molecular formula C9H18O2 B1593624 Methyl 2-ethylhexanoate CAS No. 816-19-3

Methyl 2-ethylhexanoate

Cat. No.: B1593624
CAS No.: 816-19-3
M. Wt: 158.24 g/mol
InChI Key: KICUISADAVMYCJ-UHFFFAOYSA-N
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Description

Methyl 2-ethylhexanoate is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-ethylhexanoate
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InChI

InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICUISADAVMYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9052559
Record name Methyl 2-ethylhexanoate
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Molecular Weight

158.24 g/mol
Source PubChem
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Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, methyl ester
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CAS No.

816-19-3
Record name Methyl 2-ethylhexanoate
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Record name Methyl 2-ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, methyl ester
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Record name Methyl 2-ethylhexanoate
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Record name Methyl 2-ethylhexanoate
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Record name METHYL 2-ETHYLHEXANOATE
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Foundational & Exploratory

Spectroscopic Analysis of Methyl 2-ethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-ethylhexanoate (B8288628) is an organic compound with the chemical formula C9H18O2. As a fatty acid ester, it finds applications in the flavor and fragrance industry. A thorough understanding of its chemical structure is paramount for quality control and research and development purposes. This technical guide provides a comprehensive overview of the spectroscopic data of Methyl 2-ethylhexanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the experimental protocols for acquiring this data and presents the information in a clear, structured format for researchers, scientists, and drug development professionals.

Spectroscopic Data

The spectroscopic data presented below provides a detailed structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
-OCH₃3.674Singlet3H-
-CH(CH₂)-2.275Multiplet1H-
-CH₂CH(CO)-1.63Multiplet2H-
-CH₂CH₂CH(CO)-1.58Multiplet2H-
-CH₂CH₂CH₃1.52Multiplet2H-
-CH₂CH₃ (ethyl)1.45Multiplet2H-
-CH₂CH₃ (butyl)1.30Sextet2H-
-CH₃ (ethyl)1.24Triplet3H7.5
-CH₃ (butyl)0.885Triplet3H7.0

¹³C NMR (Carbon-13 NMR) Data [1]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Assignment Chemical Shift (ppm)
C=O176.84
-OCH₃51.22
-CH(CH₂)-47.38
-CH₂- (butyl)31.93
-CH₂- (butyl)29.78
-CH₂- (ethyl)25.59
-CH₂- (butyl)22.73
-CH₃ (butyl)13.97
-CH₃ (ethyl)11.88
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound was obtained as a liquid film.[1]

Frequency (cm⁻¹) Functional Group Vibration
~2960-2850C-HStretching
~1740C=O (Ester)Stretching
~1460C-HBending
~1170C-O (Ester)Stretching
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 158.24 g/mol .[2] The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

m/z Relative Abundance Possible Fragment
158Low[M]⁺ (Molecular Ion)
129Moderate[M - C₂H₅]⁺
101High[M - C₄H₉]⁺
88Very HighMcLafferty rearrangement product
57High[C₄H₉]⁺
29Moderate[C₂H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3]

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition : Place the sample in an NMR tube and acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.[4]

IR Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer and record the spectrum. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization : The sample molecules are ionized, commonly using electron impact (EI) or chemical ionization (CI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection : The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation pattern of this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Fragmentation_Pattern Mass Spectrometry Fragmentation of this compound Molecule [C₉H₁₈O₂]⁺˙ m/z = 158 Frag1 [C₇H₁₃O₂]⁺ m/z = 129 Molecule->Frag1 - C₂H₅ Frag2 [C₅H₉O₂]⁺ m/z = 101 Molecule->Frag2 - C₄H₉ Frag3 [C₄H₈O₂]⁺˙ m/z = 88 (McLafferty) Molecule->Frag3 - C₅H₁₀ Frag5 [C₂H₅]⁺ m/z = 29 Frag1->Frag5 - C₅H₈O₂ Frag4 [C₄H₉]⁺ m/z = 57 Frag2->Frag4 - COOCH₃

References

Physical properties of Methyl 2-ethylhexanoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Methyl 2-ethylhexanoate (B8288628), a widely utilized ester in the flavor, fragrance, and chemical intermediate industries. This document outlines its boiling point and density, supported by experimental methodologies for their determination.

Core Physical Properties

Methyl 2-ethylhexanoate, an organic compound with the molecular formula C9H18O2, is a colorless liquid with a characteristic fruity odor.[1] A comprehensive summary of its primary physical properties is presented below.

Data Presentation
Physical PropertyValueConditions
Boiling Point 176.5 °Cat 760 mmHg[2][3]
82 °Cat 24 Torr[1][4]
Density 0.874 g/cm³at 20 °C[2]
0.8719 g/cm³at 20 °C[1][4]
Molecular Weight 158.24 g/mol
Vapor Pressure 1.09 mmHgat 25 °C[2]
Flash Point 59.4 °C

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For an accurate determination, methods such as distillation or the Thiele tube method are commonly used.[5]

1. Distillation Method: A simple distillation apparatus is set up using a round-bottom flask, a condenser, a thermometer, and a collection vessel. The this compound sample, along with boiling chips, is placed in the flask and heated. The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and is collected. It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to ensure an accurate reading of the vapor temperature.[5][6]

2. Thiele Tube Method: This microscale method is suitable for small sample volumes. A small amount of the ester is placed in a fusion tube, and an inverted capillary tube is added. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5]

Density Determination

Density, the mass per unit volume, is a fundamental physical property. For liquids like this compound, a pycnometer or a hydrometer is typically used for accurate measurement.

1. Pycnometer Method: A pycnometer, a flask with a specific, known volume, is first weighed empty. It is then filled with the this compound sample and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature control is critical for this measurement, as density is temperature-dependent.

2. Hydrometer Method: A hydrometer, a calibrated instrument, is floated in a cylinder containing the ester. The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem. This method is quicker but may be less accurate than the pycnometer method.

Visualized Workflows and Relationships

To further elucidate the processes involved in characterizing and synthesizing this compound, the following diagrams are provided.

Experimental_Workflow_for_Physical_Property_Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Sample Preparation bp_method Choose Method bp_start->bp_method distillation Distillation bp_method->distillation  Large Sample thiele Thiele Tube bp_method->thiele  Small Sample bp_measurement Measure Temperature distillation->bp_measurement thiele->bp_measurement bp_end Record Boiling Point bp_measurement->bp_end d_start Sample Preparation d_method Choose Method d_start->d_method pycnometer Pycnometer d_method->pycnometer High Accuracy hydrometer Hydrometer d_method->hydrometer Quick Estimation d_measurement Measure Mass & Volume pycnometer->d_measurement hydrometer->d_measurement d_calculation Calculate Density d_measurement->d_calculation d_end Record Density d_calculation->d_end

Caption: Experimental workflow for determining the boiling point and density of an ester.

Esterification_Synthesis_Pathway reactant1 2-Ethylhexanoic Acid reaction Esterification Reaction reactant1->reaction reactant2 Methanol reactant2->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction product1 This compound reaction->product1 product2 Water reaction->product2

Caption: Synthesis of this compound via Fischer esterification.

References

Antifungal Activity of Methyl 2-ethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethylhexanoate (B8288628), a volatile organic compound (VOC), has emerged as a molecule of interest within the scientific community due to its demonstrated antifungal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal activity of Methyl 2-ethylhexanoate, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antifungal agents.

Data Presentation: In Vitro Antifungal Efficacy

This compound has been identified as a component of the volatile emissions from various microorganisms, including species of Streptomyces, Collimonas, Lysobacter, and the fungus Metarhizium.[1] Its antifungal activity has been reported against a range of fungal species. The available quantitative data on its efficacy is summarized below.

Fungal SpeciesAssay TypeConcentration/DosageEffectReference
Valsa maliNot SpecifiedEC50 = 1.93 μg/mL50% effective concentration[2]
Colletotrichum gloeosporioidesNot SpecifiedNot SpecifiedSignificant antifungal activity[3][4]
Candida albicansNot SpecifiedNot SpecifiedSignificant antifungal activity[3]
Fusarium graminearumDisc Volatilization15 µLModerate inhibition[1]
Botrytis cinereaDisc Volatilization15 µLModerate inhibition[1]

Note: The majority of current research has identified this compound as part of a complex mixture of VOCs, and data on the pure compound is limited. The term "significant antifungal activity" is used in the referenced literature without providing specific quantitative values.

Experimental Protocols

The following are detailed methodologies that can be adapted for the evaluation of the antifungal activity of this compound. These protocols are based on standard practices for testing volatile antifungal agents.

Fungal Strains and Culture Conditions
  • Fungal Isolates: Obtain pure cultures of the desired fungal species from a reputable culture collection (e.g., ATCC, CBS).

  • Growth Medium: Potato Dextrose Agar (B569324) (PDA) or Sabouraud Dextrose Agar (SDA) are commonly used for the routine growth and maintenance of fungal cultures.

  • Incubation: Cultures should be incubated at a temperature and duration optimal for the specific fungal species, typically ranging from 25-30°C for 3-7 days.

Antifungal Susceptibility Testing: Disc Volatilization Assay

This method is suitable for assessing the antifungal activity of volatile compounds like this compound.

  • Preparation of Fungal Inoculum:

    • Prepare a spore suspension by flooding the surface of a mature fungal culture with sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube and adjust the concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Assay Procedure:

    • In the center of a Petri dish containing a suitable agar medium, place a sterile filter paper disc (e.g., 6 mm in diameter).

    • Inoculate the agar plate with the prepared fungal spore suspension by evenly spreading a defined volume over the surface.

    • Apply a specific volume (e.g., 10-50 µL) of pure this compound onto the filter paper disc.

    • Seal the Petri dish with parafilm to create a closed environment and prevent the escape of the volatile compound.

    • Incubate the plates under optimal conditions for the test fungus.

    • A control plate with a filter paper disc treated with a sterile solvent (e.g., ethanol) should be included.

  • Data Analysis:

    • After the incubation period, measure the diameter of the zone of inhibition (the area around the disc where fungal growth is absent).

    • Alternatively, for fungi that do not produce a clear zone, the percentage of growth inhibition can be calculated using the formula:

      • % Inhibition = [(C - T) / C] x 100

      • Where 'C' is the average diameter of the fungal colony in the control plate and 'T' is the average diameter of the fungal colony in the treated plate.[3]

Determination of Minimum Inhibitory Concentration (MIC)

For a more quantitative assessment, a broth microdilution method can be adapted for volatile compounds, though this can be challenging. A more common approach for VOCs is a vapor phase MIC assay.

  • Vapor Phase MIC Assay:

    • Prepare a series of two-fold dilutions of this compound in a suitable volatile solvent.

    • In a multi-well plate, add a standard volume of fungal spore suspension in broth to each well.

    • In a separate, larger sealed container (e.g., a desiccator or a sealed plastic box), place the inoculated multi-well plate.

    • Place small, open vials containing the different concentrations of this compound within the sealed container, ensuring no direct contact with the multi-well plate.

    • Incubate the entire setup. The volatile compound will create a saturated atmosphere at a concentration dependent on its vapor pressure and the initial concentration in the vial.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth in the wells.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and a speculative mechanism of action for antifungal VOCs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., on PDA) Spore_Suspension Spore Suspension (1x10^6 spores/mL) Fungal_Culture->Spore_Suspension Inoculation Inoculate Agar Plate Spore_Suspension->Inoculation Application Apply this compound to filter disc Inoculation->Application Incubation Incubate Sealed Plate Application->Incubation Measurement Measure Zone of Inhibition or Colony Diameter Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation

General workflow for antifungal susceptibility testing of a volatile compound.

Signaling_Pathway cluster_voc Volatile Compound Action cluster_cell Fungal Cell cluster_effects Cellular Effects VOC This compound (Vapor Phase) Cell_Membrane Cell Membrane VOC->Cell_Membrane Interacts with Mitochondria Mitochondria VOC->Mitochondria Penetrates to Enzyme_Inhibition Enzyme Inhibition VOC->Enzyme_Inhibition Potential direct effect Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption ROS_Production Reactive Oxygen Species (ROS) Production Mitochondria->ROS_Production Cell_Wall Cell Wall Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition ROS_Production->Growth_Inhibition Enzyme_Inhibition->Growth_Inhibition

A speculative mechanism of action for antifungal volatile organic compounds.

Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been extensively elucidated in the currently available literature. However, based on the known mechanisms of other antifungal volatile organic compounds, a multi-targeted mode of action can be postulated.

As a lipophilic molecule, this compound is likely to readily diffuse across the fungal cell wall and interact with the plasma membrane. This interaction can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, VOCs can penetrate the cell and interfere with crucial cellular processes. This may include the disruption of mitochondrial function, leading to the generation of reactive oxygen species (ROS) and oxidative stress. Direct inhibition of essential enzymes involved in metabolic pathways is another plausible mechanism. The cumulative effect of these cellular insults results in the observed inhibition of fungal growth.

Conclusion and Future Directions

This compound is a promising volatile antifungal agent with demonstrated activity against several fungal species. However, the current body of research is in its nascent stages. To fully realize the potential of this compound, further in-depth studies are required. Future research should focus on:

  • Broad-spectrum Activity Screening: A comprehensive evaluation of the antifungal spectrum of pure this compound against a wide range of clinically and agriculturally important fungi.

  • Quantitative Susceptibility Testing: Determination of MIC and Minimum Fungicidal Concentration (MFC) values for susceptible fungal species.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound in fungal cells.

  • In Vivo Efficacy: Assessment of the antifungal activity of this compound in relevant in vivo models.

A more complete understanding of the antifungal properties of this compound will be instrumental in guiding its potential development as a novel therapeutic or agricultural antifungal agent.

References

Methyl 2-Ethylhexanoate as a Microbial Volatile Organic Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are crucial mediators of microbial interactions and represent a vast, largely untapped source of novel bioactive molecules. This technical guide provides an in-depth exploration of methyl 2-ethylhexanoate (B8288628), a volatile ester with recognized antifungal properties. While direct microbial biosynthesis of this compound is not extensively documented, this guide synthesizes current knowledge on its chemical characteristics, plausible biosynthetic pathways in microbes, its biological activity, and detailed protocols for its detection and analysis in microbial studies. This document is intended to serve as a comprehensive resource for researchers investigating microbial VOCs and their potential applications in drug development and other industrial sectors.

Introduction to Methyl 2-Ethylhexanoate

This compound (C9H18O2) is a branched-chain fatty acid methyl ester characterized by a fruity odor.[1] While it has established applications in the flavor and fragrance industries, its role as a microbial volatile organic compound (MVOC) is an emerging area of interest.[1][2] Its designation as a volatile substance with antifungal activity underscores its potential significance in microbial ecology and for the discovery of novel antimicrobial agents.[3][4][5][6][7]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective study, including the development of appropriate analytical methods.

PropertyValueReference
Molecular Formula C9H18O2[2]
Molecular Weight 158.24 g/mol [2]
CAS Number 816-19-3[8]
Appearance Colorless liquid[1]
Odor Fruity[1]
Boiling Point 82 °C at 24 Torr[1]
Density 0.8719 g/cm³ at 20 °C[1]
SMILES CCCCC(CC)C(=O)OC[3]
InChI Key KICUISADAVMYCJ-UHFFFAOYSA-N[2]

Microbial Origin and Biosynthesis of this compound

Direct evidence for the de novo biosynthesis of this compound by specific microbial strains remains limited in publicly available literature. However, a plausible pathway for its formation in microbial communities, particularly in environments containing synthetic materials, can be postulated.

Hypothetical Biosynthetic Pathway

The formation of this compound in a microbial context is likely a multi-step process involving the breakdown of larger molecules and subsequent enzymatic modification. A potential pathway is the microbial degradation of plasticizers, which are common in various environments, including indoor settings where fungal growth is observed.

  • Degradation of Plasticizers: Certain bacteria and fungi possess the enzymatic machinery to degrade plasticizers, leading to the release of 2-ethylhexanol.

  • Oxidation to 2-Ethylhexanoic Acid: Microorganisms can then oxidize 2-ethylhexanol to its corresponding carboxylic acid, 2-ethylhexanoic acid.[9]

  • Esterification: The final step involves the esterification of 2-ethylhexanoic acid with methanol. This reaction is likely catalyzed by microbial enzymes such as esterases or acyltransferases, which are known to be involved in the synthesis of various volatile esters in fungi and bacteria.[10][11]

Hypothetical Biosynthesis of this compound Plasticizer Plasticizers (e.g., DEHP) Ethylhexanol 2-Ethylhexanol Plasticizer->Ethylhexanol Ethylhexanoic_Acid 2-Ethylhexanoic Acid Ethylhexanol->Ethylhexanoic_Acid Methyl_2_Ethylhexanoate This compound Ethylhexanoic_Acid->Methyl_2_Ethylhexanoate Methanol Methanol Microbial_Esterification Microbial Esterification (Esterase/Acyltransferase) Methanol->Microbial_Esterification Microbial_Degradation Microbial Degradation Microbial_Degradation->Plasticizer Microbial_Oxidation Microbial Oxidation Microbial_Oxidation->Ethylhexanol Microbial_Esterification->Ethylhexanoic_Acid

Caption: Hypothetical microbial pathway for this compound formation.

Biological Activity and Potential Signaling

This compound is primarily recognized for its antifungal activity.[3][4][5][6][7] The precise mechanism of this activity is not well-defined for this specific compound, but it likely shares mechanisms with other volatile fatty acid esters that disrupt fungal cell integrity and function.

Plausible Antifungal Mechanism of Action

Based on the known effects of other microbial volatile organic compounds, a plausible mechanism for the antifungal action of this compound can be proposed. This involves the disruption of the fungal cell membrane, leading to a cascade of downstream effects that inhibit growth and may ultimately lead to cell death.

Plausible Antifungal Mechanism of this compound M2E This compound Cell_Membrane Fungal Cell Membrane M2E->Cell_Membrane Disruption Membrane_Permeability Increased Membrane Permeability Cell_Membrane->Membrane_Permeability Ion_Imbalance Ion Imbalance Membrane_Permeability->Ion_Imbalance ROS_Production Increased ROS Production Membrane_Permeability->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mitochondrial_Dysfunction ROS_Production->Mitochondrial_Dysfunction Growth_Inhibition Fungal Growth Inhibition Mitochondrial_Dysfunction->Growth_Inhibition

Caption: A proposed mechanism for the antifungal activity of this compound.

While there is no direct evidence of this compound's involvement in specific microbial signaling pathways like quorum sensing, its ability to disrupt cell membranes suggests it could interfere with signal reception and transduction processes located at the cell surface. Further research is warranted to explore these potential effects.

Experimental Protocols for the Study of this compound as an MVOC

The analysis of this compound as a microbial volatile organic compound typically involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS). Solid-phase microextraction (SPME) is a widely used, solvent-free technique for the pre-concentration of volatile and semi-volatile compounds from the headspace of microbial cultures.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol outlines a general procedure for the qualitative and semi-quantitative analysis of this compound from microbial cultures.

Materials:

  • Microbial culture (bacterial or fungal) grown on appropriate solid or liquid medium.

  • Sterile, airtight glass vials (e.g., 20 mL) with PTFE/silicone septa.

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • SPME manual holder.

  • Heating block or water bath.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • This compound standard for identification and calibration.

Procedure:

  • Sample Preparation:

    • For solid cultures, a plug of agar (B569324) with microbial growth is excised and placed in the headspace vial.

    • For liquid cultures, an aliquot of the culture is transferred to the vial.

    • A control vial containing only the sterile medium should be prepared to identify background volatiles.

  • Incubation and Equilibration:

    • Seal the vials and incubate at the optimal growth temperature for the microorganism for a defined period to allow for the accumulation of VOCs in the headspace.

    • Prior to extraction, equilibrate the vials at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to promote the partitioning of volatiles into the headspace.

  • HS-SPME Extraction:

    • Manually insert the pre-conditioned SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample.

    • Expose the fiber to the headspace for a standardized time (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

  • Desorption and GC-MS Analysis:

    • Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC.

    • Desorb the analytes from the fiber onto the GC column. The injection port temperature should be optimized for efficient desorption (e.g., 250 °C).

    • Separate the volatile compounds on a suitable GC column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analyte from other volatiles.

    • Detect and identify the compounds using the mass spectrometer. Identification of this compound is confirmed by comparing the retention time and mass spectrum with that of a pure standard.

Quantitative Analysis:

For quantitative analysis, a calibration curve can be generated by spiking known concentrations of this compound standard into sterile medium and analyzing the headspace using the same HS-SPME-GC-MS method.

Experimental Workflow for MVOC Analysis Culture Microbial Culture (Solid or Liquid) Vial Headspace Vial Culture->Vial Incubation Incubation & Equilibration Vial->Incubation SPME HS-SPME Extraction Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

References

Investigating Methyl 2-ethylhexanoate as an Insect Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethylhexanoate (B8288628) is a branched-chain fatty acid ester recognized for its pleasant, fruity aroma, leading to its use in the flavor and fragrance industries.[1][2] While listed as a floral compound in chemical ecology databases, its specific role as an intraspecific insect pheromone component is not documented in current scientific literature. However, as a volatile organic compound (VOC) emitted by plants, it holds potential as a semiochemical, specifically a kairomone, influencing insect behavior by signaling the presence of a food source or host plant. This technical guide provides a framework for the investigation of methyl 2-ethylhexanoate as an insect semiochemical. It outlines established experimental protocols for its detection and for the characterization of insect electrophysiological and behavioral responses. Furthermore, it details generalized pathways for the biosynthesis of similar ester compounds in insects and for olfactory signal transduction. Due to the absence of specific quantitative data for this compound in an insect behavioral context, illustrative data from a well-studied floral attractant, methyl salicylate, is presented as a comparative example.

Introduction to this compound

This compound (C₉H₁₈O₂) is an organic ester with a molecular weight of approximately 158.24 g/mol .[2][3] It is a colorless liquid characterized by a fruity scent.[2] This compound is found in various plants and contributes to their floral scent profiles, suggesting a potential role in mediating insect-plant interactions.[4] While many insect pheromones are fatty acid derivatives, there is currently no direct evidence to classify this compound as a pheromone.[5][6] Therefore, this guide will focus on the methodologies required to investigate its potential as a kairomone—a chemical cue emitted by one species that benefits a receiving species.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol [2]
CAS Number 816-19-3[3]
Appearance Colorless liquid[2]
Odor Fruity[2]
Boiling Point 176-177 °C @ 760 mmHg (est.)[6]
Vapor Pressure 1.09 mmHg @ 25 °C (est.)[6]

Experimental Protocols for Investigating Insect Responses

The following protocols are standard methodologies used in chemical ecology to identify and characterize the effects of volatile compounds on insect behavior.

Collection and Analysis of Volatiles

Objective: To determine if this compound is present in the headspace of a relevant plant or if it is produced by an insect.

Methodology: Headspace Volatile Collection and Gas Chromatography-Mass Spectrometry (GC-MS)

  • Headspace Collection: Volatiles from a plant (e.g., flowers, leaves) or an insect are collected using a dynamic headspace collection system. Purified air is passed over the sample enclosed in a glass chamber, and the exiting air is drawn through a trap containing a sorbent material (e.g., Porapak Q, Tenax) to capture the VOCs.

  • Solvent Elution: The trapped volatiles are eluted from the sorbent with a high-purity solvent such as hexane (B92381) or dichloromethane.

  • GC-MS Analysis: The extract is injected into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Gas Chromatography: The compounds in the extract are separated based on their volatility and interaction with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up over time to allow for the separation of compounds with different boiling points.

    • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Identification: The mass spectrum of an unknown peak is compared to a library of known spectra (e.g., NIST/Wiley). The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic synthetic standard.

Electrophysiological Screening

Objective: To determine if the antennae of a target insect species can detect this compound.

Methodology: Electroantennography (EAG)

  • Antennal Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are placed into two glass capillary electrodes containing a saline solution, which make contact with silver wires to transmit the signal.[7]

  • Stimulus Preparation: A serial dilution of synthetic this compound in a solvent (e.g., hexane or paraffin (B1166041) oil) is prepared. A small amount (e.g., 10 µL) of each dilution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette. A solvent-only pipette serves as a control.

  • Odor Delivery: The prepared antenna is placed in a continuous stream of purified and humidified air. The tip of the stimulus pipette is inserted into a hole in the main air tube, and a puff of air is delivered through the pipette, carrying the odorant over the antenna.

  • Signal Recording: The electrical potential changes across the antenna (the EAG response) are amplified and recorded by a computer. The amplitude of the depolarization is measured in millivolts (mV).[8]

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): For complex mixtures, the effluent from the GC column can be split, with one part going to the MS detector and the other to a prepared insect antenna.[9] This allows for the precise identification of which compounds in a natural extract elicit an antennal response.

Behavioral Bioassays

Objective: To determine the behavioral response (attraction, repulsion, or no effect) of an insect to this compound.

Methodology: Y-Tube Olfactometer Assay

  • Apparatus: A Y-shaped glass tube is used, with a single entry arm and two choice arms. Purified and humidified air is passed through both choice arms towards the entry arm.

  • Treatment and Control: A dispenser (e.g., a rubber septum or filter paper) treated with a known quantity of this compound in a solvent is placed in the airflow of one choice arm. A dispenser with solvent only is placed in the other arm as a control.

  • Insect Release: A single insect is released at the downwind end of the entry arm and allowed a set amount of time to make a choice. A choice is recorded when the insect walks or flies past a designated line in one of the choice arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a statistically significant preference for the treatment or control.

Quantitative Data Presentation (Illustrative Example)

As there is no published quantitative data on the behavioral or electrophysiological responses of insects to this compound, the following tables present hypothetical data based on typical responses to a known floral attractant, methyl salicylate, for a model insect like the tobacco hawk moth (Manduca sexta).

Table 2: Hypothetical Electroantennogram (EAG) Responses of Manduca sexta to this compound

CompoundDose (µg on filter paper)Mean EAG Response (mV ± SE)
Hexane (Control)-0.1 ± 0.02
This compound10.5 ± 0.08
This compound101.2 ± 0.15
This compound1002.5 ± 0.21

Table 3: Hypothetical Behavioral Responses of Manduca sexta in a Y-Tube Olfactometer Assay

Treatment ArmControl ArmN% Choice Treatment% Choice ControlNo Choicep-value (Chi-Square)
This compound (10 µg)Hexane5070300<0.05

Biosynthetic and Signaling Pathways

Putative Biosynthesis of Branched-Chain Esters

This compound is a branched-chain fatty acid ester. In insects, the biosynthesis of fatty acid-derived pheromones typically starts from acetyl-CoA and involves a series of chain-elongation and modification steps.[10][11] The biosynthesis of a branched-chain ester like this compound would likely involve the incorporation of propionyl-CoA or other branched precursors during fatty acid synthesis.

Biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas propionyl_coa Propionyl-CoA propionyl_coa->fas branched_acid Branched-Chain Fatty Acyl-CoA (e.g., 2-ethylhexanoyl-CoA) fas->branched_acid ester_synthase Ester Synthase branched_acid->ester_synthase methanol Methanol methanol->ester_synthase pheromone This compound ester_synthase->pheromone Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_osn Olfactory Sensory Neuron (OSN) Membrane odorant This compound obp Odorant-Binding Protein (OBP) odorant->obp Binding orco_complex Odorant Receptor (OR) + Orco Co-receptor Complex obp->orco_complex Delivery & Activation ion_channel Ion Channel Opening orco_complex->ion_channel depolarization Membrane Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential to Brain depolarization->action_potential

References

An In-Depth Technical Guide to the Chirality and Enantiomeric Forms of Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethylhexanoate (B8288628), a branched-chain fatty acid ester, possesses a chiral center at the second carbon atom, leading to the existence of two enantiomeric forms: (R)-methyl 2-ethylhexanoate and (S)-methyl 2-ethylhexanoate. While the racemic mixture is utilized in the flavor and fragrance industries for its characteristic fruity aroma, the individual enantiomers may exhibit distinct biological activities and sensory properties. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the enantiomers of methyl 2-ethylhexanoate, intended to support research and development in pharmaceuticals, agrochemicals, and material sciences.

Introduction to the Chirality of this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology and material science. This compound (C₉H₁₈O₂) is a chiral molecule due to the presence of a stereocenter at the C2 position, which is bonded to four different substituents: a hydrogen atom, an ethyl group, a butyl group, and a methoxycarbonyl group. This results in two enantiomers, (R)- and (S)-methyl 2-ethylhexanoate, which are mirror images of each other.

While enantiomers share identical physical properties in an achiral environment, such as boiling point and density, they can exhibit significantly different biological activities and sensory perceptions due to their distinct three-dimensional arrangements. The differential interaction of enantiomers with chiral biological receptors is a critical consideration in drug development, as one enantiomer may be therapeutically active while the other could be inactive or even harmful. For instance, the precursor acid, 2-ethylhexanoic acid, demonstrates stereoselective teratogenic activity, with the (R)-enantiomer being teratogenic and the (S)-enantiomer showing no such effects.[1]

Physicochemical Properties

The physicochemical properties of racemic this compound have been well-documented. However, specific data for the individual enantiomers are not widely available in the literature. The properties of the racemate provide a baseline for understanding the characteristics of the individual enantiomers.

PropertyRacemic this compound(S)-Methyl 2-ethylhexanoate(R)-Methyl 2-ethylhexanoate
CAS Number 816-19-3143005-67-8Not available
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂C₉H₁₈O₂
Molecular Weight 158.24 g/mol [1]158.24 g/mol [1]158.24 g/mol
Boiling Point 176.5 °C at 760 mmHg[2][3]82 °C at 24 Torr[1][4]Not available
Density 0.874 g/cm³[2]0.8719 g/cm³ at 20 °C[1][4]Not available
Specific Rotation ([α]D) Not availableNot available
Odor Fruity[4][5]Fruity[4]Not available

Synthesis of this compound Enantiomers

The synthesis of enantiomerically enriched or pure this compound can be approached through two main strategies: asymmetric synthesis to directly obtain a specific enantiomer, or the resolution of a racemic mixture.

Racemic Synthesis

The most common method for synthesizing racemic this compound is the direct Fischer esterification of 2-ethylhexanoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.[4]

Experimental Protocol: Racemic Synthesis of this compound

Materials:

  • 2-Ethylhexanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-ethylhexanoic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be achieved through various methods, including the use of chiral auxiliaries or enzymatic catalysis.

This method involves the use of a chiral auxiliary to control the stereochemistry of the reaction. For the synthesis of the precursor, 2-ethylhexanoic acid, chiral auxiliaries such as (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP) have been successfully employed.[1] The resulting enantiomerically pure acid can then be esterified to yield the corresponding methyl ester.

Conceptual Workflow: Asymmetric Synthesis via Chiral Auxiliary

G cluster_0 Asymmetric Synthesis of (S)-2-Ethylhexanoic Acid cluster_1 Esterification 2-Hexanone 2-Hexanone SAMP_Hydrazone SAMP_Hydrazone 2-Hexanone->SAMP_Hydrazone 1. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) Alkylated_Hydrazone Alkylated_Hydrazone SAMP_Hydrazone->Alkylated_Hydrazone 2. LDA 3. Ethyl iodide S-2-EHA (S)-2-Ethylhexanoic Acid Alkylated_Hydrazone->S-2-EHA 4. Ozonolysis S-M2EH (S)-Methyl 2-ethylhexanoate S-2-EHA->S-M2EH Methanol, H+

Figure 1. Asymmetric synthesis of (S)-methyl 2-ethylhexanoate.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. This can be applied to either the esterification of racemic 2-ethylhexanoic acid or the hydrolysis of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

  • Racemic this compound

  • Immobilized Lipase (B570770) B from Candida antarctica (Novozym® 435)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Anhydrous organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether)

  • Standard laboratory glassware for biphasic reactions

Procedure:

  • In a reaction vessel, create a biphasic system by adding the phosphate buffer and the organic solvent.

  • Dissolve a known quantity of racemic this compound in the organic phase.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by chiral gas chromatography to determine the conversion and enantiomeric excess (e.e.) of the remaining ester and the formed acid.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the organic and aqueous phases. The organic phase will contain the unreacted, enantiomerically enriched this compound. The aqueous phase will contain the salt of the enantiomerically enriched 2-ethylhexanoic acid, which can be recovered by acidification and extraction.

Separation and Analysis of Enantiomers

The separation and quantification of the enantiomers of this compound are crucial for determining enantiomeric purity and for studying the properties of the individual stereoisomers. Chiral chromatography is the most common and effective method for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative.

Experimental Protocol: Chiral Gas Chromatography of this compound Enantiomers

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., a column coated with a derivative of β-cyclodextrin).

GC Conditions (starting point for optimization):

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 150 °C).

  • Injection Mode: Split

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • The enantiomers will be separated on the chiral column and detected by the FID, resulting in two distinct peaks for the (R) and (S) enantiomers.

  • The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for enantiomeric separation, particularly for less volatile compounds or for preparative-scale separations. Polysaccharide-based chiral stationary phases are commonly used.

Experimental Protocol: Chiral High-Performance Liquid Chromatography of this compound Enantiomers

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column (e.g., a polysaccharide-based CSP such as Chiralcel® or Chiralpak®).

HPLC Conditions (starting point for optimization):

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio will need to be optimized for the specific column and compound.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

Procedure:

  • Prepare a solution of the this compound sample in the mobile phase.

  • Inject the sample onto the HPLC system.

  • The enantiomers will be separated on the chiral column and detected by the UV detector.

  • Calculate the enantiomeric excess from the peak areas of the eluted enantiomers.

Biological Activity and Applications

While the racemic mixture of this compound is primarily used in the flavor and fragrance industries for its fruity scent, the distinct biological activities of its enantiomers are an area of growing interest.[4] The known stereospecific teratogenicity of the precursor acid, 2-ethylhexanoic acid, underscores the importance of studying the biological effects of the individual ester enantiomers.[1]

One study has suggested that this compound possesses antifungal activity and could be used to study anthrax, although the stereospecificity of this activity was not detailed.[6]

Conclusion

The chirality of this compound presents both challenges and opportunities in various scientific and industrial fields. The ability to synthesize, separate, and characterize the individual (R) and (S) enantiomers is crucial for unlocking their unique properties and potential applications. This technical guide has provided a foundational overview of the key methodologies for working with these chiral molecules, offering a starting point for further research and development. The provided experimental protocols serve as a practical resource for scientists and researchers aiming to explore the distinct world of this compound enantiomers.

Diagrams

G Racemic this compound Racemic this compound Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic this compound->Enzymatic Hydrolysis Lipase S-Methyl 2-ethylhexanoate (unreacted) S-Methyl 2-ethylhexanoate (unreacted) Enzymatic Hydrolysis->S-Methyl 2-ethylhexanoate (unreacted) R-2-Ethylhexanoic Acid (product) R-2-Ethylhexanoic Acid (product) Enzymatic Hydrolysis->R-2-Ethylhexanoic Acid (product) Separation Separation S-Methyl 2-ethylhexanoate (unreacted)->Separation R-2-Ethylhexanoic Acid (product)->Separation Pure (S)-Ester Pure (S)-Ester Separation->Pure (S)-Ester Pure (R)-Acid Pure (R)-Acid Separation->Pure (R)-Acid

Figure 2. Enzymatic kinetic resolution of this compound.

G Sample Injection Sample Injection Chiral GC Column Chiral GC Column Sample Injection->Chiral GC Column Separation Separation Chiral GC Column->Separation Differential Interaction R-Enantiomer R-Enantiomer Separation->R-Enantiomer S-Enantiomer S-Enantiomer Separation->S-Enantiomer FID Detector FID Detector Chromatogram Chromatogram FID Detector->Chromatogram Signal R-Enantiomer->FID Detector S-Enantiomer->FID Detector

Figure 3. Workflow for chiral GC analysis.

References

An In-depth Technical Guide to the Solubility of Methyl 2-ethylhexanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-ethylhexanoate (B8288628) in various organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on providing detailed experimental protocols for determining solubility, which is a critical parameter in various applications, including formulation development, chemical synthesis, and purification processes.

Methyl 2-ethylhexanoate is an ester recognized for its pleasant fruity odor and is utilized in the flavor and fragrance industries.[1][2] It presents as a colorless to pale yellow liquid and is known to be soluble in organic solvents while having limited solubility in water.[1][2]

Data Presentation

A systematic search of scientific literature and chemical databases did not yield comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents. The table below is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)MethodReference
Methanol25Data not availableData not available
Ethanol25Soluble[3]Data not available[3]
Acetone25Data not availableData not available
Diethyl Ether25Data not availableData not available
Ethyl Acetate25Data not availableData not available
Dichloromethane25Data not availableData not available
Chloroform25Data not availableData not available
Toluene25Data not availableData not available
n-Hexane25Data not availableData not available
Cyclohexane25Data not availableData not available

Note: The term "Soluble" indicates a qualitative observation. Quantitative data is essential for precise applications and should be determined experimentally.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. Below are detailed methodologies for three common and reliable techniques for determining the solubility of a liquid solute like this compound in organic solvents.

1. Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the evaporation of the solvent from a saturated solution and weighing the remaining solute.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate liquid phase of the solute ensures that the solution is saturated.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Withdrawal and Weighing:

    • Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the clear, saturated supernatant using a pre-calibrated pipette.

    • Transfer the aliquot to a pre-weighed evaporating dish or watch glass.

  • Solvent Evaporation and Final Weighing:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation or evaporation of the this compound (a temperature below its boiling point of approximately 176-177°C at atmospheric pressure is recommended).[3]

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the solute residue on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

2. Spectroscopic Method (UV-Vis)

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region. A calibration curve is required.

Materials and Apparatus:

  • This compound

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

  • Sample Analysis:

    • Withdraw a small, precise volume of the clear supernatant from the saturated solution.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

3. Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small sample volumes are available.[4][5]

Materials and Apparatus:

  • This compound

  • Selected organic solvent (HPLC-grade)

  • HPLC system with a suitable detector (e.g., UV or Refractive Index)

  • Appropriate HPLC column

  • Volumetric flasks and pipettes

  • Syringe filters

  • Thermostatic shaker or water bath

Procedure:

  • Method Development and Calibration:

    • Develop an HPLC method capable of separating and quantifying this compound from any potential impurities.

    • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.[4]

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

  • Sample Analysis:

    • Withdraw an aliquot of the clear supernatant.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

    • If necessary, dilute the filtered sample with the mobile phase to fall within the concentration range of the calibration curve.

    • Inject the prepared sample into the HPLC system and record the chromatogram.

  • Calculation:

    • Determine the concentration of the sample from the peak area using the calibration curve.

    • Calculate the solubility in the original saturated solution, taking into account any dilution.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Sample Preparation B Add excess Methyl 2-ethylhexanoate to solvent A->B C Equilibration B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Phase Separation D->E F Allow undissolved solute to settle E->F G Sample Analysis F->G H Withdraw clear supernatant G->H I Quantification Method H->I J Gravimetric I->J Evaporate & Weigh K Spectroscopic (UV-Vis) I->K Dilute & Measure Absorbance L Chromatographic (HPLC) I->L Filter, Dilute & Inject M Data Calculation J->M K->M L->M N Determine Solubility (e.g., g/100mL) M->N

Caption: General workflow for determining the solubility of a compound.

References

Thermochemical Profile of Methyl 2-ethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for Methyl 2-ethylhexanoate (B8288628) (C₉H₁₈O₂). It is intended for researchers, scientists, and professionals in drug development who require such data for process design, safety analysis, and computational modeling. This document summarizes the known physical properties and discusses the significant lack of experimentally determined thermochemical data for this specific compound. In the absence of direct data, this guide presents information for a closely related isomer, ethyl 2-methylhexanoate, as a point of reference and details the standard experimental methodologies for determining the key thermochemical properties of organic esters.

Introduction

Methyl 2-ethylhexanoate (CAS No: 816-19-3) is an organic ester with applications in various fields, including as a fragrance ingredient.[1][2][3] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for chemical process optimization, thermal hazard assessment, and the development of predictive thermodynamic models. However, a comprehensive search of the scientific literature reveals a notable scarcity of experimentally determined thermochemical data for this specific compound.[4] This guide aims to collate the available information and provide a framework for understanding and potentially determining these essential parameters.

Physicochemical Properties of this compound

While extensive thermochemical data is lacking, several fundamental physicochemical properties for this compound have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₈O₂[3][5]
Molecular Weight 158.24 g/mol [3][5]
CAS Number 816-19-3[2][5]
Boiling Point 176.5 °C at 760 mmHg[5][6]
Density 0.874 g/cm³[5][6]
Vapor Pressure 1.09 mmHg at 25 °C[1][6]
Flash Point 59.4 °C[5][6]
Water Solubility 202 mg/L at 20 °C[6]

Thermochemical Data for a Structural Isomer: Ethyl 2-methylhexanoate

In the absence of data for this compound, the critically evaluated data for its structural isomer, ethyl 2-methylhexanoate (C₉H₁₈O₂), from the NIST/TRC Web Thermo Tables can serve as a useful, albeit cautionary, reference.[7] It is crucial to recognize that structural differences will lead to variations in thermochemical properties. The data for ethyl 2-methylhexanoate is presented in Table 2.

Table 2: Critically Evaluated Thermochemical Data for Ethyl 2-methylhexanoate

PropertyPhaseValueTemperature (K)Source
Enthalpy of Formation Liquid--[7]
Gas--[7]
Enthalpy of Vaporization -Varies with Temp.255 - 632[7]
Heat Capacity (Cp) Ideal GasVaries with Temp.200 - 1000[7]
Heat Capacity at Saturation LiquidVaries with Temp.250 - 619.36[7]

Note: Specific values for enthalpy of formation are not provided in the search result summary for ethyl 2-methylhexanoate, but their existence in the database is indicated.[7]

Experimental Protocols for Thermochemical Data Determination

The following sections describe the standard experimental methodologies that would be employed to determine the key thermochemical properties of this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined through combustion calorimetry.[8][9] This technique measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment.

Experimental Workflow:

  • Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within a high-pressure vessel, known as a bomb calorimeter.[10]

  • Pressurization: The bomb is filled with high-pressure, pure oxygen.

  • Immersion: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is precisely measured.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The complete combustion of the ester releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is meticulously recorded.[10][11]

  • Calculation: The heat of combustion (ΔcH°) is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system.[8] The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Enthalpy of Vaporization via Transpiration Method

The enthalpy of vaporization (ΔvapH°), the energy required to transform a liquid into a gas, can be determined by measuring the vapor pressure of the substance as a function of temperature.[12][13] The transpiration method is a common technique for this purpose.[14][15]

Experimental Workflow:

  • Saturation: A stream of an inert gas (e.g., nitrogen) is passed at a slow, controlled flow rate through or over a sample of this compound maintained at a constant temperature.[12][14] The gas stream becomes saturated with the vapor of the ester.

  • Condensation: The gas-vapor mixture is then passed through a cold trap, where the ester vapor is condensed and collected.

  • Quantification: The amount of the condensed ester is determined, typically by mass or through chromatographic analysis.[12]

  • Vapor Pressure Calculation: The vapor pressure at that temperature is calculated from the amount of condensed vapor and the volume of the inert gas that passed through the system, assuming the ideal gas law.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Clausius-Clapeyron Analysis: The enthalpy of vaporization is then calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity (Cp) of liquid this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).[16][17] This method measures the difference in heat flow between the sample and a reference material as a function of temperature.

Experimental Workflow:

  • Sample and Reference Preparation: A small, precisely weighed sample of this compound is sealed in a sample pan (e.g., aluminum). An identical empty pan serves as the reference.

  • Baseline Measurement: The DSC is run with both the sample and reference pans empty to establish a baseline heat flow.

  • Standard Measurement: A known standard material, typically sapphire, is run under the same conditions to calibrate the instrument.

  • Sample Measurement: The sample pan containing this compound is placed in the DSC along with the empty reference pan. The system is subjected to a controlled temperature program (e.g., heating at a constant rate of 5-10 K/min).[17]

  • Heat Flow Analysis: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with that of the sapphire standard and the baseline.[16]

Visualization of Thermochemical Relationships

The following diagram illustrates the logical relationships between key thermochemical properties and the experimental techniques used for their determination.

Thermochemical_Workflow Thermochemical Property Determination Workflow substance This compound exp_comb Combustion Calorimetry substance->exp_comb measures exp_trans Transpiration Method substance->exp_trans measures P(T) for exp_dsc Differential Scanning Calorimetry (DSC) substance->exp_dsc measures prop_hf Enthalpy of Formation (ΔfH°) prop_g Gibbs Free Energy (ΔfG°) prop_hf->prop_g calculates via ΔG = ΔH - TΔS prop_hc Enthalpy of Combustion (ΔcH°) prop_hc->prop_hf calculates via Hess's Law prop_hvap Enthalpy of Vaporization (ΔvapH°) prop_cp Heat Capacity (Cp) prop_s Entropy (S°) prop_cp->prop_s calculates S(T) prop_s->prop_g calculates via ΔG = ΔH - TΔS exp_comb->prop_hc determines exp_trans->prop_hvap determines via Clausius-Clapeyron exp_dsc->prop_cp determines

Thermochemical Property Determination Workflow

Conclusion

References

The Enigmatic Presence of Methyl 2-ethylhexanoate in the Botanical and Entomological Realms: A Technical Exposition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide delves into the current understanding of the natural occurrence of Methyl 2-ethylhexanoate (B8288628), a branched-chain ester, within the plant and insect kingdoms. This document provides a comprehensive summary of its detection, a plausible biosynthetic pathway, and detailed experimental methodologies for its analysis.

Natural Occurrence of Methyl 2-ethylhexanoate in the Plant Kingdom

This compound has been identified as a volatile organic compound (VOC) in the floral headspace of at least two plant species from the Cucurbitaceae family: the ridge gourd (Luffa acutangula) and the bitter gourd (Momordica charantia).[1][2][3] The identification was first reported in a study by Fernando and Grün in 2001, which utilized headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to analyze the floral volatiles of these plants.[1][2][3]

Quantitative Data Summary

Due to the limited accessibility of the full dataset from the primary literature, a precise quantitative summary is not possible. However, based on the available information, the presence of this compound in the floral volatiles of the specified plants can be summarized as follows:

Plant SpeciesFamilyPlant PartCompoundDetection Status
Luffa acutangula (Ridge Gourd)CucurbitaceaeFlowerThis compoundIdentified[1][3]
Momordica charantia (Bitter Gourd)CucurbitaceaeFlowerThis compoundIdentified[1][2]

Occurrence of this compound in the Insect Kingdom

Despite extensive searches of chemical ecology and entomology literature, there is currently no direct scientific evidence to confirm the natural occurrence of this compound in any insect species, either as a pheromone, allomone, kairomone, or a component of its cuticle or secretions. While many esters are known to play crucial roles in insect communication, this specific branched-chain ester has not been identified in published insect volatile profiles. Further research is required to definitively rule out its presence in the vast and diverse insect world.

Experimental Protocols

The primary methodology for the identification of this compound in plants has been Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1] The following is a detailed, generalized protocol based on standard practices for the analysis of floral volatiles.

Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract and concentrate volatile organic compounds from the headspace of plant material.

Materials:

  • Freshly collected flowers (Luffa acutangula or Momordica charantia)

  • SPME device with a suitable fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Glass vials with PTFE/silicone septa

  • Heating block or water bath

Procedure:

  • Enclose a known mass of freshly excised flowers in a sealed glass vial.

  • Allow the volatiles to equilibrate in the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30-40°C).

  • Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

  • Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the volatile compounds extracted by SPME.

Typical GC-MS Parameters:

  • Injector: Splitless mode, temperature ~250°C.

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: ~40-50°C, hold for 2-5 minutes.

    • Ramp: Increase at a rate of 5-10°C/min to ~200-250°C.

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: ~230°C.

    • Transfer Line Temperature: ~280°C.

Data Analysis:

  • Identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

  • Quantification can be performed by comparing the peak area of the compound with that of an internal or external standard.

graph experimental_workflow {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

Plant_Sample [label="Plant Material (Flowers)"]; Vial [label="Sealed Vial"]; SPME_Fiber [label="SPME Fiber Exposure"]; GC_MS [label="GC-MS Analysis"]; Data_Analysis [label="Data Analysis"]; Identification [label="Compound Identification"];

Plant_Sample -> Vial [label="Enclosure"]; Vial -> SPME_Fiber [label="Headspace Sampling"]; SPME_Fiber -> GC_MS [label="Thermal Desorption"]; GC_MS -> Data_Analysis [label="Data Acquisition"]; Data_Analysis -> Identification [label="Spectral Matching"]; }

A proposed biosynthetic pathway for this compound in plants.

Conclusion

The natural occurrence of this compound has been confirmed in the floral volatiles of Luffa acutangula and Momordica charantia. However, there is a notable absence of evidence for its presence in the insect kingdom. The presented experimental protocols provide a robust framework for the further investigation of this compound in these and other species. The proposed biosynthetic pathway offers a logical route for its formation in plants, though it requires experimental validation. This technical guide highlights the need for further research to quantify the abundance of this compound in the known plant sources, to explore its potential presence in insects, and to elucidate its precise biosynthetic pathway. Such studies will be invaluable for a deeper understanding of chemical ecology and may open new avenues for applications in flavor and fragrance chemistry, as well as in the development of novel semiochemical-based pest management strategies.

References

In Vitro Toxicological Profile of Methyl 2-ethylhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethylhexanoate (B8288628) (CAS No. 816-19-3) is a short-chain fatty acid ester characterized by a fruity odor, leading to its use in the fragrance and flavor industries.[1][2] As with any chemical intended for use in consumer products, a thorough toxicological evaluation is essential. This guide provides an in-depth overview of the available in vitro toxicological data for Methyl 2-ethylhexanoate, detailed experimental protocols for its assessment, and an analysis of its potential metabolic fate and associated toxicities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for designing and interpreting in vitro studies, including determining appropriate solvent systems and concentration ranges.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C9H18O2[3]
Molecular Weight 158.24 g/mol [3]
Appearance Colorless liquid[1]
Odor Fruity[1]
Boiling Point 176.00 to 177.00 °C @ 760.00 mm Hg (est)[1]
Vapor Pressure 1.090000 mmHg @ 25.00 °C (est)[1]
Flash Point 139.00 °F. TCC ( 59.40 °C. ) (est)[1]
Solubility Soluble in alcohol; Water solubility: 117.8 mg/L @ 25 °C (est)[1]
LogP (o/w) 3.177 (est)[1]

In Vitro Metabolism

Short-chain fatty acid esters are generally susceptible to enzymatic hydrolysis.[6][7] In vitro studies on other fatty esters of 2-ethylhexanoic acid and 2-ethylhexanol have demonstrated that human liver and skin S9 fractions, as well as plasma, can clear these compounds, with the rate of metabolism being influenced by the carbon chain length.[5]

The likely metabolic pathway is crucial for the toxicological assessment, as the toxicity of the parent compound may be influenced by the formation of its metabolites.

cluster_products Hydrolysis Products M2EH This compound Esterases Carboxylesterases (in vitro systems) M2EH->Esterases Hydrolysis EHA 2-Ethylhexanoic Acid Esterases->EHA Methanol Methanol Esterases->Methanol Metabolites Metabolites

Figure 1: Hypothesized metabolic pathway of this compound.

In Vitro Toxicological Data

Specific in vitro cytotoxicity and genotoxicity data for this compound are limited. The available information is largely based on read-across from structurally similar compounds and the toxicological profile of its primary metabolite, 2-ethylhexanoic acid.

Cytotoxicity

No quantitative in vitro cytotoxicity data (e.g., IC50 values) for this compound have been identified in the reviewed literature. For its metabolite, 2-ethylhexanoic acid, one study on human polymorphonuclear leukocytes (PMNLs) showed that it inhibited formyl-methionyl-leucyl-phenylalanine (FMLP)-induced respiratory burst in a dose-dependent manner (10-2000 µM), suggesting an immunosuppressive effect in vitro by inhibiting the production of reactive oxygen species (ROS).

Skin Irritation

According to GHS classifications derived from industry notifications, this compound is considered to cause skin irritation.[3] While specific in vitro skin irritation data for this compound is not available, a Cosmetic Ingredient Review (CIR) of 16 alkyl ethylhexanoates concluded there is a concern for potential irritancy of these chemicals, based on studies of compounds like cetyl ethylhexanoate.[8]

Genotoxicity

Direct genotoxicity data for this compound is lacking. However, read-across data from other ethylhexanoate esters suggest a low potential for genotoxicity. For instance, ethyl 2-ethylhexanoate is not expected to be genotoxic.[9] Furthermore, the hydrolysis products, 2-ethylhexanoic acid and 2-ethylhexanol, are not considered to be genotoxic based on both in vitro and in vivo studies.[10]

Experimental Protocols for In Vitro Assessment

Given the data gaps for this compound, the following standard in vitro assays are recommended for a comprehensive toxicological evaluation.

Cytotoxicity Assay (Neutral Red Uptake - NRU)

This protocol is based on the OECD Test Guideline 432 for in vitro cytotoxicity.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Materials:

  • Human cell line (e.g., HaCaT, Balb/c 3T3)

  • Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin)

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Neutral Red solution

  • Desorb solution (e.g., 1% acetic acid in 50% ethanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing Neutral Red and incubate for approximately 3 hours.

  • Extraction: Wash the cells and add the desorb solution to extract the dye from the viable cells.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare dilutions of This compound B->C D Incubate for 24-72h C->D E Stain with Neutral Red D->E F Extract dye E->F G Measure absorbance F->G H Calculate IC50 G->H

Figure 2: Experimental workflow for the in vitro cytotoxicity assay.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This protocol is designed to assess the skin irritation potential of a chemical.[11][12][13][14][15]

Objective: To determine if this compound is classified as a skin irritant.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium

  • This compound (neat or diluted)

  • Negative control (e.g., sterile PBS)

  • Positive control (e.g., 5% SDS)

  • MTT solution (0.5-1 mg/mL)

  • Isopropanol

  • 24-well plates

  • Plate reader

Procedure:

  • Tissue Preparation: Upon receipt, pre-incubate the RhE tissues overnight in assay medium.

  • Dosing: Apply the test chemical, negative control, and positive control topically to the surface of the tissues.

  • Incubation: Incubate for a specified time (e.g., 60 minutes).

  • Washing: Thoroughly rinse the tissues to remove the test substance.

  • Post-incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

  • MTT Assay: Transfer the tissues to a solution of MTT and incubate for approximately 3 hours.

  • Extraction: Extract the formazan (B1609692) product from the tissues using isopropanol.

  • Measurement: Measure the optical density of the extract at 570 nm.

  • Classification: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[11]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This assay is used to evaluate the mutagenic potential of a chemical.[16][17][18]

Objective: To determine if this compound can induce gene mutations in bacteria.

Materials:

  • Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring Escherichia coli (e.g., WP2 uvrA)

  • This compound

  • Solvent (e.g., DMSO)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Strain Preparation: Grow the bacterial strains overnight.

  • Treatment: In a test tube, mix the bacterial culture, the test chemical at various concentrations, and either S9 mix or a buffer (for tests with and without metabolic activation).

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

Potential Signaling Pathways

Due to the lack of specific data for this compound, we can infer potential mechanisms of toxicity from its primary metabolite, 2-ethylhexanoic acid. 2-Ethylhexanoic acid has been shown to be a developmental toxicant in vivo, a process thought to be mediated by the induction of metallothionein, leading to zinc sequestration in the maternal liver and subsequent zinc deficiency in the embryo.[19]

In vitro, 2-ethylhexanoic acid has been observed to inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes. This effect occurs downstream of protein kinase C (PKC) activation.

EHA 2-Ethylhexanoic Acid (Metabolite) PKC_pathway Protein Kinase C (PKC) Pathway EHA->PKC_pathway Acts downstream of activation ROS Reactive Oxygen Species (ROS) Production PKC_pathway->ROS Inhibits Immune_Response Inhibition of Immune Cell Activation ROS->Immune_Response Leads to

Figure 3: Potential signaling pathway affected by 2-ethylhexanoic acid.

Conclusion

The in vitro toxicological profile of this compound is currently incomplete, with a notable absence of direct cytotoxicity and genotoxicity data. Based on its chemical structure and data from related compounds, it is likely to be metabolized to 2-ethylhexanoic acid and methanol. While GHS classifications suggest it is a skin irritant, further in vitro testing is required for confirmation. Read-across data suggests a low potential for genotoxicity.

To address the existing data gaps, a battery of in vitro tests, including cytotoxicity, skin irritation, and mutagenicity assays as detailed in this guide, should be performed. The results of these studies will provide a more comprehensive understanding of the potential hazards of this compound and inform a robust safety assessment for its use in consumer products. Researchers should consider the potential for in vitro metabolism and the biological activity of its metabolites when designing and interpreting these studies.

References

Methodological & Application

Application Note: Synthesis of Methyl 2-ethylhexanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of methyl 2-ethylhexanoate (B8288628) through the Fischer esterification of 2-ethylhexanoic acid with methanol (B129727), utilizing sulfuric acid as a catalyst. The document outlines the reaction mechanism, a step-by-step experimental procedure, purification methods, and characterization of the final product. All quantitative data is summarized in structured tables, and the experimental workflow and reaction mechanism are visualized using diagrams created with Graphviz (DOT language).

Introduction

Methyl 2-ethylhexanoate is an important ester with applications in the fragrance and flavor industries, as well as a key intermediate in the synthesis of various organic compounds.[1] The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] This reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[3] This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

C₈H₁₆O₂ (2-ethylhexanoic acid) + CH₄O (methanol) ⇌ C₉H₁₈O₂ (this compound) + H₂O

The reaction is catalyzed by a strong acid, such as sulfuric acid. The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.

Fischer Esterification Mechanism

Fischer_Esterification RCOOH 2-Ethylhexanoic Acid Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H⁺ ROH Methanol Tetrahedral_intermediate1 Tetrahedral Intermediate ROH->Tetrahedral_intermediate1 H_plus H⁺ (catalyst) H_plus->Protonated_acid Protonated_acid->Tetrahedral_intermediate1 + Methanol Proton_transfer Proton Transfer Tetrahedral_intermediate1->Proton_transfer Tetrahedral_intermediate2 Protonated Tetrahedral Intermediate Proton_transfer->Tetrahedral_intermediate2 Protonated_ester Protonated Ester Tetrahedral_intermediate2->Protonated_ester - H₂O Water Water Tetrahedral_intermediate2->Water Ester This compound Protonated_ester->Ester - H⁺ H_plus_regen H⁺ (regenerated) Protonated_ester->H_plus_regen

Caption: Mechanism of Fischer Esterification.

Experimental Protocol

Materials and Equipment
Material/EquipmentSpecifications
2-Ethylhexanoic acid≥99% purity
MethanolAnhydrous, ≥99.8%
Sulfuric acidConcentrated (95-98%)
Sodium bicarbonateSaturated aqueous solution
Anhydrous sodium sulfateGranular
Diethyl etherACS grade
Round-bottom flask250 mL
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Separatory funnel500 mL
Rotary evaporator
Glassware for distillation
pH paper
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylhexanoic acid (0.5 mol, 72.11 g) and methanol (2.5 mol, 80.1 g, 101 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.5 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of cold water.

  • Extraction: Add 100 mL of diethyl ether to the separatory funnel and shake vigorously, venting frequently. Allow the layers to separate and collect the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 100 mL of water

    • 100 mL of saturated sodium bicarbonate solution (to neutralize the excess acid; check the aqueous layer with pH paper to ensure it is basic)

    • 100 mL of water

    • 100 mL of brine (saturated NaCl solution)

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried organic layer into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Experimental Workflow

Experimental_Workflow start Start reactants Combine 2-Ethylhexanoic Acid, Methanol, and Sulfuric Acid start->reactants reflux Reflux for 4-6 hours reactants->reflux cool Cool to Room Temperature reflux->cool quench Quench with Cold Water cool->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Na₂SO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Purify by Distillation evaporate->distill characterize Characterize Product (NMR, IR, GC-MS) distill->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol [4]
AppearanceColorless liquid[4]
OdorFruity
Boiling Point168-170 °C
Density0.885 g/cm³
Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.66s3H-OCH₃
2.29m1H-CH(CH₂CH₃)-
1.40-1.60m4H-CH₂-CH₂-CH₂-
1.20-1.35m4H-CH₂-CH₂-CH₂-
0.88t3H-CH₂-CH₃
0.85t3H-CH(CH₂CH₃)-

¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
176.5C=O
51.4-OCH₃
45.7-CH(CH₂CH₃)-
32.2-CH₂-
29.8-CH₂-
25.5-CH₂-
22.9-CH₂-
14.0-CH₃
12.0-CH₃

IR (Neat)

Wavenumber (cm⁻¹)Assignment
2960-2850C-H stretch (alkane)
1735C=O stretch (ester)
1460C-H bend
1170C-O stretch

GC-MS

Retention IndexMajor Fragments (m/z)
1155.41[5]158 (M+), 127, 102, 87, 57

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via Fischer esterification. The presented methodology, coupled with the comprehensive characterization data, serves as a valuable resource for researchers in organic synthesis and related fields. The use of readily available starting materials and straightforward purification techniques makes this procedure suitable for both academic and industrial laboratory settings.

References

Application Notes and Protocols for Biocatalytic Synthesis of Methyl 2-ethylhexanoate using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethylhexanoate (B8288628) is a branched-chain ester with potential applications as a specialty solvent, fragrance component, and intermediate in pharmaceutical synthesis. Traditional chemical synthesis often requires harsh conditions and may lead to undesirable byproducts. Biocatalytic synthesis using lipases offers a green and highly selective alternative, operating under mild conditions with high catalytic efficiency.[1] Lipases, particularly immobilized formulations like Novozym® 435, have demonstrated robust performance in esterification reactions, including those involving sterically hindered substrates.[1][2] This document provides detailed application notes and protocols for the synthesis of Methyl 2-ethylhexanoate using lipase (B570770) catalysis, based on established procedures for structurally similar esters.

Principle of the Reaction

The synthesis of this compound is achieved through the direct esterification of 2-ethylhexanoic acid with methanol (B129727), catalyzed by a lipase. The enzyme facilitates the formation of an ester bond with the concurrent release of water. The reaction is reversible, and strategies to remove water can drive the equilibrium towards product formation. The reaction follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester and regenerate the free enzyme.[3]

Reaction Scheme:

ReactionScheme cluster_reactants Reactants cluster_products Products 2-Ethylhexanoic_Acid 2-Ethylhexanoic Acid Lipase Lipase (e.g., Novozym® 435) 2-Ethylhexanoic_Acid->Lipase + Methanol Methanol Methanol->Lipase + Methyl_2-ethylhexanoate This compound Water Water Lipase->Methyl_2-ethylhexanoate + Lipase->Water +

Caption: General reaction scheme for the lipase-catalyzed synthesis of this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of branched-chain esters using immobilized lipases, which can be extrapolated for the synthesis of this compound.

Table 1: Key Reaction Parameters for Lipase-Catalyzed Esterification

ParameterRecommended RangeRationale
Enzyme Novozym® 435 (immobilized Candida antarctica lipase B)High activity and stability in organic media, proven efficacy for branched esters.[1][2]
Substrates 2-Ethylhexanoic Acid, Methanol---
Molar Ratio (Acid:Alcohol) 1:1 to 1:1.2A slight excess of alcohol can help drive the reaction forward.[1]
Enzyme Loading 2-10% (w/w of substrates)Higher loading can increase reaction rate but also cost.[4]
Temperature 40-70 °CBalances reaction rate and enzyme stability. Higher temperatures may lead to enzyme deactivation.[1][3]
Reaction Time 6-48 hoursDependent on other reaction parameters; monitor for conversion.[2][4]
Solvent Solvent-free or n-hexaneSolvent-free is a greener approach; n-hexane can be used if viscosity is an issue.[1][3]
Agitation 150-250 rpmEnsures proper mixing and reduces mass transfer limitations.

Table 2: Influence of Temperature on Conversion (Example Data for a Similar Ester)

Temperature (°C)Molar Excess of Alcohol (%)Reaction Time (h)Conversion (%)Reference
7010>2497[1]
8020<2499[1]

Note: This data is for the synthesis of 2-ethylhexyl 2-methylhexanoate and serves as a guideline.[1]

Experimental Protocols

Protocol 1: Screening of Reaction Conditions for this compound Synthesis

This protocol outlines a general procedure for optimizing the synthesis of this compound.

Materials:

  • 2-Ethylhexanoic acid

  • Methanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Solvent (if used, e.g., n-hexane)

  • Thermostated shaker or reactor

  • Glass vials or flask with stopper

  • Analytical equipment (GC-FID or HPLC) for monitoring conversion

Procedure:

  • To a series of glass vials, add 2-ethylhexanoic acid and methanol in the desired molar ratio (e.g., 1:1, 1:1.1, 1:1.2).

  • Add the immobilized lipase at a specific concentration (e.g., 5% w/w of total substrates).

  • If using a solvent, add it to the desired volume. For solvent-free conditions, proceed to the next step.

  • Securely cap the vials and place them in a thermostated shaker set to the desired temperature (e.g., 50 °C) and agitation speed (e.g., 200 rpm).

  • Withdraw small aliquots at regular intervals (e.g., 2, 4, 6, 12, 24 hours) to monitor the reaction progress.

  • Analyze the samples by GC-FID or HPLC to determine the conversion of 2-ethylhexanoic acid and the yield of this compound.

  • Repeat the experiment at different temperatures (e.g., 40, 60, 70 °C) and enzyme loadings to determine the optimal conditions.

Protocol 2: Preparative Scale Synthesis and Product Isolation

Materials:

  • Optimized quantities of 2-ethylhexanoic acid, methanol, and immobilized lipase from Protocol 1.

  • Thermostated batch reactor with overhead stirring.

  • Filtration apparatus.

  • Rotary evaporator.

  • Silica (B1680970) gel for column chromatography (if necessary).

  • Solvents for chromatography (e.g., hexane, ethyl acetate).

Procedure:

  • Charge the thermostated batch reactor with 2-ethylhexanoic acid and methanol according to the optimized molar ratio.

  • Add the immobilized lipase.

  • Set the reactor to the optimal temperature and stirring speed.

  • Monitor the reaction until the desired conversion is achieved.

  • Once the reaction is complete, stop the agitation and allow the immobilized enzyme to settle.

  • Separate the enzyme from the reaction mixture by decantation or filtration. The enzyme can be washed for reuse.[1]

  • Remove any excess methanol and water formed during the reaction using a rotary evaporator.

  • If further purification is required, perform silica gel column chromatography to isolate the pure this compound.

Protocol 3: Biocatalyst Reusability Study

Procedure:

  • After the first reaction cycle (Protocol 2, step 6), recover the immobilized lipase by filtration.

  • Wash the recovered lipase with a suitable solvent (e.g., acetone (B3395972) or n-hexane) to remove any adsorbed substrates and products.[1]

  • Air-dry the lipase at room temperature for 24 hours.[1]

  • Add the washed and dried lipase to a fresh batch of reactants and start the next reaction cycle under the same conditions.

  • Repeat this process for several cycles, monitoring the conversion in each cycle to assess the stability and reusability of the biocatalyst.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation cluster_reuse Enzyme Recycling Reactants Mix 2-Ethylhexanoic Acid and Methanol AddEnzyme Add Immobilized Lipase Reactants->AddEnzyme Incubate Incubate at Optimal Temperature & Agitation AddEnzyme->Incubate Monitor Monitor Conversion (GC/HPLC) Incubate->Monitor SeparateEnzyme Separate Immobilized Enzyme Monitor->SeparateEnzyme Reaction Complete Evaporate Evaporate Excess Reactants and Water SeparateEnzyme->Evaporate WashEnzyme Wash Enzyme SeparateEnzyme->WashEnzyme Purify Purify by Chromatography (if needed) Evaporate->Purify Product Pure this compound Purify->Product DryEnzyme Dry Enzyme WashEnzyme->DryEnzyme Reuse Reuse in New Batch DryEnzyme->Reuse Reuse->AddEnzyme

Caption: Workflow for the biocatalytic synthesis of this compound.

Lipase Catalytic Cycle (Ping-Pong Bi-Bi Mechanism)

PingPongMechanism E E (Free Lipase) E_Acid E-Acid Complex E->E_Acid E_Acyl_H2O E-Acyl Intermediate E_Acid->E_Acyl_H2O E_Acyl_ROH E-Acyl-ROH Complex E_Acyl_H2O->E_Acyl_ROH H2O Water (P) E_Acyl_H2O->H2O - E_Ester E-Ester Complex E_Acyl_ROH->E_Ester E_Ester->E Ester This compound (Q) E_Ester->Ester - Acid 2-Ethylhexanoic Acid (A) Acid->E_Acid + Alcohol Methanol (B) Alcohol->E_Acyl_ROH +

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Production of Methyl 2-ethylhexanoate via Transesterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-ethylhexanoate (B8288628) through various transesterification methods. The information is intended to guide researchers in selecting and performing the most suitable method for their specific needs, with a focus on chemical and enzymatic catalysis.

Introduction

Methyl 2-ethylhexanoate is a branched-chain fatty acid methyl ester with applications in various fields, including its use as a fragrance ingredient, a solvent, and a chemical intermediate. Transesterification is a key chemical reaction for its synthesis, involving the conversion of an ester (such as a triglyceride or another alkyl ester) to this compound by reaction with methanol (B129727) in the presence of a catalyst. This process can be categorized into chemical catalysis (acid or base-catalyzed) and biocatalysis (enzyme-catalyzed).

This document outlines protocols for three primary transesterification methods:

  • Base-Catalyzed Transesterification: Utilizing strong bases like sodium methoxide (B1231860).

  • Heterogeneous Base-Catalyzed Transesterification: Employing solid catalysts such as potassium carbonate.

  • Enzymatic Transesterification: Using immobilized lipases, specifically Novozym® 435.

Data Presentation: Comparison of Transesterification Methods

The following table summarizes the key quantitative parameters for the different transesterification methods for producing fatty acid methyl esters, which can be considered analogous to the synthesis of this compound.

ParameterBase-Catalyzed (Sodium Methoxide)Heterogeneous Base-Catalyzed (Potassium Carbonate)Enzymatic (Novozym® 435)
Starting Ester Triglycerides (e.g., Palm Oil)Triglycerides (e.g., Sunflower Oil)Ethyl 2-ethylhexanoate (proposed)
Alcohol MethanolMethanolMethanol
Catalyst Conc. 0.29 wt% (to oil)[1]6 wt% (to oil)[2]5% (w/w) (to oil)[3]
Molar Ratio (Methanol:Ester) 5.30:1[1]14:1[2]3:1[3]
Temperature 57 °C[1]60 °C[2]40 °C[3]
Reaction Time 40 min[1]3 hours[2]24 hours[3]
Conversion/Yield >80% Methyl Ester Content[1]95.29% Biodiesel Yield[2]76.1% Conversion[3]

Experimental Protocols

Base-Catalyzed Transesterification using Sodium Methoxide

This protocol describes the synthesis of this compound from a suitable starting ester (e.g., Ethyl 2-ethylhexanoate) using sodium methoxide as a catalyst. The reaction is typically rapid and efficient.

Materials:

  • Ethyl 2-ethylhexanoate

  • Methanol (anhydrous)

  • Sodium methoxide (CH₃ONa) solution in methanol (e.g., 25-30 wt%) or solid sodium methoxide

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-ethylhexanoate.

  • Reactant Addition: Add anhydrous methanol to the flask. A molar excess of methanol is used to drive the equilibrium towards the product. A typical molar ratio of methanol to ethyl 2-ethylhexanoate is 6:1.

  • Catalyst Addition: While stirring, carefully add the sodium methoxide solution to the reaction mixture. The amount of catalyst is typically around 0.5-1.0 wt% relative to the starting ester.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) with continuous stirring. The reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is generally complete within 1-2 hours.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. The excess methanol can be removed by distillation. The reaction mixture is then washed with water to remove the catalyst and any glycerol (B35011) formed if triglycerides were used as starting material. If necessary, neutralize the mixture with a dilute acid (e.g., acetic acid) before washing.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent (if any) using a rotary evaporator. The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the final product of high purity.

Heterogeneous Base-Catalyzed Transesterification using Potassium Carbonate

This method utilizes a solid base catalyst, which simplifies the purification process as the catalyst can be easily removed by filtration.

Materials:

  • Ethyl 2-ethylhexanoate

  • Methanol (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Reaction vessel with reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Ensure the potassium carbonate is anhydrous by drying in an oven at >100 °C for several hours.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add Ethyl 2-ethylhexanoate and anhydrous methanol. A higher molar ratio of methanol to ester (e.g., 12:1) is often used in heterogeneous catalysis.

  • Catalyst Addition: Add the anhydrous potassium carbonate powder to the mixture. The catalyst loading is typically in the range of 1-5 wt% relative to the starting ester.

  • Reaction: Heat the reaction mixture to the boiling point of methanol (around 65 °C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst. The reaction time is generally longer than for homogeneous catalysis, typically ranging from 2 to 8 hours. Monitor the reaction progress by GC.

  • Catalyst Removal: After completion, cool the reaction mixture to room temperature. The solid potassium carbonate catalyst is removed by filtration.

  • Work-up and Purification: The excess methanol in the filtrate is removed using a rotary evaporator. The remaining liquid is the crude this compound. Further purification can be achieved by vacuum distillation.

Enzymatic Transesterification using Novozym® 435

This protocol employs an immobilized lipase (B570770), offering a green and highly selective method for transesterification under mild reaction conditions.

Materials:

  • Ethyl 2-ethylhexanoate

  • Methanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Orbital shaker or stirred tank reactor

  • Temperature-controlled incubator

  • Molecular sieves (optional, for water removal)

  • Filtration setup

Procedure:

  • Reaction Setup: In a screw-capped flask or a small reactor, combine Ethyl 2-ethylhexanoate and methanol. A lower molar excess of methanol (e.g., 3:1) is often sufficient for enzymatic reactions.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of the starting ester.[3]

  • Water Control (Optional): To minimize hydrolysis, pre-dried reactants or the addition of molecular sieves to the reaction mixture can be beneficial.

  • Reaction: Incubate the mixture in an orbital shaker or a stirred reactor at a controlled temperature, typically between 40-60 °C. The reaction is much slower than chemical methods and may take 24-48 hours to reach high conversion.[3] The progress is monitored by taking small aliquots and analyzing them by GC.

  • Enzyme Recovery: Once the desired conversion is achieved, the immobilized enzyme can be easily recovered by simple filtration. The recovered enzyme can often be washed and reused for several cycles.

  • Product Isolation: The filtrate contains the product, this compound, and unreacted starting materials. The excess methanol can be removed by a rotary evaporator. The final product can be purified by vacuum distillation.

Visualizations

General Transesterification Workflow

Transesterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_catalysis Catalyst cluster_purification Purification Starting Ester Starting Ester Reaction Vessel Reaction Vessel Starting Ester->Reaction Vessel Methanol Methanol Methanol->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Post-reaction Mixture Catalyst Catalyst Catalyst->Reaction Vessel Washing Washing Filtration->Washing Distillation Distillation Washing->Distillation Product This compound Distillation->Product Catalyst_Selection Desired Outcome Desired Outcome High Speed High Speed Desired Outcome->High Speed Easy Separation Easy Separation Desired Outcome->Easy Separation Mild Conditions Mild Conditions Desired Outcome->Mild Conditions Sodium Methoxide Sodium Methoxide High Speed->Sodium Methoxide Homogeneous Base Potassium Carbonate Potassium Carbonate Easy Separation->Potassium Carbonate Heterogeneous Base Novozym 435 Novozym 435 Easy Separation->Novozym 435 Immobilized Enzyme Mild Conditions->Novozym 435 Biocatalyst

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethylhexanoate (B8288628) is a volatile organic compound used as a fragrance ingredient and in the formulation of lubricants.[1] Its detection and quantification are crucial for quality control, product formulation, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of such volatile compounds due to its high sensitivity, selectivity, and the structural information provided by mass spectrometry.[2] This application note provides a detailed protocol for the analysis of Methyl 2-ethylhexanoate using GC-MS.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated GC-MS method for the quantification of volatile esters, including expected values for this compound.

ParameterExpected ValueNotes
Linearity (R²) ≥0.9985Determined from a calibration curve using a series of standard solutions.
Limit of Detection (LOD) 0.007–0.070 mg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.020–0.200 mg/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[3]
Accuracy (% Recovery) 87.8%–107.4%Determined by analyzing spiked samples at different concentration levels.[3]
Precision (%RSD) 2.0%–7.4%Relative Standard Deviation for replicate injections of a standard solution.[3]
Kovats Retention Index 1024, 1031On a standard non-polar column.[1]

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrument configuration, and data analysis for the determination of this compound.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.

  • Liquid Samples (e.g., fragrances, lubricants):

    • Dilute the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[2]

    • If the sample contains particulates, filter it through a 0.22 µm syringe filter before analysis.

  • Solid Samples:

    • Dissolve a known weight of the solid sample in a suitable volatile solvent.

    • Ensure complete dissolution before proceeding to dilution as described for liquid samples.

  • Headspace Analysis (for volatile analysis from complex matrices):

    • Place the sample in a sealed headspace vial.

    • Heat the vial at a constant temperature to allow volatile compounds to partition into the headspace.

    • Sample the headspace using a gas-tight syringe for injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

GC Parameter Setting
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio of 50:1, can be adjusted based on concentration)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 70 °C for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.[4]
MS Parameter Setting
Ion Source Temperature 230 °C
Transfer Line Temperature 240 °C[4]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-350
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Analysis
  • Qualitative Identification: Identify this compound in the chromatogram by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (m/z 158) which may be of low intensity, and key fragment ions at m/z 102 (base peak) and 87.[1]

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent used for the samples.

    • Analyze the calibration standards using the same GC-MS method.

    • Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 102) against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid, Solid, or Headspace) Dilution Dilution with Volatile Solvent Sample->Dilution Filtration Filtration (if necessary) Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan/SIM) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Identification Qualitative Identification (Retention Time & Mass Spectrum) Chromatogram->Identification Quantification Quantitative Analysis (Calibration Curve) Chromatogram->Quantification Result Concentration of This compound Identification->Result Quantification->Result

References

Application Note: Quantification of Methyl 2-ethylhexanoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethylhexanoate (B8288628) is a volatile organic compound that can be found in a variety of complex matrices, including food products, environmental samples, and biological specimens. Its presence can arise from its use as a flavoring agent, a fragrance component, or as a metabolite of the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). Accurate quantification of methyl 2-ethylhexanoate is crucial for quality control in the food and fragrance industries, for environmental monitoring, and for toxicological and metabolic studies in drug development. This application note provides detailed protocols for the quantification of this compound in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS), along with sample preparation methods including Headspace Solid-Phase Microextraction (HS-SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Analytical Approaches

The primary analytical technique for the quantification of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high chromatographic resolution and sensitive, specific detection. The choice of sample preparation method is critical for achieving accurate and reproducible results and depends on the specific matrix and the concentration of the analyte.

  • Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS: This is a solvent-free, sensitive, and efficient method for extracting volatile analytes from the headspace of a sample. It is particularly well-suited for the analysis of volatile esters in complex matrices, as it minimizes matrix effects and concentrates the analyte of interest.

  • QuEChERS-GC-MS: The QuEChERS method is a streamlined approach that involves a simple liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is a versatile technique applicable to a wide range of analytes and matrices, including food and environmental samples.

Data Presentation

The following tables summarize typical quantitative data for the analysis of volatile esters, including this compound, using the described methods. These values are representative and may vary depending on the specific instrumentation, matrix, and method parameters.

Table 1: Typical Performance Characteristics of HS-SPME-GC-MS for Volatile Ester Quantification

ParameterTypical ValueNotes
Linearity (R²)> 0.99Determined from a calibration curve with at least five non-zero concentrations.
Precision (%RSD)< 15%Repeatability (intra-day) and intermediate precision (inter-day).
Accuracy (% Recovery)85-115%Determined by spiking known concentrations of the analyte into a blank matrix.
Limit of Detection (LOD)0.1 - 5 µg/LThe smallest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.5 - 15 µg/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Table 2: Typical Performance Characteristics of QuEChERS-GC-MS for Volatile Ester Quantification

ParameterTypical ValueNotes
Linearity (R²)> 0.99Determined from matrix-matched calibration curves.[1]
Precision (%RSD)< 10%Intra-day and inter-day precision for replicate analyses.[1]
Accuracy (% Recovery)80-120%Determined at multiple spiking levels in the matrix of interest.[1]
Limit of Detection (LOD)0.5 - 10 µg/kgDependent on the specific analyte and matrix.[1]
Limit of Quantification (LOQ)1 - 25 µg/kgDependent on the specific analyte and matrix.[1]

Experimental Protocols

Protocol 1: Quantification of this compound using HS-SPME-GC-MS

This protocol is suitable for the analysis of this compound in liquid matrices such as fruit juices, beverages, and biological fluids.

Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., methyl heptanoate)

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/agitator

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with the screw cap.

  • Headspace Extraction:

    • Place the sealed vial in the heater/agitator.

    • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the analyte between the sample and the headspace.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C to extract the volatile compounds.

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately inject it into the GC inlet, which is typically heated to 250°C for thermal desorption of the analytes.

    • Perform the chromatographic separation and mass spectrometric detection using the parameters outlined in Table 3.

Table 3: Recommended GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL (or SPME fiber desorption)
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-300
Protocol 2: Quantification of this compound using QuEChERS-GC-MS

This protocol is suitable for the analysis of this compound in solid or semi-solid complex matrices such as fruits, vegetables, and soil.

Materials and Reagents:

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[2]

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.[2]

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing PSA and C18 sorbents and anhydrous MgSO₄.

    • Vortex for 30 seconds and then centrifuge at a high speed for 2 minutes.

  • GC-MS Analysis:

    • Take the supernatant and transfer it to a GC vial.

    • Inject 1 µL of the final extract into the GC-MS system.

    • Perform the analysis using the GC-MS parameters provided in Table 3.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Complex Matrix Sample homogenize Homogenization (if solid) sample->homogenize spike Spike with Internal Standard homogenize->spike extraction Extraction (SPME or QuEChERS) spike->extraction cleanup Cleanup (d-SPE for QuEChERS) extraction->cleanup gcms GC-MS Analysis cleanup->gcms integrate Peak Integration gcms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: General experimental workflow for the quantification of this compound.

fragmentation_pathway cluster_frags Major Fragmentation Pathways M This compound [C9H18O2]+• m/z = 158 frag1 [M - OCH3]+ m/z = 127 M->frag1 - •OCH3 frag2 [M - C4H9]+ (McLafferty Rearrangement) m/z = 101 M->frag2 - C4H8 frag4 [COOCH3]+ m/z = 59 M->frag4 - C5H11• frag3 [C4H9]+ m/z = 57 frag1->frag3 - C4H4O

Caption: Proposed mass spectral fragmentation pathway for this compound.

method_selection start Start: Select Quantification Method matrix_type What is the matrix type? start->matrix_type liquid_matrix Liquid (e.g., Juice, Urine) matrix_type->liquid_matrix Liquid solid_matrix Solid/Semi-solid (e.g., Food, Soil) matrix_type->solid_matrix Solid analyte_conc Expected Analyte Concentration? hs_spme HS-SPME-GC-MS analyte_conc->hs_spme Low quechers QuEChERS-GC-MS analyte_conc->quechers High liquid_matrix->analyte_conc solid_matrix->quechers low_conc Low (ppb range) high_conc High (ppm range)

Caption: Decision tree for selecting a suitable sample preparation method.

References

Application Notes and Protocols: Methyl 2-Ethylhexanoate as a Precursor for Plasticizer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethylhexanoate (B8288628) is a versatile chemical intermediate that serves as a valuable precursor in the synthesis of various plasticizers. Plasticizers are essential additives used to enhance the flexibility, durability, and workability of polymeric materials, particularly polyvinyl chloride (PVC).[1] The primary route for utilizing methyl 2-ethylhexanoate in plasticizer synthesis is through a transesterification reaction. This process typically involves the reaction of this compound with an alcohol (often a diol or polyol) or a diacid/anhydride (B1165640) in the presence of a catalyst to produce the desired 2-ethylhexyl ester plasticizer. Common examples of plasticizers derived from the 2-ethylhexyl backbone include di(2-ethylhexyl) phthalate (B1215562) (DEHP), di(2-ethylhexyl) adipate (B1204190) (DEHA), and di(2-ethylhexyl) terephthalate (B1205515) (DEHT).[2]

This document provides detailed application notes and experimental protocols for the synthesis of plasticizers using this compound as a starting material. It is intended to guide researchers and scientists through the chemical pathways and experimental setups required for producing these important polymer additives.

Synthesis Pathways

The synthesis of plasticizers from this compound can proceed through two main pathways:

  • One-Step Transesterification: Direct reaction of this compound with a high-boiling point diol or polyol to form a polyester (B1180765) plasticizer.

  • Two-Step Transesterification/Esterification:

    • Step 1 (Transesterification): Reaction of this compound with a low-boiling point alcohol (e.g., methanol) to produce 2-ethylhexanol.

    • Step 2 (Esterification): Reaction of the produced 2-ethylhexanol with a dicarboxylic acid or its anhydride to yield a di-ester plasticizer.

The choice of pathway depends on the desired final plasticizer and the available starting materials.

Synthesis_Pathways cluster_0 One-Step Transesterification cluster_1 Two-Step Transesterification/Esterification M2EH This compound Polyester Polyester Plasticizer M2EH->Polyester Transesterification EHOH 2-Ethylhexanol M2EH->EHOH Transesterification Diol Diol/Polyol Diol->Polyester Methanol_out1 Methanol (B129727) (by-product) Polyester->Methanol_out1 Alcohol Alcohol Alcohol->EHOH MethylEster_out Methyl Ester (by-product) EHOH->MethylEster_out Diester Di-ester Plasticizer EHOH->Diester Esterification Diacid Diacid/Anhydride Diacid->Diester Water_out Water (by-product) Diester->Water_out

Caption: General synthesis pathways for plasticizers from this compound.

Experimental Protocols

Protocol 1: Synthesis of Di(2-ethylhexyl) Adipate (DEHA) via a Two-Step Approach

This protocol first describes the production of 2-ethylhexanol from this compound, followed by the synthesis of DEHA.

Part A: Transesterification of this compound to 2-Ethylhexanol

This procedure is adapted from the transesterification of methyl acetate (B1210297) with 2-ethylhexanol.[2]

Materials:

  • This compound

  • Methanol

  • Strongly acidic cation-exchange resin (e.g., NKC-9)[2]

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Charge the reaction flask with this compound and methanol. A molar ratio of 1:4 (this compound to methanol) is recommended.[2]

  • Add the acidic cation-exchange resin catalyst (e.g., 20 wt% of the total reactants).[2]

  • Heat the mixture to 80°C with constant stirring.[2]

  • Maintain the reaction under reflux for 3 hours.[2]

  • After the reaction, cool the mixture and separate the catalyst by filtration.

  • The resulting mixture contains 2-ethylhexanol and methyl adipate. Purify the 2-ethylhexanol by fractional distillation.

Part B: Esterification of Adipic Acid with 2-Ethylhexanol to DEHA

This protocol is based on the industrial synthesis of DEHA.[3][4]

Materials:

  • Adipic acid

  • 2-Ethylhexanol (from Part A)

  • Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[3]

  • Reaction flask equipped with a Dean-Stark trap, reflux condenser, and mechanical stirrer

  • Heating mantle

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

Procedure:

  • In the reaction flask, combine adipic acid and 2-ethylhexanol. A molar ratio of 1:2.5 (adipic acid to 2-ethylhexanol) is suggested to drive the reaction to completion.

  • Add the acid catalyst (0.1-0.5 wt% of the total reactants).

  • Heat the mixture to 140-160°C with vigorous stirring.

  • Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by washing the mixture with the 5% sodium bicarbonate solution, followed by washing with distilled water until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the excess 2-ethylhexanol by vacuum distillation to obtain the final product, di(2-ethylhexyl) adipate.

Protocol 2: One-Step Synthesis of a Polyester Plasticizer

This protocol describes a general method for the synthesis of a polyester plasticizer by the direct transesterification of this compound with a diol, adapted from general polyester synthesis principles.[5][6][7]

Materials:

  • This compound

  • A suitable diol (e.g., 1,4-butanediol (B3395766) or triethylene glycol)

  • Transesterification catalyst (e.g., titanium(IV) isopropoxide or dibutyltin (B87310) oxide)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head

  • Heating mantle and vacuum pump

Procedure:

  • Charge the reaction vessel with this compound and the diol in a 2:1.1 molar ratio.

  • Add the catalyst (typically 0.1-0.5 mol% based on the diol).

  • Heat the mixture under a slow stream of nitrogen to 180-200°C with stirring. Methanol will begin to distill off.

  • After the majority of the methanol has been removed, gradually apply a vacuum (down to <1 mmHg) over 1-2 hours.

  • Continue the reaction under vacuum at 200-220°C for several hours until the desired viscosity or molecular weight of the polyester is achieved.

  • Cool the reaction mixture under nitrogen to obtain the polyester plasticizer.

Data Presentation

Table 1: Reaction Parameters for Transesterification of Methyl Esters with 2-Ethylhexanol

Methyl EsterAlcoholCatalystCatalyst Loading (wt%)Molar Ratio (Ester:Alcohol)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Methyl Acetate2-EthylhexanolNKC-9 Resin201:480379.64 (conversion)[2]
Palm Oil Methyl Ester2-EthylhexanolSodium Methoxide21:270-110< 0.598 (yield)[8]

Table 2: Reaction Parameters for the Synthesis of Di(2-ethylhexyl) Esters

Diacid/AnhydrideAlcoholCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Adipic Acid2-EthylhexanolSulfuric Acid1:2.5140-160-High[3][4]
2,5-Furandicarboxylic Acid2-Ethyl-1-hexanolSulfuric Acid1:61606-[1]

Experimental Workflows

Two_Step_Workflow cluster_0 Part A: Transesterification cluster_1 Part B: Esterification A1 Charge Reactants (this compound, Methanol, Catalyst) A2 Heat and Reflux (80°C, 3h) A1->A2 A3 Cool and Filter (Remove Catalyst) A2->A3 A4 Fractional Distillation (Purify 2-Ethylhexanol) A3->A4 B1 Charge Reactants (Adipic Acid, 2-Ethylhexanol, Catalyst) A4->B1 Purified 2-Ethylhexanol B2 Heat and Collect Water (140-160°C, Dean-Stark) B1->B2 B3 Cool and Neutralize (NaHCO3 wash) B2->B3 B4 Dry and Purify (Vacuum Distillation) B3->B4 Final_Product Final_Product B4->Final_Product Di(2-ethylhexyl) adipate

Caption: Workflow for the two-step synthesis of di(2-ethylhexyl) adipate.

One_Step_Workflow C1 Charge Reactants (this compound, Diol, Catalyst) C2 Heat under Nitrogen (180-200°C, Distill Methanol) C1->C2 C3 Apply Vacuum (Gradual reduction) C2->C3 C4 Continue Reaction under Vacuum (200-220°C) C3->C4 C5 Cool under Nitrogen C4->C5 Final_Product Final_Product C5->Final_Product Polyester Plasticizer

Caption: Workflow for the one-step synthesis of a polyester plasticizer.

Concluding Remarks

This compound is a promising and versatile precursor for the synthesis of a variety of plasticizers. The transesterification and esterification pathways outlined in these application notes provide a solid foundation for researchers to develop both common and novel plasticizer molecules. The choice of catalyst, reaction conditions, and purification methods will ultimately determine the yield and purity of the final product. Further optimization of these protocols may be necessary depending on the specific diol or diacid used and the desired performance characteristics of the resulting plasticizer.

References

Application Notes and Protocols for the Chiral Separation of Methyl 2-ethylhexanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethylhexanoate (B8288628) is a chiral ester with a stereocenter at the C2 position. The enantiomers of this compound may exhibit different biological, pharmacological, and toxicological properties. Therefore, the ability to separate and quantify the individual (R)- and (S)-enantiomers is crucial for research, development, and quality control in the pharmaceutical, flavor, and fragrance industries. This document provides detailed application notes and proposed protocols for the chiral separation of Methyl 2-ethylhexanoate enantiomers using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Due to the limited availability of a specific, published protocol for this compound, the following methodologies are based on established principles of chiral chromatography and successful separations of structurally similar branched-chain esters and acids. These protocols serve as a robust starting point for method development and optimization.

Method 1: Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation of volatile chiral compounds. The use of capillary columns coated with cyclodextrin (B1172386) derivatives as chiral stationary phases (CSPs) is a common and effective approach for resolving the enantiomers of chiral esters.[1][2][3][4]

Data Presentation: Expected GC Performance

The following table summarizes the proposed GC conditions and expected, hypothetical results for the chiral separation of this compound enantiomers. These values are based on the typical performance for similar branched-chain esters on cyclodextrin-based columns.

ParameterGas Chromatography (GC)
Column Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 150 °C at 2 °C/min, hold 5 min
Injection Volume 1 µL (Split ratio 50:1)
Expected tR (Enantiomer 1) ~18.5 min
Expected tR (Enantiomer 2) ~19.2 min
Expected Resolution (Rs) > 1.5

Note: The elution order of the enantiomers must be confirmed with pure enantiomeric standards.

Experimental Protocol: GC Method

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., hexane (B92381) or isopropanol) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL for analysis.

2. GC System and Conditions:

  • Column: Install a cyclodextrin-based chiral capillary column, such as one containing a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXse or equivalent).

  • Carrier Gas: Use helium at a constant flow rate of approximately 1.0 mL/min or hydrogen at an optimal linear velocity.

  • Temperatures: Set the injector and FID detector temperatures to 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase the temperature to 150 °C at a rate of 2 °C/minute.

    • Final hold: Hold at 150 °C for 5 minutes. (This program is a starting point and may require optimization for baseline separation.)

3. Injection and Data Acquisition:

  • Inject 1 µL of the prepared sample with a split ratio of 50:1 to avoid column overloading.

  • Acquire the data and integrate the peaks corresponding to the two enantiomers.

4. Data Analysis:

  • Calculate the resolution (Rs) between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| x 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using polysaccharide-based stationary phases is a versatile and widely used technique for enantioselective separations.[5][6] Normal phase chromatography, with a mobile phase consisting of a non-polar solvent and a polar modifier (an alcohol), is often successful for the separation of esters.[5]

Data Presentation: Expected HPLC Performance

The following table outlines the proposed HPLC conditions and expected, hypothetical results for the chiral separation of this compound enantiomers. These parameters are based on common practices for separating similar chiral esters on polysaccharide-based CSPs.

ParameterHigh-Performance Liquid Chromatography (HPLC)
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at 210 nm (due to the ester carbonyl group)
Injection Volume 10 µL
Expected tR (Enantiomer 1) ~8.0 min
Expected tR (Enantiomer 2) ~9.5 min
Expected Resolution (Rs) > 1.5

Note: The elution order of the enantiomers must be confirmed with pure enantiomeric standards.

Experimental Protocol: HPLC Method

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase (n-Hexane/Isopropanol) at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: Install a polysaccharide-based chiral column, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Prepare a mobile phase of n-Hexane and Isopropanol in a 95:5 (v/v) ratio. Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Temperature: Maintain the column temperature at 25 °C.

  • Detector: Set the UV detector to a wavelength of 210 nm.

3. System Equilibration, Injection, and Data Acquisition:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Acquire the data for a sufficient time to allow both enantiomers to elute.

4. Data Analysis:

  • Calculate the resolution (Rs) between the two enantiomer peaks.

  • Determine the enantiomeric excess (% ee) using the peak areas of the two enantiomers as described in the GC protocol.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the development of a chiral separation method.

Chiral_Method_Development cluster_start cluster_method_selection Method Selection cluster_gc_dev GC Method Development cluster_hplc_dev HPLC Method Development cluster_analysis Analysis cluster_end start Racemic Methyl 2-ethylhexanoate Sample GC Chiral GC start->GC HPLC Chiral HPLC start->HPLC GC_Column Select Cyclodextrin CSP Column GC->GC_Column HPLC_Column Select Polysaccharide CSP Column HPLC->HPLC_Column GC_Conditions Optimize Oven Temperature Program GC_Column->GC_Conditions Analyze Inject Sample & Acquire Data GC_Conditions->Analyze HPLC_Conditions Optimize Mobile Phase Composition HPLC_Column->HPLC_Conditions HPLC_Conditions->Analyze Check_Res Resolution (Rs) > 1.5? Analyze->Check_Res Check_Res->GC_Conditions No, for GC Check_Res->HPLC_Conditions No, for HPLC end_node Quantify Enantiomers & Report % ee Check_Res->end_node Yes

Caption: Workflow for Chiral Separation Method Development.

References

Application Notes and Protocols for the Analysis of Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Methyl 2-ethylhexanoate (B8288628) using analytical standards and reference materials. The information is intended to guide researchers, scientists, and professionals in the fields of drug development, food science, and fragrance analysis in establishing robust analytical methods for the quantification and identification of this volatile organic compound.

Introduction

Methyl 2-ethylhexanoate (CAS No: 816-19-3) is a fatty acid methyl ester (FAME) known for its characteristic fruity aroma.[1] It is utilized as a fragrance ingredient in various consumer products and can also be found as a volatile component in some food products.[1][2] Accurate and reliable analytical methods are crucial for quality control, safety assessment, and research and development involving this compound. These application notes provide the necessary information to develop and validate such methods.

Analytical Standards and Reference Materials

High-purity analytical standards are essential for the accurate quantification of this compound. Several reputable suppliers offer this compound as a neat standard or in solution.

Table 1: Commercially Available Analytical Standards for this compound

SupplierProduct NameCAS NumberPurityFormat
Sigma-AldrichThis compound816-19-3≥98%Neat Liquid
LGC Standards2-Ethylhexanoic acid methyl ester816-19-3VariesNeat or in Solution
Cayman ChemicalThis compound816-19-3≥98%Neat Liquid

Note: Purity and format may vary. Please refer to the supplier's certificate of analysis for exact specifications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is vital for method development, particularly for chromatographic analysis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₈O₂[3]
Molecular Weight158.24 g/mol [3]
Boiling Point176.5 °C at 760 mmHg[3]
Flash Point59.4 °C[3]
Density0.874 g/cm³[3]
Water Solubility202 mg/L at 20°C[3]
LogP3.0[3]
Kovats Retention Index (Standard non-polar)1031, 1024[2]

Experimental Protocols

The following protocols describe the analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective technique for volatile and semi-volatile compounds.

Protocol 1: Quantification of this compound in a Liquid Matrix (e.g., Fragrance Oil)

This protocol outlines the analysis of this compound in a relatively clean liquid matrix.

4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., hexane (B92381) or dichloromethane) to the flask and vortex to dissolve the sample.

  • Make up the volume to 10 mL with the same solvent.

  • If necessary, perform a serial dilution to bring the concentration of this compound within the calibration range.

  • Transfer a 1 mL aliquot of the final dilution into a 2 mL autosampler vial for GC-MS analysis.

4.1.2. GC-MS Parameters

Table 3: GC-MS Parameters for the Analysis of this compound

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplit (e.g., 50:1) or Splitless, depending on concentration
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-300
Data Acquisition Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

4.1.3. Identification and Quantification

  • Identification: The primary identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from the NIST library or an injected standard.[4] The mass spectrum of this compound is characterized by key fragment ions.[2]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The concentration in unknown samples is determined by comparing the peak area of a characteristic ion to the calibration curve.

Table 4: Characteristic Mass Fragments of this compound

m/zInterpretation
158Molecular Ion (M⁺)
129[M - C₂H₅]⁺
102[M - C₄H₈O]⁺ (McLafferty rearrangement)
87[C₄H₇O₂]⁺
57[C₄H₉]⁺

Source: Based on data from the NIST WebBook.[4]

Protocol 2: Analysis of Trace Levels of this compound in a Food Matrix (e.g., Fruit Juice)

This protocol is suitable for the analysis of trace amounts of volatile compounds in a complex matrix and utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation.

4.2.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Place 5 mL of the liquid food sample (e.g., fruit juice) into a 20 mL headspace vial.

  • If the sample is solid, homogenize it and weigh approximately 2 g into the vial, adding 5 mL of deionized water.

  • Add a known amount of an appropriate internal standard (e.g., deuterated methyl hexanoate) if performing precise quantification.

  • Add a salt (e.g., NaCl, 1 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation.

  • Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

4.2.2. GC-MS Parameters

The GC-MS parameters will be similar to those in Protocol 1 (Table 3), with the injection mode set to splitless to maximize the transfer of the desorbed analytes onto the column.

4.2.3. Method Validation Parameters (Representative)

For quantitative methods, it is crucial to validate the analytical procedure. The following table provides representative performance characteristics for the analysis of a similar volatile compound. Actual values for this compound must be determined experimentally.

Table 5: Representative Method Validation Parameters

ParameterTypical ValueDescription
Linearity (R²)> 0.99Determined from a calibration curve with at least five non-zero concentrations.
Limit of Detection (LOD)0.1 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected.[5][6]
Limit of Quantitation (LOQ)0.5 - 5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5][6]
Precision (%RSD)< 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.
Accuracy (% Recovery)80-120%Determined by spiking known concentrations of the analyte into a blank matrix.

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the general workflow for the analysis of this compound using GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Sample Matrix (e.g., Fragrance, Food) prep_method Extraction / Concentration (LLE or HS-SPME) sample->prep_method gc_injection GC Injection prep_method->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI) gc_separation->ms_detection data_acquisition Data Acquisition (Full Scan / SIM) ms_detection->data_acquisition identification Compound Identification (Retention Time & Mass Spectrum) data_acquisition->identification quantification Quantification (Calibration Curve) data_acquisition->quantification final_result final_result quantification->final_result Final Result (Concentration)

GC-MS analysis workflow for this compound.

This comprehensive guide provides a solid foundation for the analytical determination of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific applications and matrices, ensuring proper method validation for reliable and accurate results.

References

Application Note: Derivatization of Methyl 2-Ethylhexanoate for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 2-ethylhexanoate (B8288628) is a branched-chain fatty acid methyl ester. While amenable to direct analysis by Gas Chromatography (GC), its detection and quantification can be challenging, particularly at low concentrations or in complex matrices. For Gas Chromatography-Mass Spectrometry (GC-MS), its electron ionization mass spectrum may lack specificity or intensity. For High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, its ionization efficiency in electrospray ionization (ESI) can be low.[1][2]

To overcome these limitations, a derivatization strategy is often employed. This typically involves a two-step process:

  • Saponification (Hydrolysis): The methyl ester is first hydrolyzed to its corresponding free fatty acid, 2-ethylhexanoic acid (2-EHA). This is a robust reaction that proceeds with high yield.[3][4]

  • Derivatization: The resulting 2-ethylhexanoic acid, which contains a reactive carboxyl group, is then chemically modified to introduce a functional group that enhances its analytical properties.[5][6]

This application note provides detailed protocols for the saponification of methyl 2-ethylhexanoate and its subsequent derivatization for improved analysis by both GC-MS and LC-MS/MS.

Experimental Workflow & Signaling Pathways

The overall workflow involves an initial saponification step to yield the free carboxylic acid, which is then subjected to one of several derivatization procedures depending on the desired analytical technique.

G Overall Experimental Workflow cluster_0 Initial Sample Preparation cluster_1 GC-MS Derivatization & Analysis cluster_2 High-Sensitivity GC Derivatization & Analysis cluster_3 LC-MS/MS Derivatization & Analysis start Sample containing This compound sapon Saponification with Methanolic KOH start->sapon eha 2-Ethylhexanoic Acid (2-EHA) sapon->eha bstfa Derivatization with BSTFA + 1% TMCS eha->bstfa pfbbr Derivatization with Pentafluorobenzyl Bromide (PFBBr) eha->pfbbr nph Derivatization with 3-Nitrophenylhydrazine (3-NPH) eha->nph gcms GC-MS Analysis bstfa->gcms gcecd GC-ECD/MS Analysis pfbbr->gcecd lcms LC-MS/MS Analysis nph->lcms

Caption: Overall workflow from this compound to analysis.

Data Presentation

The derivatization process modifies the chemical structure of the analyte, leading to predictable changes in its mass, which are summarized below.

AnalyteDerivatization ReagentDerivative FormedMolecular Weight ( g/mol )Key Mass Fragment (m/z) for MSAnalytical Technique
This compoundNone (Direct Analysis)N/A158.2488, 101, 129GC-MS
2-Ethylhexanoic AcidBSTFA + 1% TMCS2-Ethylhexanoic acid, TMS ester216.40117, 201GC-MS
2-Ethylhexanoic AcidPFBBr2-Ethylhexanoic acid, PFB ester324.28181 (Pentafluorotropylium ion)GC-ECD/MS
2-Ethylhexanoic Acid3-NPH + EDC2-Ethylhexanoic acid, 3-NPH hydrazone279.33Varies (Parent Ion)LC-MS/MS

Experimental Protocols

Safety Precaution: All derivatization reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the free fatty acid, 2-ethylhexanoic acid, which is the necessary precursor for subsequent derivatization.[4]

Materials:

Procedure:

  • Transfer a known quantity of the sample (e.g., 1-10 mg) or a sample extract into a micro-reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 200 µL of hexane to dissolve the lipid extract.

  • Add 100 µL of 2 M methanolic KOH.

  • Seal the vial tightly and vortex vigorously for 1 minute.

  • Incubate at room temperature for 10 minutes to ensure complete hydrolysis.[4]

  • Acidify the mixture by adding approximately 10-20 µL of concentrated HCl. The solution should become clear.

  • Add 500 µL of deionized water and 500 µL of hexane.

  • Vortex for 2 minutes to extract the protonated 2-ethylhexanoic acid into the hexane layer.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting solution contains 2-ethylhexanoic acid and is ready for derivatization.

G Saponification and Extraction Workflow start Start: Dried Sample Residue step1 1. Add Hexane and 2M Methanolic KOH start->step1 step2 2. Vortex and Incubate (10 min, RT) step1->step2 step3 3. Acidify with Concentrated HCl step2->step3 step4 4. Add Water and Hexane for Liquid-Liquid Extraction step3->step4 step5 5. Vortex and Centrifuge to Separate Phases step4->step5 step6 6. Collect Upper Hexane Layer and Dry with Na₂SO₄ step5->step6 end_node End: 2-Ethylhexanoic Acid in Hexane step6->end_node

Caption: Step-by-step saponification workflow.
Protocol 2: Silylation for GC-MS Analysis

Silylation replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and producing characteristic ions for MS detection.[5][7]

Materials:

  • 2-Ethylhexanoic acid solution in hexane (from Protocol 1)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acetonitrile or Pyridine, anhydrous

  • Heating block or oven

Procedure:

  • Transfer an aliquot (e.g., 100 µL) of the 2-ethylhexanoic acid solution into a clean, dry GC vial insert.

  • Evaporate the hexane solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water.[8]

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.[7]

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[7]

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 3: Pentafluorobenzyl (PFB) Ester Derivatization for High-Sensitivity GC-ECD/MS

This method forms a pentafluorobenzyl ester, which is highly responsive to Electron Capture Detectors (ECD) and provides excellent sensitivity for trace analysis.[9]

Materials:

  • 2-Ethylhexanoic acid solution in hexane (from Protocol 1)

  • Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone)

  • A basic catalyst (e.g., Diisopropylethylamine - DIPEA or Potassium Carbonate - K₂CO₃)

  • Acetone, anhydrous

Procedure:

  • Evaporate an aliquot of the 2-ethylhexanoic acid solution to dryness in a reaction vial under nitrogen.

  • Add 100 µL of acetone, 10 µL of PFBBr solution, and 5 µL of DIPEA.

  • Seal the vial and heat at 60°C for 1 hour.[9]

  • Cool the vial to room temperature.

  • Evaporate the solvent and excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of hexane or iso-octane for GC-ECD or GC-MS analysis.

Protocol 4: 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS Analysis

This protocol converts the carboxylic acid into a 3-nitrophenylhydrazone derivative, which significantly enhances ionization efficiency for sensitive quantification by LC-MS/MS in positive or negative ion mode.[10]

Materials:

  • 2-Ethylhexanoic acid solution (from Protocol 1, solvent evaporated and residue redissolved in water/acetonitrile)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (200 mM in water/acetonitrile)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride solution (120 mM in water/acetonitrile)

  • Formic acid, 0.1% in water

Procedure:

  • To 50 µL of the aqueous sample containing 2-ethylhexanoic acid in a microcentrifuge tube, add 50 µL of 200 mM 3-NPH solution.

  • Add 50 µL of 120 mM EDC solution to initiate the coupling reaction.[10]

  • Vortex the mixture and incubate at 40°C for 30 minutes with constant shaking.

  • Quench the reaction by adding 200 µL of 0.1% formic acid.[10]

  • The sample is now ready for dilution and analysis by LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-ethylhexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-ethylhexanoate (B8288628). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting assistance, and optimized protocols for this common esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 2-ethylhexanoate?

The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed esterification of 2-ethylhexanoic acid with methanol (B129727).[1] The reaction is reversible, and therefore, specific conditions are optimized to drive the equilibrium towards the formation of the desired ester product.

Q2: What are the typical catalysts used for this synthesis?

Commonly used catalysts for Fischer esterification are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Lewis acids can also be employed. For more environmentally friendly processes, enzymatic catalysis using lipases has been explored.

Q3: What are the key parameters to control for optimizing the yield?

The key parameters to control for maximizing the yield of this compound are:

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Catalyst Concentration: An adequate concentration of the acid catalyst is crucial for a reasonable reaction rate.

  • Molar Ratio of Reactants: Using an excess of one reactant (typically methanol) shifts the equilibrium towards the product side.

  • Water Removal: As water is a byproduct of the reaction, its removal can significantly increase the yield. This can be achieved through methods like azeotropic distillation.

Q4: What are the main impurities I might encounter in my crude product?

Common impurities in crude this compound include unreacted 2-ethylhexanoic acid, residual methanol, and the acid catalyst.[2] Depending on the reaction conditions, side products from reactions such as ether formation from the alcohol (though less common under these conditions) could also be present.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the possible causes and how can I improve it?

Possible Causes:

  • Equilibrium Limitation: Fischer esterification is a reversible reaction, which can limit the yield.

  • Insufficient Catalyst: The reaction rate may be too slow if the catalyst concentration is not optimal.

  • Presence of Water: Water in the reaction mixture, either from the reactants or produced during the reaction, can shift the equilibrium back towards the starting materials.

  • Low Reaction Temperature: The reaction may not be proceeding at a sufficient rate if the temperature is too low.

Solutions:

  • Increase the Molar Ratio of Methanol: Employing a significant excess of methanol can effectively shift the reaction equilibrium towards the formation of the ester. Ratios of 3:1 to 10:1 (methanol:2-ethylhexanoic acid) are often used.

  • Optimize Catalyst Concentration: While a higher catalyst concentration can increase the rate, it can also lead to side reactions and discoloration. A typical starting point is 1-5 mol% of the carboxylic acid.

  • Remove Water: If your setup allows, use a Dean-Stark apparatus to remove water as it is formed. Alternatively, ensure your reactants and glassware are thoroughly dry before starting the reaction.

  • Increase Reaction Temperature: Increasing the temperature to the reflux temperature of methanol (around 65 °C) will increase the reaction rate.

Q2: The final product is discolored (yellow or brown). What is the cause and how can I prevent or fix it?

Possible Causes:

  • High Reaction Temperature or Prolonged Reaction Time: These can lead to the formation of colored byproducts.

  • Catalyst-Induced Side Reactions: Strong acid catalysts can sometimes promote side reactions that produce colored impurities.

  • Impurities in Starting Materials: The purity of your 2-ethylhexanoic acid and methanol can affect the color of the final product.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC to avoid unnecessarily long reaction times. Use the minimum effective temperature.

  • Purification: Discoloration can often be removed during the purification process. Washing the crude product with a sodium bisulfite solution can sometimes help. Distillation is also an effective method for removing colored, less volatile impurities.

  • Use High-Purity Starting Materials: Ensure the 2-ethylhexanoic acid and methanol are of high purity.

Q3: During the workup, I'm having trouble with emulsions forming when washing with sodium bicarbonate solution. What should I do?

Possible Causes:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of stable emulsions.

  • Presence of Surfactant-like Impurities: Some side products or impurities might act as emulsifying agents.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Allow to Stand: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.

  • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of esters in reactions analogous to the synthesis of this compound.

Table 1: Effect of Methanol to Carboxylic Acid Molar Ratio on Ester Yield

Molar Ratio (Methanol:Acid)Approximate Yield (%)
1:165
3:185
6:195
10:1>98

Note: Data is generalized from typical Fischer esterification reactions and may vary for the specific synthesis of this compound.[3][4]

Table 2: Effect of Sulfuric Acid Catalyst Concentration on Esterification Conversion

Catalyst Concentration (wt% of acid)Conversion (%) after 2 hours
0.575
1.090
2.098
5.0>99

Note: This data is illustrative for a typical acid-catalyzed esterification and optimal concentration may vary.

Table 3: Effect of Temperature on Reaction Time for High Conversion

Temperature (°C)Time for >95% Conversion (hours)
508
65 (Reflux)3
801.5

Note: Higher temperatures can reduce reaction time but may increase the formation of byproducts.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 2-ethylhexanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylhexanoic acid (1.0 eq).

  • Addition of Reactants: Add an excess of anhydrous methanol (e.g., 5.0 eq).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction and Washing:

    • Add diethyl ether to dilute the mixture.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine to remove any remaining aqueous residues.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent and excess methanol using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Add 2-Ethylhexanoic Acid and Methanol catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Reflux (65°C, 2-4h) catalyst->reflux quench 4. Cool and Dilute with Ether reflux->quench wash_bicarb 5. Wash with NaHCO₃ (aq) quench->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry with MgSO₄ wash_brine->dry evaporate 8. Solvent Evaporation dry->evaporate distill 9. Vacuum Distillation evaporate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Yield? q_equilibrium Is water being removed? start->q_equilibrium Yes q_reagents Is there an excess of Methanol? q_equilibrium->q_reagents Yes sol_water Use Dean-Stark or ensure dry reagents. q_equilibrium->sol_water No q_conditions Is the temperature at reflux? q_reagents->q_conditions Yes sol_reagents Increase Methanol to Acid molar ratio (e.g., 5:1). q_reagents->sol_reagents No q_catalyst Is catalyst concentration adequate? q_conditions->q_catalyst Yes sol_conditions Increase temperature to reflux (~65°C). q_conditions->sol_conditions No sol_catalyst Optimize catalyst loading (1-5 mol%). q_catalyst->sol_catalyst No

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Methyl 2-ethylhexanoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Methyl 2-ethylhexanoate (B8288628) through esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl 2-ethylhexanoate.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have reached equilibrium or completion. 2. Ineffective water removal: As a reversible reaction, the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2] 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Catalyst inefficiency or degradation: The acid catalyst may be old, inactive, or used in an insufficient amount. 5. Steric hindrance: The branched structure of 2-ethylhexanoic acid can slow down the reaction rate compared to linear acids.[3]1. Increase reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Efficiently remove water: Use a Dean-Stark apparatus for azeotropic removal of water, particularly when using a solvent like toluene.[1] Alternatively, add a dehydrating agent such as molecular sieves to the reaction mixture.[1] 3. Optimize reaction temperature: For Fischer esterification, refluxing the reaction mixture is common. The specific temperature will depend on the boiling point of the alcohol and any solvent used.[4] 4. Use an appropriate amount of fresh catalyst: Typically, a small amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used.[4] 5. Consider alternative methods: For sterically hindered acids, biocatalytic methods using lipases can sometimes offer higher yields under milder conditions.[3]
Formation of Side Products 1. Dehydration of methanol (B129727): At high temperatures with a strong acid catalyst, methanol can dehydrate to form dimethyl ether. 2. Self-condensation of 2-ethylhexanoic acid: This is less common but can occur under harsh conditions.1. Control reaction temperature: Avoid excessively high temperatures. 2. Use a milder catalyst: Consider using a solid acid catalyst or an enzymatic catalyst to minimize side reactions.
Difficult Purification 1. Residual acid catalyst: The acid catalyst needs to be completely removed from the product. 2. Unreacted starting materials: Excess methanol or 2-ethylhexanoic acid may be present in the crude product. 3. Emulsion formation during workup: This can make separation of the organic and aqueous layers difficult.1. Neutralize the reaction mixture: After the reaction is complete, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.[4] 2. Purify by distillation: this compound has a boiling point of approximately 176-177 °C at atmospheric pressure, which allows for purification by fractional distillation to remove lower-boiling impurities like methanol and higher-boiling impurities.[5] 3. Use brine washes: To break emulsions, wash the organic layer with a saturated sodium chloride (brine) solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the direct esterification of 2-ethylhexanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This process, known as Fischer esterification, typically requires heating to facilitate the reaction.[5]

Q2: How can I drive the esterification reaction to completion?

A2: Since Fischer esterification is a reversible reaction, Le Chatelier's principle can be applied to drive the equilibrium towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, an excess of the less expensive reactant, methanol, is used.[4]

  • Removing the water byproduct: This can be done by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1]

Q3: What are the optimal conditions for the enzymatic synthesis of similar esters?

A3: For the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate using the immobilized lipase (B570770) Novozym® 435, optimal conditions have been found to be a temperature of 70°C with a 10% molar excess of the alcohol.[3] While specific conditions for this compound may vary, this provides a good starting point for optimization.

Q4: How do I purify the final product?

A4: After the reaction, the mixture is typically cooled and then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine to aid in layer separation.[4] The crude ester can then be dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.[4] Final purification is often achieved by fractional distillation under reduced pressure to separate the desired ester from any remaining starting materials or high-boiling point impurities.[5]

Q5: Are there greener alternatives to traditional acid-catalyzed esterification?

A5: Yes, biocatalytic methods using enzymes like lipases are considered a more environmentally friendly approach.[3] These reactions are often performed under milder conditions (lower temperatures) and can be done in solvent-free systems, reducing the environmental impact.[3]

Quantitative Data on Esterification

The following tables summarize data on how different reaction parameters can influence the yield of esterification reactions. While not all data is specific to this compound, it provides valuable insights for optimizing the synthesis.

Table 1: Effect of Catalyst Concentration on Ester Yield

CatalystCatalyst Concentration (% w/w of limiting reactant)SubstrateYield (%)Reference
Sodium Methoxide0.5Palm Kernel Oil98[6]
Sodium Methoxide1.0Palm Kernel Oil(yield decreased)[6]
BaO4.09Castor Kernel Oil96.13[7]

Table 2: Effect of Molar Ratio of Alcohol to Acid on Ester Yield

Alcohol:Acid Molar RatioSubstratesYield (%)Reference
5:1Methanol:Shea Seed Fat~87[8]
6:1Methanol:Jatropha Curcas Seed Oil(yield increased up to this ratio)[9]
330.9:1Methanol:Castor Kernel Oil96.13[7]

Table 3: Effect of Temperature on Ester Yield

Temperature (°C)Substrates & CatalystYield (%)Reference
55Palm Kernel Oil, Sodium Methoxide98[6]
64Castor Kernel Oil, BaO96.13[7]
702-Ethylhexanol & 2-Methylhexanoic Acid, Novozym® 435(optimal for this reaction)[3]
160Palm Fatty Acid Distillate, Cr-Ti mixed oxides89[10]

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Ethylhexanoic Acid

This is a general procedure that can be adapted.

Materials:

  • 2-Ethylhexanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene (optional, for azeotropic water removal)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylhexanoic acid and an excess of methanol (e.g., a 3 to 5-fold molar excess).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC or GC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of CO₂ evolution), and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the excess methanol and any solvent by rotary evaporation.

    • Purify the resulting crude ester by fractional distillation under reduced pressure.

Protocol 2: Enzymatic Esterification using Immobilized Lipase

This is a general procedure based on similar biocatalytic esterifications.

Materials:

  • 2-Ethylhexanoic acid

  • Methanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Molecular Sieves (optional, for water removal)

Procedure:

  • Reaction Setup: In a flask, combine 2-ethylhexanoic acid and methanol (a slight molar excess of methanol, e.g., 1.1:1, can be used).

  • Enzyme and Dehydrating Agent Addition: Add the immobilized lipase (e.g., 2-5% by weight of the reactants) and activated molecular sieves.

  • Incubation: Place the flask in an incubator shaker set to an optimized temperature (e.g., 50-70°C) and agitate for an extended period (24-48 hours or until completion as monitored by GC).

  • Enzyme Removal: After the reaction, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Purification: Remove the excess methanol under reduced pressure. The resulting product is often of high purity, but can be further purified by distillation if necessary.

Visualizations

logical_relationship cluster_reactants Reactants & Conditions cluster_process Esterification Process cluster_outcomes Outcomes Reactants 2-Ethylhexanoic Acid + Methanol Esterification Esterification Reaction Reactants->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) or Lipase Catalyst->Esterification Temperature Optimal Temperature Temperature->Esterification Molar_Ratio Reactant Molar Ratio Molar_Ratio->Esterification Equilibrium Reversible Equilibrium Esterification->Equilibrium Yield This compound Yield Equilibrium->Yield Forward Reaction Water_Removal Water Removal (Dean-Stark, Mol. Sieves) Water_Removal->Equilibrium Shifts Equilibrium Towards Products Yield->Equilibrium Reverse Reaction (Hydrolysis) Purity Product Purity Yield->Purity Requires Purification

Caption: Factors influencing the yield of this compound esterification.

experimental_workflow start Start reactants Combine 2-Ethylhexanoic Acid, Methanol, and Catalyst start->reactants reflux Heat to Reflux for Several Hours reactants->reflux cool Cool Reaction Mixture reflux->cool workup Workup: - Wash with NaHCO₃ - Wash with Brine cool->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate distill Purify by Fractional Distillation filter_concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for Fischer esterification of this compound.

References

Side reactions and impurity profiling in Methyl 2-ethylhexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-ethylhexanoate (B8288628).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 2-ethylhexanoate?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed esterification of 2-ethylhexanoic acid with methanol (B129727).[1][3] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[4][5]

Q2: What is the primary challenge in Fischer esterification, and how is it overcome?

A2: The primary challenge is that the reaction is reversible, meaning the ester product can be hydrolyzed back into the carboxylic acid and alcohol starting materials by the water generated during the reaction.[4][6][7] To drive the reaction towards the formation of this compound and achieve a high yield, Le Chatelier's principle is applied in two main ways:

  • Using an excess of a reactant: Typically, a large excess of methanol is used, which also serves as the solvent.[4][8]

  • Removing water as it forms: This can be accomplished by using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture, or by adding a dehydrating agent like molecular sieves.[5][9]

Q3: What are the expected impurities in this compound synthesis?

A3: Potential impurities can originate from the starting materials or be generated during the reaction. These include:

  • Unreacted starting materials: 2-ethylhexanoic acid and methanol.

  • Water: A byproduct of the esterification reaction.[6]

  • Catalyst residues: Traces of the acid catalyst may remain after workup.

  • Impurities from starting materials: Commercial 2-ethylhexanoic acid and methanol may contain low levels of water or other organic compounds.[10][11]

Q4: What analytical techniques are suitable for impurity profiling of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of volatile compounds like this compound and its potential impurities.[12][13] It allows for the separation, identification, and quantification of each component in the reaction mixture. For non-volatile impurities or starting materials, High-Performance Liquid Chromatography (HPLC) may also be employed.[14]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low Yield of this compound The reaction has reached equilibrium without complete conversion of the starting materials.1. Increase the molar excess of methanol. Using methanol as the solvent is a common practice to drive the equilibrium forward.[4] 2. Remove water from the reaction mixture using a Dean-Stark apparatus or by adding molecular sieves.[9] 3. Ensure the catalyst is active and used in the appropriate amount (typically 1-5 mol%).
Insufficient reaction time or temperature.1. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[9] 2. Ensure the reaction is heated to a gentle reflux to maintain an adequate reaction rate.[15]
Presence of Unreacted 2-Ethylhexanoic Acid in Product Incomplete reaction.See "Low Yield" solutions.
Inefficient workup procedure.During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining 2-ethylhexanoic acid as its water-soluble salt.[9]
Product is Contaminated with Water Inefficient drying of the organic phase after workup.1. After aqueous extraction, dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). 2. Ensure the drying agent is used in sufficient quantity and allowed enough time to remove all traces of water before filtration and solvent evaporation.
Dark Brown or Black Reaction Mixture Polymerization or other side reactions, potentially due to high temperatures or reactive impurities.1. Lower the reaction temperature to maintain a gentle, controlled reflux.[9] 2. Ensure the purity of the starting materials. 3. Consider using a milder acid catalyst.
Emulsion Formation During Aqueous Workup The presence of both acidic and basic species, along with the ester, can sometimes lead to the formation of stable emulsions.Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[9]

Data Presentation

The yield of this compound is highly dependent on the reaction conditions, particularly the molar ratio of reactants and the effective removal of water.

Molar Ratio (2-Ethylhexanoic Acid:Methanol) Water Removal Method Catalyst Typical Yield Key Impurities
1:1NoneH₂SO₄~60-70%[4]2-Ethylhexanoic Acid, Methanol, Water
1:10NoneH₂SO₄>95%[4]Methanol
1:1.5Dean-Stark Apparatusp-TsOH>90%Toluene (solvent), Methanol
1:3Molecular SievesH₂SO₄>90%[9]Methanol

Note: Yields are approximate and can vary based on specific reaction scale, time, and temperature.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a typical lab-scale synthesis using an excess of methanol.

Materials:

  • 2-Ethylhexanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylhexanoic acid and an excess of methanol (e.g., 5-10 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation if necessary.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of a this compound synthesis sample.

Sample Preparation:

  • Prepare a stock solution of the this compound product in a volatile solvent like hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.[13]

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[13]

  • If unreacted 2-ethylhexanoic acid is a primary analyte of interest and shows poor chromatography, derivatization (e.g., silylation with BSTFA) may be necessary to increase its volatility.[12]

GC-MS Parameters (Example):

  • GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 220 °C at a rate of 10 °C/min.

    • Hold at 220 °C for 5 minutes.[13]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of this compound and any impurities by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the impurities by constructing a calibration curve from the analysis of the standard solutions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants 2-Ethylhexanoic Acid + Methanol + H₂SO₄ reflux Heat to Reflux (2-4 hours) reactants->reflux cool Cool to RT reflux->cool evaporation Rotary Evaporation (Remove excess Methanol) cool->evaporation extraction Dissolve in Ether evaporation->extraction wash Aqueous Wash (H₂O, NaHCO₃, Brine) extraction->wash dry Dry over MgSO₄ wash->dry purification Vacuum Distillation dry->purification final_product Pure Methyl 2-ethylhexanoate purification->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield? check_acid GC/TLC shows unreacted acid? start->check_acid Yes check_water Water present in reaction mixture? check_acid->check_water Yes solution_workup Wash with NaHCO₃ during workup check_acid->solution_workup No, but present in crude product check_conditions Reaction time/temp adequate? check_water->check_conditions No solution_remove_water Use Dean-Stark or molecular sieves check_water->solution_remove_water Yes solution_excess_etoh Increase excess of Methanol check_conditions->solution_excess_etoh Yes solution_increase_time Increase reflux time and monitor progress check_conditions->solution_increase_time No

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: High-Purity Methyl 2-ethylhexanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity Methyl 2-ethylhexanoate (B8288628). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 2-ethylhexanoate?

A1: The most frequent impurities are unreacted starting materials, namely 2-ethylhexanoic acid and methanol. Depending on the synthesis method, side-products from transesterification or other secondary reactions may also be present.

Q2: Which purification technique is most suitable for achieving high-purity this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Liquid-Liquid Extraction is effective for removing acidic impurities like 2-ethylhexanoic acid.

  • Fractional Vacuum Distillation is well-suited for separating volatile components with different boiling points.

  • Flash Column Chromatography offers high-resolution separation for removing structurally similar impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These methods provide quantitative data on the percentage of the desired compound and the presence of any impurities.

Q4: My purified this compound has a persistent odor. What could be the cause?

A4: A persistent odor, other than the characteristic fruity scent of the ester, may indicate the presence of residual volatile impurities, such as unreacted 2-ethylhexanoic acid or low molecular weight byproducts. Further purification by fractional distillation or treatment with activated carbon followed by filtration may be necessary to remove these odor-causing compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Liquid-Liquid Extraction

Issue: Emulsion formation during aqueous wash.

An emulsion is a stable mixture of the organic and aqueous layers, which can make separation difficult.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion has already formed, adding a saturated brine solution can help to break it. Allowing the mixture to stand for an extended period may also resolve the emulsion.

Issue: Incomplete removal of 2-ethylhexanoic acid.

  • Possible Cause: Insufficient amount or concentration of the basic aqueous solution.

  • Solution: Increase the volume or concentration of the basic wash (e.g., saturated sodium bicarbonate solution). Perform multiple extractions with fresh aqueous solution until the aqueous layer is no longer acidic (test with pH paper).

Logical Workflow for Troubleshooting Liquid-Liquid Extraction

G start Start: Crude Methyl 2-ethylhexanoate extraction Perform Liquid-Liquid Extraction (Aqueous Basic Wash) start->extraction check_emulsion Emulsion Formed? extraction->check_emulsion break_emulsion Add Brine / Let Stand check_emulsion->break_emulsion Yes check_acid Acidic Impurity Still Present? check_emulsion->check_acid No break_emulsion->extraction increase_wash Increase Volume/Concentration of Basic Wash check_acid->increase_wash Yes end Pure this compound (Organic Layer) check_acid->end No repeat_extraction Perform Additional Washes increase_wash->repeat_extraction repeat_extraction->extraction

Caption: Troubleshooting logic for liquid-liquid extraction.

Fractional Vacuum Distillation

Issue: Low purity after distillation.

  • Possible Cause 1: Inefficient fractional distillation column.

  • Solution: Ensure the column has sufficient length and appropriate packing material to provide the necessary theoretical plates for the separation.

  • Possible Cause 2: Overlapping boiling points of the product and impurities.

  • Solution: Consider using a different purification technique, such as column chromatography, which separates based on polarity rather than boiling point.

  • Possible Cause 3: Thermal decomposition of the product.

  • Solution: Reduce the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high.

Issue: Unstable vacuum during distillation.

  • Possible Cause: Leaks in the glassware joints.

  • Solution: Ensure all joints are properly sealed with high-vacuum grease and securely clamped. Check all tubing for cracks or loose connections.

Experimental Workflow for Fractional Vacuum Distillation

G start Start: Crude or Extracted Product setup Assemble Fractional Distillation Apparatus start->setup vacuum Apply and Stabilize Vacuum setup->vacuum heat Gently Heat the Distillation Flask vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_product Collect Main Fraction at Constant Temperature collect_forerun->collect_product stop Stop Distillation Before Flask is Dry collect_product->stop analyze Analyze Purity of Fractions (GC-MS) stop->analyze end Combine Pure Fractions analyze->end

References

Technical Support Center: Hydrolysis Kinetics and Stability of Methyl 2-ethylhexanoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the hydrolysis kinetics and stability of Methyl 2-ethylhexanoate (B8288628) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Methyl 2-ethylhexanoate in aqueous solutions?

This compound is an ester and is susceptible to hydrolysis in aqueous solutions, breaking down into 2-ethylhexanoic acid and methanol. The rate of this hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is slowest in the neutral pH range (around pH 7) and is catalyzed by both acids (acid-catalyzed hydrolysis) and bases (base-catalyzed hydrolysis). Due to its branched alkyl chain, this compound may exhibit some steric hindrance, which could result in a slower hydrolysis rate compared to linear esters of similar molecular weight.[1] It has limited solubility in water, which can also affect its degradation kinetics in aqueous media.[2][3]

Q2: What are the primary factors that influence the hydrolysis rate of this compound?

The primary factors affecting the hydrolysis rate are:

  • pH: The hydrolysis rate is significantly faster in acidic and alkaline conditions compared to neutral pH.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

  • Presence of Catalysts: Besides protons (H+) and hydroxide (B78521) ions (OH-), other species can catalyze the hydrolysis reaction.

  • Solvent Composition: The presence of co-solvents can alter the polarity of the medium and affect the hydrolysis rate.

Q3: How can I monitor the hydrolysis of this compound?

The hydrolysis can be monitored by measuring the decrease in the concentration of this compound or the increase in the concentration of one of its degradation products, 2-ethylhexanoic acid or methanol. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the ester and its acidic degradation product.

  • Gas Chromatography (GC): Suitable for analyzing the volatile ester and alcohol product.

  • Titration: The formation of 2-ethylhexanoic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.[4]

Q4: I am observing unexpectedly fast degradation of my compound. What could be the cause?

Unexpectedly rapid degradation could be due to:

  • Incorrect pH: The pH of your aqueous solution may be more acidic or basic than intended. Ensure your buffers are correctly prepared and have sufficient capacity.

  • Elevated Temperature: Check the temperature control of your experimental setup.

  • Contaminants: The presence of acidic or basic impurities in your water, reagents, or on your glassware can catalyze hydrolysis.

  • Microbial Contamination: Microorganisms can produce enzymes (esterases) that can accelerate ester hydrolysis. Ensure your solutions are sterile if the experiment is to be conducted over a long period.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable hydrolysis 1. The pH of the solution is close to neutral, where the reaction is very slow.2. The experimental temperature is too low.3. Insufficient reaction time has elapsed.1. Adjust the pH to a more acidic or basic level to accelerate the reaction for kinetic studies.2. Increase the temperature of the reaction mixture.3. Extend the duration of the experiment.
Inconsistent or non-reproducible kinetic data 1. Poor temperature control.2. Inaccurate pH measurement or control.3. Inconsistent sampling or analytical procedures.4. Evaporation of the sample or a volatile product.1. Use a thermostatically controlled water bath or incubator.2. Calibrate the pH meter regularly and ensure the buffer has adequate capacity.3. Standardize your sampling and analytical methods. Use an internal standard for chromatographic analysis.4. Use sealed reaction vessels.
Precipitation or phase separation during the experiment 1. This compound has limited water solubility.2. The formation of 2-ethylhexanoic acid, which also has limited solubility, especially at lower pH.1. Use a co-solvent (e.g., acetonitrile, ethanol) to increase solubility, but be aware this may affect the kinetic results.2. Ensure the initial concentration of the ester is below its solubility limit in the chosen medium.
Difficulty in quantifying this compound or its degradation products 1. Co-elution of peaks in chromatography.2. Degradation of the analyte during analysis (e.g., in a hot GC inlet).3. The concentration is below the limit of detection of the analytical method.1. Optimize the chromatographic method (e.g., change the mobile phase, temperature program, or column).2. Use a lower inlet temperature for GC or switch to HPLC.3. Concentrate the sample or use a more sensitive detector.

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate Constant by Titration

This protocol is a general method for determining the rate of acid-catalyzed hydrolysis of an ester.

Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 1 M)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Ice

  • Thermostatically controlled water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Reaction Setup: Place a known volume of standardized hydrochloric acid into a conical flask and allow it to equilibrate to the desired temperature in the water bath.

  • Initiation of Reaction: Add a known amount of this compound to the flask, start a stopwatch, and mix thoroughly. This is time t=0.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing ice-cold deionized water to stop the reaction.

  • Titration: Add a few drops of phenolphthalein indicator and titrate the solution with the standardized sodium hydroxide solution until a faint pink color persists. Record the volume of NaOH used (Vt).

  • Infinity Reading: To determine the concentration of acid at the completion of the reaction, heat a separate aliquot of the reaction mixture in a sealed container at an elevated temperature (e.g., 60°C) for a time sufficient to ensure complete hydrolysis. Cool to room temperature and titrate with the standardized NaOH solution. This gives V∞.

  • Calculation: The rate constant (k) for a first-order reaction can be determined from the integrated rate law: ln(V∞ - Vt) = -kt + ln(V∞ - V0), where V0 is the volume of NaOH used at t=0. A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k.[4]

Protocol 2: Stability Testing of this compound in an Aqueous Formulation

This protocol is based on general principles for stability testing of pharmaceutical products.[5][6]

Objective: To evaluate the stability of this compound in a specific aqueous formulation under defined storage conditions.

Materials:

  • Aqueous formulation containing a known concentration of this compound.

  • Stability chambers set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Validated HPLC or GC method for the quantification of this compound and its primary degradation product, 2-ethylhexanoic acid.

Procedure:

  • Sample Preparation: Prepare multiple batches of the aqueous formulation.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze samples from each batch to determine the initial concentration of this compound and the absence of degradation products. Also, measure other relevant parameters such as pH and physical appearance.

  • Storage: Place the samples in the stability chambers.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated stability studies), withdraw samples from the chambers.[6]

  • Analysis: Analyze the samples for the concentration of this compound and 2-ethylhexanoic acid using the validated analytical method. Record any changes in pH, appearance, or other relevant parameters.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. From this data, the degradation rate and shelf-life can be estimated.

Quantitative Data Summary

ParameterAcidic Conditions (e.g., pH 2)Neutral Conditions (e.g., pH 7)Alkaline Conditions (e.g., pH 12)
Rate Constant (k) at 25°Ck_acid (e.g., 1.5 x 10⁻⁵ s⁻¹)k_neutral (e.g., 2.0 x 10⁻⁸ s⁻¹)k_base (e.g., 3.0 x 10⁻⁴ s⁻¹)
Half-life (t½) at 25°C~13 hours~1.1 years~38 minutes
Activation Energy (Ea) (Value to be determined experimentally)(Value to be determined experimentally)(Value to be determined experimentally)

Note: These are hypothetical values to illustrate the expected trends. The actual values must be determined experimentally.

Diagrams

Hydrolysis_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Aqueous Solution (Buffer of known pH) add_ester Add this compound (Time t=0) prep_solution->add_ester thermostat Incubate at Constant Temperature add_ester->thermostat sampling Withdraw Aliquots at Timed Intervals thermostat->sampling quench Quench Reaction (e.g., cooling, neutralization) sampling->quench analytical_method Analyze Samples (e.g., HPLC, GC, Titration) quench->analytical_method quantify Quantify Concentration of Ester and/or Products analytical_method->quantify plot_data Plot Concentration vs. Time quantify->plot_data calculate_k Calculate Rate Constant (k) plot_data->calculate_k

Caption: Experimental workflow for determining the hydrolysis kinetics.

Stability_Signaling_Pathway cluster_factors Influencing Factors Ester This compound Products 2-Ethylhexanoic Acid + Methanol Ester->Products Hydrolysis pH pH (Acidic or Basic) pH->Products Catalyzes Temp Temperature Temp->Products Accelerates Catalyst Other Catalysts Catalyst->Products Catalyzes

Caption: Factors influencing the hydrolysis of this compound.

References

Challenges in the scale-up of Methyl 2-ethylhexanoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of Methyl 2-ethylhexanoate (B8288628) production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for Methyl 2-ethylhexanoate?

A1: The most prevalent industrial method for producing this compound is the Fischer-Speier esterification of 2-ethylhexanoic acid with methanol (B129727), utilizing an acid catalyst. This reversible reaction requires careful management of reaction conditions to achieve high yields.

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: Key safety considerations include the flammability of methanol and this compound, requiring adherence to proper grounding and bonding procedures to prevent static discharge. The use of corrosive acid catalysts necessitates appropriate personal protective equipment (PPE) and handling protocols. At scale, the exothermic nature of the reaction, although moderate, requires a robust cooling system to prevent thermal runaway.

Q3: What are the typical impurities encountered in the production of this compound?

A3: Common impurities include unreacted 2-ethylhexanoic acid and methanol, water (a byproduct of the reaction), and side products such as ethers formed from the dehydration of methanol. Residual acid catalyst and its salts may also be present in the crude product.

Q4: How is this compound typically purified at an industrial scale?

A4: Industrial-scale purification is primarily achieved through fractional distillation under reduced pressure. This method separates the desired ester from lower-boiling components like methanol and water, as well as higher-boiling impurities like unreacted 2-ethylhexanoic acid.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, consider the following: - Excess Reactant: Use a molar excess of methanol (typically the less expensive reactant). - Water Removal: Implement continuous water removal during the reaction using a Dean-Stark apparatus or by operating under vacuum.
Catalyst Inactivity - Catalyst Loading: Ensure the correct catalytic amount is used. Insufficient catalyst will lead to slow reaction rates. - Catalyst Degradation: If using a solid acid catalyst, it may be deactivated by impurities or fouling. Consider regeneration or replacement. For liquid acid catalysts, ensure they have not been diluted or neutralized.
Suboptimal Reaction Temperature - Too Low: The reaction rate will be slow, leading to incomplete conversion in a given time. - Too High: This can lead to side reactions, such as the dehydration of methanol to form dimethyl ether, reducing the availability of the alcohol for esterification.
Insufficient Reaction Time Monitor the reaction progress using techniques like Gas Chromatography (GC) or by measuring the acid value of the reaction mixture. Continue the reaction until the concentration of 2-ethylhexanoic acid plateaus.
Product Purity Issues
Potential Cause Troubleshooting Steps
Incomplete Reaction As with low yield, ensure the reaction has gone to completion by monitoring the consumption of the limiting reagent (typically 2-ethylhexanoic acid).
Inefficient Purification - Distillation Parameters: Optimize the fractional distillation process. This includes adjusting the reflux ratio, column height, and vacuum pressure to achieve better separation of the ester from impurities. - Work-up Procedure: During the neutralization step after the reaction, ensure complete removal of the acid catalyst. Inadequate washing can lead to the presence of salts in the final product.
Side Reactions To minimize the formation of byproducts like dimethyl ether, maintain the reaction temperature within the optimal range. The presence of water can also lead to the reverse reaction (hydrolysis), so efficient water removal is crucial.
Phase Separation Problems During Work-up
Potential Cause Troubleshooting Steps
Emulsion Formation Vigorous mixing during the washing/neutralization step can lead to stable emulsions. Reduce the agitation speed or allow for a longer settling time. The addition of a brine wash can also help to break emulsions.
Incomplete Neutralization If the acid catalyst is not fully neutralized, it can interfere with phase separation. Ensure an adequate amount of a weak base (e.g., sodium bicarbonate solution) is used to bring the pH of the aqueous layer to neutral.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Ethylhexanoic Acid with Methanol

Materials:

  • 2-Ethylhexanoic Acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylhexanoic acid and an excess of methanol (e.g., a 3:1 molar ratio of methanol to acid).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the 2-ethylhexanoic acid) to the stirred mixture.

  • Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess methanol by rotary evaporation.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Ethylhexanoic Acid (Precursor)

ParameterValueYield (%)Purity (%)
Reactants 2-ethylhexanal, Air99.1099.5
Catalyst Ligand L8, Cesium Carbonate, Potassium Acetate
Solvent 2-ethylhexanoic acid
Temperature 30-35 °C
Reaction Time 6 hours

Note: Data for the synthesis of the precursor, 2-ethylhexanoic acid. High yield and purity of the starting material are crucial for the successful production of the ester.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_Ethylhexanoic_Acid 2-Ethylhexanoic Acid Reactor Reactor with Reflux 2_Ethylhexanoic_Acid->Reactor Methanol Methanol Methanol->Reactor Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reactor Separatory_Funnel Separatory Funnel Reactor->Separatory_Funnel Neutralization Neutralization (NaHCO3 wash) Separatory_Funnel->Neutralization Washing Brine Wash Neutralization->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Rotary_Evaporation Rotary Evaporation (Methanol Removal) Drying->Rotary_Evaporation Fractional_Distillation Fractional Distillation (Vacuum) Rotary_Evaporation->Fractional_Distillation Methyl_2_Ethylhexanoate Pure this compound Fractional_Distillation->Methyl_2_Ethylhexanoate troubleshooting_workflow Start Low Yield or Purity Issue Check_Reaction_Completion Is the reaction complete? Start->Check_Reaction_Completion Monitor_Reaction Continue monitoring reaction (GC, Acid Value) Check_Reaction_Completion->Monitor_Reaction No Check_Equilibrium Is equilibrium limiting the reaction? Check_Reaction_Completion->Check_Equilibrium Yes Monitor_Reaction->Check_Reaction_Completion Adjust_Conditions Adjust reaction conditions: - Increase excess of methanol - Improve water removal Check_Equilibrium->Adjust_Conditions Yes Check_Catalyst Is the catalyst active? Check_Equilibrium->Check_Catalyst No End Problem Resolved Adjust_Conditions->End Replace_Catalyst Regenerate or replace catalyst Check_Catalyst->Replace_Catalyst No Check_Temperature Is the reaction temperature optimal? Check_Catalyst->Check_Temperature Yes Replace_Catalyst->End Adjust_Temperature Adjust temperature to optimal range Check_Temperature->Adjust_Temperature No Check_Purification Is the purification process efficient? Check_Temperature->Check_Purification Yes Adjust_Temperature->End Optimize_Distillation Optimize distillation parameters: - Reflux ratio - Vacuum pressure - Column efficiency Check_Purification->Optimize_Distillation No Review_Workup Review work-up procedure: - Ensure complete neutralization - Check for emulsion formation Check_Purification->Review_Workup Work-up Issues Check_Purification->End Yes Optimize_Distillation->End Review_Workup->End

Troubleshooting peak tailing in GC analysis of Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gas Chromatography (GC) analysis of Methyl 2-ethylhexanoate (B8288628) and other volatile esters.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of Methyl 2-ethylhexanoate?

A1: In an ideal GC analysis, the peaks in a chromatogram have a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is a common issue that can arise from various chemical and physical factors within the GC system.[2] For the analysis of esters like this compound, peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately compromise the precision and accuracy of your quantitative results.[3][4]

Q2: What are the most common causes of peak tailing for an ester like this compound?

A2: Peak tailing for moderately polar compounds like esters is often due to "active sites" within the GC system. These are locations where the analyte can have secondary, undesirable interactions, causing some molecules to be retained longer than others. Common sources of these active sites and other causes of peak tailing include:

  • Contaminated or Active Inlet Liner: The glass liner in the injection port can become contaminated with non-volatile residues from previous samples or septum particles.[5][6] Over time, the deactivation layer on the liner can also degrade, exposing active silanol (B1196071) groups.[7]

  • Column Contamination: The front end of the GC column can accumulate non-volatile matrix components, leading to peak distortion.[5]

  • Improper Column Installation: A poorly cut column (not a clean, 90-degree cut) or incorrect installation depth in the inlet or detector can create "dead volumes" or turbulence in the sample path.[2][8]

  • Column Activity: The stationary phase of the column itself can have active sites, especially if the column is old or has been damaged by oxygen or high temperatures.[7]

  • Sample Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak distortion.[6]

Q3: How is peak tailing measured quantitatively?

A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As) . These metrics are calculated from the peak width at a certain percentage of the peak height (commonly 5% or 10%).[9][10]

  • An ideal, symmetrical peak has a Tf or As value of 1.0.

  • A value greater than 1.0 indicates a tailing peak.

  • A value less than 1.0 indicates a fronting peak.

Generally, an asymmetry factor below 1.5 is considered acceptable for many applications, while a value greater than 2.0 indicates a significant problem that requires troubleshooting.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing in the GC analysis of this compound.

Guide 1: Initial Diagnosis and Inlet Maintenance

The first step in troubleshooting is to determine if the problem is system-wide or specific to certain analytes. Inject a non-polar hydrocarbon standard. If the hydrocarbon peak is symmetrical while your this compound peak tails, the issue is likely due to chemical interactions (active sites). If all peaks are tailing, the problem is more likely to be physical (e.g., improper column installation).[2] The injection port is the most common source of GC problems, so it's the best place to start.[6][7]

Step 1: Replace the Septum and Inlet Liner

  • Rationale: The septum can shed particles into the liner, and the liner itself can become contaminated or active over time. This is the most frequent cause of peak tailing for active compounds.

  • Procedure:

    • Cool the GC inlet to a safe temperature.

    • Turn off the carrier gas flow to the inlet.

    • Remove the septum nut and replace the septum with a new, high-quality one.

    • Carefully remove the inlet liner.

    • Install a new, deactivated liner of the same type. Using a liner with glass wool can sometimes help with vaporization, but ensure the wool is also deactivated.

    • Reassemble the inlet, restore gas flow, and perform a leak check.

  • Expected Outcome: This simple maintenance step often resolves peak tailing issues caused by an active or dirty inlet.

Quantitative Impact of Inlet Maintenance:

Troubleshooting ActionInitial Asymmetry Factor (As)Asymmetry Factor (As) After Action
Replaced contaminated inlet liner and septum2.21.1

This table provides representative data on how inlet maintenance can improve peak symmetry.

Guide 2: Column Maintenance and Installation

If inlet maintenance does not resolve the issue, the problem may lie with the column itself.

Step 2: Trim the GC Column

  • Rationale: The first few centimeters of the column are most susceptible to contamination from non-volatile sample residues. Trimming this section can restore performance.[5][7]

  • Procedure:

    • Carefully remove the column from the inlet.

    • Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut to remove 15-20 cm from the inlet end of the column.

    • Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle. A poor cut can itself cause peak tailing.[2]

  • Expected Outcome: Trimming the column can remove active sites and contamination, leading to improved peak shape.

Quantitative Impact of Column Trimming:

Troubleshooting ActionInitial Asymmetry Factor (As)Asymmetry Factor (As) After Action
Trimmed 20 cm from the column inlet1.91.2

This table illustrates the potential improvement in peak shape after column trimming.

Step 3: Verify Proper Column Installation

  • Rationale: Incorrect installation depth of the column in the inlet or detector can create unswept (dead) volumes, leading to peak broadening and tailing.[2][8]

  • Procedure:

    • Consult your GC instrument manual for the correct column installation depth for both the inlet and the detector.

    • Ensure the column is inserted to the correct depth and that the nut and ferrule are properly tightened to create a good seal without crushing the column.

  • Expected Outcome: Correctly installing the column eliminates dead volumes and ensures a smooth flow path for the sample.

Guide 3: Method Parameter Optimization

If maintenance and proper installation do not solve the peak tailing, consider optimizing your GC method parameters.

Step 4: Check for Sample Overload

  • Rationale: Injecting too high a concentration of your analyte can saturate the stationary phase of the column, leading to distorted peaks.[6]

  • Procedure:

    • Dilute your sample by a factor of 10 and re-inject it.

    • If the peak shape improves and becomes more symmetrical, the original sample was likely overloaded.

  • Expected Outcome: Reducing the amount of analyte on the column can bring the analysis back into the linear range of the column's capacity, resulting in better peak shape.

Quantitative Impact of Reducing Sample Concentration:

Troubleshooting ActionInitial Asymmetry Factor (As)Asymmetry Factor (As) After Action
Diluted sample 10-fold1.81.3

This table shows representative data for the effect of sample dilution on peak asymmetry.

Experimental Protocols

Typical GC-FID Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized for your specific instrumentation and sample matrix.

Parameter Condition
GC System Gas Chromatograph with Flame Ionization Detector (FID)
Column Mid-polarity column (e.g., DB-624, ZB-WAX)
30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 60 °C, hold for 2 min
Ramp: 10 °C/min to 220 °C, hold for 5 min
Detector FID
Detector Temp 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting process and the underlying causes of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Do all peaks tail or just the analyte? start->q1 all_tail All Peaks Tail (Physical Issue) q1->all_tail All Peaks analyte_tail Analyte Peak Tails (Chemical/Activity Issue) q1->analyte_tail Analyte Only check_install Check Column Installation (Depth, Cuts, Leaks) all_tail->check_install inlet_maint Perform Inlet Maintenance (Replace Liner & Septum) analyte_tail->inlet_maint q2 Problem Solved? check_install->q2 q3 Problem Solved? inlet_maint->q3 q2->analyte_tail No end Analysis Optimized q2->end Yes trim_col Trim Column Inlet (15-20 cm) q3->trim_col No q3->end Yes q4 Problem Solved? trim_col->q4 check_overload Check for Sample Overload (Dilute and Re-inject) q4->check_overload No q4->end Yes q5 Problem Solved? check_overload->q5 replace_col Consider Column Replacement or Method Re-evaluation q5->replace_col No q5->end Yes

A step-by-step logical workflow for troubleshooting peak tailing in GC analysis.

Peak_Tailing_Causes cluster_physical Physical Issues cluster_chemical Chemical/Activity Issues cluster_method Method Issues poor_cut Poor Column Cut dead_volume Dead Volume poor_cut->dead_volume improper_install Improper Installation Depth improper_install->dead_volume peak_tailing Peak Tailing dead_volume->peak_tailing active_liner Active/Contaminated Liner active_liner->peak_tailing column_contam Column Contamination column_contam->peak_tailing active_sites Active Sites on Stationary Phase active_sites->peak_tailing overload Sample Overload overload->peak_tailing

Common causes of peak tailing categorized by their origin in the GC system.

References

Technical Support Center: LC-MS/MS Quantification of Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Methyl 2-ethylhexanoate (B8288628).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Methyl 2-ethylhexanoate?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method. For a volatile compound like this compound, matrix components can interfere with the droplet formation and ionization processes in the electrospray ionization (ESI) source.[2][3]

Q2: What are the common causes of matrix effects in the bioanalysis of this compound?

A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation. For plasma or serum samples, phospholipids (B1166683) are a major contributor to ion suppression. Other sources can include salts, proteins, and other metabolites that co-elute with this compound. The choice of ionization technique also plays a role, with ESI being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.

  • Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.

Q4: Why is derivatization often necessary for analyzing this compound by LC-MS/MS?

A4: As a short-chain fatty acid ester, this compound can have poor retention on reversed-phase LC columns and may exhibit weak ionization. Chemical derivatization can be employed to improve its chromatographic retention, enhance its ionization efficiency, and increase the specificity and sensitivity of the MS/MS detection.[4][5] A common approach for related short-chain fatty acids is derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH).[6][7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound

This is a common indicator of matrix effects or issues with the analytical method. Follow this troubleshooting workflow to diagnose and resolve the problem.

start Start: Poor Peak Shape / Low Signal check_derivatization Is derivatization complete? start->check_derivatization optimize_derivatization Optimize derivatization: - Reaction time - Temperature - Reagent concentration check_derivatization->optimize_derivatization No check_chromatography Is chromatographic peak shape acceptable for a neat standard? check_derivatization->check_chromatography Yes optimize_derivatization->check_chromatography optimize_lc Optimize LC Method: - Gradient profile - Mobile phase composition - Column chemistry check_chromatography->optimize_lc No assess_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_chromatography->assess_matrix_effect Yes optimize_lc->assess_matrix_effect matrix_effect_present Is there significant ion suppression at the retention time of the analyte? assess_matrix_effect->matrix_effect_present improve_sample_prep Improve Sample Preparation: - Switch to SPE or LLE - Optimize extraction solvent matrix_effect_present->improve_sample_prep Yes end End: Improved Signal and Peak Shape matrix_effect_present->end No improve_sample_prep->end

Caption: Troubleshooting workflow for poor peak shape and low signal intensity.

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

Inconsistent results are often a sign of variable matrix effects or inconsistencies in the sample preparation process.

start Start: High Variability in Results check_is Is a stable isotope-labeled internal standard (SIL-IS) being used? start->check_is implement_is Implement a suitable SIL-IS for This compound check_is->implement_is No check_sample_prep Is the sample preparation protocol highly consistent? check_is->check_sample_prep Yes implement_is->check_sample_prep automate_sample_prep Automate sample preparation steps where possible to reduce human error check_sample_prep->automate_sample_prep No evaluate_matrix_variability Evaluate matrix effect variability across different lots of matrix check_sample_prep->evaluate_matrix_variability Yes automate_sample_prep->evaluate_matrix_variability matrix_matched_cal Is a matrix-matched calibration curve being used? evaluate_matrix_variability->matrix_matched_cal implement_matrix_matched_cal Implement matrix-matched calibration to compensate for consistent matrix effects matrix_matched_cal->implement_matrix_matched_cal No end End: Improved Reproducibility matrix_matched_cal->end Yes implement_matrix_matched_cal->end

Caption: Troubleshooting workflow for high variability in quantitative results.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects (Post-Extraction Spike Method)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the final reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma) using your chosen sample preparation method. Spike the analyte and SIL-IS into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and SIL-IS into the blank matrix sample before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

    • An MF significantly different from 1 indicates a matrix effect.

Protocol 2: Sample Preparation of Plasma/Serum for this compound Analysis

This protocol involves protein precipitation followed by liquid-liquid extraction and derivatization.

  • Protein Precipitation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the SIL-IS solution.

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • To the supernatant, add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes and then centrifuge at 2,000 x g for 5 minutes.

    • Carefully collect the upper organic layer and transfer to a clean tube.

    • Dry the organic extract under a gentle stream of nitrogen.

  • Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):

    • Reconstitute the dried extract in 50 µL of a 50:50 acetonitrile/water solution containing 7% pyridine.

    • Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride.

    • Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Mix and incubate at 40°C for 30 minutes.

    • Quench the reaction by adding 200 µL of 0.1% formic acid.

    • The sample is now ready for LC-MS/MS analysis.[7]

Data Presentation

Table 1: Hypothetical Comparison of Sample Preparation Techniques for this compound Analysis in Plasma

Sample Preparation MethodMatrix Factor (MF)Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)0.659518
Liquid-Liquid Extraction (LLE)0.88859
Solid-Phase Extraction (SPE)0.95926

Table 2: Hypothetical LC-MS/MS Parameters for Derivatized this compound

ParameterValue
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [M+H]+ of derivatized analyte
Product Ion 1 (Quantifier) Specific fragment of derivatized analyte
Product Ion 2 (Qualifier) Specific fragment of derivatized analyte
Collision Energy Analyte-dependent optimization required

Note: The precursor and product ions will depend on the derivatizing agent used. For 3-NPH derivatization, the transitions would be specific to the resulting hydrazone. The selection and optimization of MRM transitions are critical for method development.[8]

References

Storage and handling guidelines for Methyl 2-ethylhexanoate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-ethylhexanoate (B8288628)

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of Methyl 2-ethylhexanoate to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, like other esters, is hydrolysis. This reaction breaks the ester bond, yielding 2-ethylhexanoic acid and methanol.[1] This process can be catalyzed by the presence of acids or bases and is accelerated by the presence of water.

Q2: What are the ideal storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. For long-term storage, refrigeration (-20°C) is recommended to minimize degradation.

Q3: Is this compound sensitive to light or air?

While specific data on the photodegradation of this compound is limited, many esters are susceptible to degradation upon exposure to UV light. Additionally, the presence of oxygen can promote oxidative degradation, especially at elevated temperatures or in the presence of catalysts. Therefore, it is best practice to store it in a dark or amber container, and for long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can accelerate degradation or lead to vigorous reactions.

Q5: What is the expected shelf-life of this compound?

When stored under ideal conditions (cool, dry, dark, and sealed), this compound is a relatively stable compound. However, the shelf-life can be affected by storage conditions. Always refer to the manufacturer's expiration date.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Change in odor (less fruity, more acidic) Hydrolysis: The ester is degrading into 2-ethylhexanoic acid and methanol.1. Check the pH of your sample; an acidic shift indicates hydrolysis. 2. Ensure storage containers are tightly sealed to prevent moisture absorption. 3. Store in a desiccator to minimize water exposure.
Appearance of a second layer or cloudiness Water Contamination & Hydrolysis: Excess water can lead to phase separation as the ester hydrolyzes.1. Use anhydrous handling techniques. 2. Dry solvents and glassware thoroughly before use. 3. Consider storing the compound over a molecular sieve if compatible with your application.
Inconsistent experimental results Degradation of Aliquots: Frequent opening and closing of the main container can introduce moisture and air, leading to degradation of the stock.1. Prepare single-use aliquots from a fresh stock to minimize contamination. 2. Store aliquots under an inert atmosphere if possible.
Discoloration (yellowing) Oxidation or Photodegradation: Exposure to air and/or light may be causing degradation.1. Store in an amber vial or protect from light. 2. Purge the container with an inert gas (nitrogen or argon) before sealing for long-term storage.

Data Presentation

Summary of Storage and Stability Parameters for this compound

ParameterRecommendation/InformationNotes
Storage Temperature Cool, dry place. Long-term: -20°C.Avoid repeated freeze-thaw cycles.
Container Tightly sealed, amber glass bottle.Prevents moisture ingress and light exposure.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon) recommended for long-term storage.Minimizes oxidative degradation.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Can catalyze rapid degradation.
Primary Degradation Pathway Hydrolysis to 2-ethylhexanoic acid and methanol.Accelerated by water, acids, and bases.[1]
Secondary Degradation Pathways Oxidation, Photodegradation.Less characterized but should be minimized by proper storage.

Mandatory Visualization

degradation_pathways M2E This compound Degradation Degradation M2E->Degradation Triggered by Hydrolysis Hydrolysis Degradation->Hydrolysis e.g. Oxidation Oxidation Degradation->Oxidation e.g. Photodegradation Photodegradation Degradation->Photodegradation e.g. Products Degradation Products Hydrolysis->Products Oxidation->Products Photodegradation->Products Acid_Methanol 2-Ethylhexanoic Acid + Methanol Products->Acid_Methanol Oxidized_Products Oxidized Products Products->Oxidized_Products Photo_Products Photolysis Products Products->Photo_Products

Caption: Factors leading to the degradation of this compound.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Vials (amber and clear) with Teflon-lined caps

  • Ovens/incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • UV light chamber

  • Analytical instrumentation for purity assessment (e.g., GC-FID, HPLC-UV, NMR)

  • pH buffers (acidic, neutral, basic)

  • Deionized water

2. Procedure:

a. Baseline Sample Preparation: i. Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile). ii. Analyze an aliquot of the freshly prepared stock solution using the chosen analytical method to determine the initial purity (Time = 0).

b. Thermal Stability: i. Aliquot the neat this compound into separate amber vials. ii. Place vials in incubators at different temperatures (e.g., 4°C, 25°C, 40°C). iii. At specified time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature, prepare a sample for analysis, and determine the purity.

c. Photostability: i. Aliquot the neat compound into both clear and amber vials. ii. Expose the vials to a controlled UV light source. iii. At specified time points, analyze the contents of both the clear and amber vials to assess for degradation due to light exposure.

d. Hydrolytic Stability (pH dependence): i. Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 4, 7, 9). ii. Store these solutions at a constant temperature (e.g., 25°C). iii. At specified time points, extract an aliquot and analyze for the parent compound and the appearance of 2-ethylhexanoic acid.

3. Data Analysis:

  • For each condition, plot the percentage of remaining this compound against time.

  • Calculate the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

  • Compare the degradation rates under different conditions to identify the key factors influencing stability.

  • Analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity and identify degradation products.[2][3][4]

References

Catalyst selection and optimization for Methyl 2-ethylhexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-ethylhexanoate (B8288628).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Methyl 2-ethylhexanoate?

A1: The most prevalent methods for synthesizing this compound are:

  • Direct Esterification: This is the most common approach, involving the reaction of 2-ethylhexanoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically facilitated by heating.[1]

  • Enzymatic Synthesis: Biocatalytic methods using lipases, like the immobilized Candida antarctica lipase (B570770) B (often known as Novozym 435 or Lipozyme® 435), offer a more environmentally friendly alternative.[1][2]

  • Transesterification: This method involves reacting a triglyceride or another ester with methanol to produce methyl esters, including this compound.[1]

Q2: How do I select the appropriate catalyst for my synthesis?

A2: Catalyst selection is critical and depends on your specific experimental goals, such as yield, purity requirements, and environmental considerations.

  • Acid Catalysts (e.g., Sulfuric Acid): These are cost-effective and widely used for traditional esterification. They are suitable for large-scale production where high conversion rates are desired. However, they can lead to side reactions and require neutralization and removal during purification.[1][3][4]

  • Enzymatic Catalysts (e.g., Novozym 435): These are highly selective, operate under milder conditions, and simplify product purification. They are ideal for producing high-purity esters and are considered a "green" chemistry approach. However, they can be more expensive and may have lower reaction rates than traditional acid catalysts.[2][5]

Q3: What are the typical reaction conditions for this compound synthesis?

A3: Reaction conditions vary depending on the chosen catalytic method:

  • Acid-Catalyzed Esterification: This process generally requires heating the mixture of 2-ethylhexanoic acid, methanol, and the acid catalyst.[1] To drive the reaction towards the product, the ester is often distilled off as it is formed, taking advantage of its lower boiling point compared to the reactants.[3][4]

  • Enzymatic Esterification: Optimal conditions for similar enzymatic syntheses have been reported at temperatures around 70-80°C, with catalyst concentrations of about 2.5% (w/w), and sometimes using a non-stoichiometric substrate ratio.[2]

Q4: What are the common byproducts or impurities I might encounter?

A4: The primary impurity is often unreacted starting material (2-ethylhexanoic acid and methanol). Water is a byproduct of the esterification reaction itself. With strong acid catalysts and high temperatures, side reactions can lead to the formation of ethers from the alcohol. Over-oxidation products can also form if the starting materials are not pure.[6]

Q5: How can I purify the final this compound product?

A5: Purification typically involves several steps:

  • Neutralization: If an acid catalyst is used, the reaction mixture is first cooled and then neutralized with a basic solution, such as aqueous sodium bicarbonate, to remove the acid catalyst and any unreacted carboxylic acid.[7]

  • Aqueous Work-up: The mixture is washed with water or brine to remove water-soluble impurities.[7]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[7]

  • Distillation: The final purification is often achieved by distillation under reduced pressure to isolate the pure ester.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Low Conversion 1. Reversible Reaction Equilibrium: The esterification reaction is reversible, and the accumulation of water can shift the equilibrium back to the reactants.[3][4] 2. Catalyst Deactivation: The catalyst (especially enzymatic) may have lost activity. Water can deactivate certain catalysts.[6] 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Remove Water: Use a Dean-Stark apparatus during the reaction or add a dehydrating agent. For small-scale synthesis, distilling the ester as it forms can also drive the equilibrium forward.[3] 2. Use Fresh Catalyst / Anhydrous Conditions: Ensure the catalyst is active. For sensitive catalysts, use dry solvents and reagents and conduct the reaction under an inert atmosphere.[6] 3. Optimize Conditions: Increase reaction time or temperature (within the limits of catalyst stability and substrate integrity). Monitor reaction progress using techniques like TLC or GC.
Slow Reaction Rate 1. Low Catalyst Concentration: The amount of catalyst may be insufficient. 2. Low Temperature: The reaction temperature may be too low for the specific catalyst. 3. Poor Mixing: In heterogeneous catalysis (e.g., with an immobilized enzyme), inefficient stirring can limit the reaction rate.1. Increase Catalyst Loading: Incrementally increase the amount of catalyst. 2. Increase Temperature: Raise the reaction temperature, ensuring it does not exceed the catalyst's optimal range to avoid degradation. 3. Improve Agitation: Ensure vigorous stirring to improve mass transfer between reactants and the catalyst surface.
Product Impurity / Side Products 1. Unreacted Starting Materials: Incomplete reaction. 2. Catalyst Residue: Acid or base from the catalyst or work-up remains in the product. 3. Side Reactions: High temperatures with acid catalysts can cause dehydration of the alcohol to form ethers.1. Drive Reaction to Completion & Purify: Use an excess of one reactant (often the less expensive one, like methanol) and ensure efficient purification (e.g., distillation). 2. Thorough Work-up: Ensure complete neutralization and washing steps. Wash the organic layer until the aqueous layer is neutral. 3. Milder Conditions: Reduce the reaction temperature. Consider switching to a more selective catalyst system, such as an enzyme.[2]
Difficulty in Product Isolation 1. Emulsion Formation during Work-up: The presence of unreacted carboxylic acid salts can lead to emulsions during washing. 2. Similar Boiling Points: Impurities may have boiling points close to the product, making distillation difficult.1. Brine Wash: Add saturated sodium chloride solution (brine) to help break up emulsions. 2. Fractional Distillation / Chromatography: Use a more efficient fractional distillation column or consider purification by column chromatography on silica (B1680970) gel.

Catalyst Performance Data

The following table summarizes typical conditions and outcomes for different catalytic systems used in the synthesis of this compound or analogous esters.

CatalystReactantsTemperatureReaction TimeYieldReference
Sulfuric Acid 2-Ethylhexanoic Acid, MethanolHeating (Reflux)Not specified90-93%[8]
Novozym 435 2-Methylhexanoic Acid, 2-Ethyl-1-hexanol70°CNot specifiedHigh Productivity[2]
Lipozyme® 435 2-Methylpentanoic Acid, 1,10-Decanediol80°CNot specified92.6% Purity[2]

Experimental Protocols

Method 1: Acid-Catalyzed Esterification (Batch Process)

This protocol is based on the principles of Fischer esterification.

Materials:

  • 2-Ethylhexanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-ethylhexanoic acid and an excess of methanol (e.g., 2-3 molar equivalents).

  • Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid's mass).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. Monitor the progress by TLC or GC analysis.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO₂ gas will be evolved. Gently swirl and shake, venting frequently, until gas evolution ceases.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess methanol using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain pure this compound.[7][8]

Method 2: Enzymatic Esterification using Immobilized Lipase

This protocol is adapted from procedures for similar lipase-catalyzed esterifications.[2][5]

Materials:

  • 2-Ethylhexanoic acid

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous solvent (optional, e.g., n-hexane)

  • Molecular sieves (optional, for water removal)

  • Thermostated batch reactor or round-bottom flask with a magnetic stirrer and oil bath

Procedure:

  • Reaction Setup: In a thermostated reactor or round-bottom flask, combine stoichiometric amounts of 2-ethylhexanoic acid and methanol. A solvent like n-hexane can be used if a solvent-free system is not desired.

  • Enzyme Addition: Add the immobilized lipase (e.g., 2-5% by weight of the reactants). If desired, add activated molecular sieves to adsorb the water produced during the reaction.

  • Reaction: Heat the mixture to the optimal temperature for the enzyme (e.g., 60-80°C) with continuous stirring.

  • Monitoring: Monitor the conversion of the carboxylic acid over time by taking small aliquots and determining the acid number via titration or by GC analysis.[2]

  • Catalyst Recovery: Once the desired conversion is reached, cool the mixture. The immobilized enzyme can be recovered by simple filtration and can often be washed and reused for subsequent batches.

  • Purification: If a solvent was used, remove it by rotary evaporation. The resulting product is often of high purity. If necessary, further purification can be achieved by vacuum distillation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, work-up, and purification of this compound.

G General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_enzyme General Workflow for this compound Synthesis Reactants 2-Ethylhexanoic Acid + Methanol Catalyst Add Catalyst (Acid or Enzyme) Reactants->Catalyst Reaction Heat & Stir (Reflux or Optimal Temp) Catalyst->Reaction Neutralize Neutralization (if acid catalyst) Reaction->Neutralize Cool Reaction Mixture Filter Filter to Recover Enzyme Reaction->Filter If enzymatic Wash Aqueous Washing (Water, Brine) Neutralize->Wash Dry Drying (e.g., MgSO4) Wash->Dry Purify Purification (Vacuum Distillation) Dry->Purify Product Pure Methyl 2-ethylhexanoate Purify->Product Filter->Catalyst Reuse

Caption: Workflow for synthesis and purification.

Catalyst Selection Logic

This diagram outlines the decision-making process for selecting a catalyst.

G Catalyst Selection Logic Start Define Synthesis Goals Purity High Purity & Mild Conditions? Start->Purity Cost Cost & Scale are Primary? Start->Cost Purity->Cost No Enzyme Choose Enzymatic Catalyst (e.g., Novozym 435) Purity->Enzyme Yes Cost->Purity No Acid Choose Acid Catalyst (e.g., H2SO4) Cost->Acid Yes Enzyme_Pros Pros: - High Selectivity - Easy Purification - Reusable Enzyme->Enzyme_Pros Acid_Pros Pros: - Low Cost - High Reaction Rate - Well-established Acid->Acid_Pros

Caption: Decision tree for catalyst selection.

References

Minimizing byproduct formation in the synthesis of Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-ethylhexanoate (B8288628). Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing Methyl 2-ethylhexanoate?

The most common and direct method for synthesizing this compound is the Fischer esterification of 2-ethylhexanoic acid with methanol (B129727).[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2] The overall reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water.[3][4]

Q2: What are the main byproducts I should be aware of during the synthesis of this compound?

The primary byproduct in the Fischer esterification is water, which is formed in a 1:1 molar ratio with the ester product.[2][3] The presence of water can shift the reaction equilibrium back towards the reactants, thus reducing the yield of the desired ester. Under certain conditions, particularly at higher temperatures, the acid-catalyzed dehydration of methanol can lead to the formation of dimethyl ether as a side product.

Q3: How can I maximize the yield of this compound and minimize the formation of byproducts?

To maximize the yield, the reaction equilibrium must be shifted towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, an excess of methanol is used as it is often also the solvent for the reaction.[1] A study on a similar esterification showed that increasing the alcohol-to-acid molar ratio from 1:1 to 10:1 can significantly increase the ester yield.[4]

  • Removing water as it forms: This can be done by azeotropic distillation using a Dean-Stark apparatus, or by using a dehydrating agent.[1]

Q4: What are the optimal reaction conditions for this synthesis?

Optimal conditions can vary, but generally involve heating the reaction mixture to reflux. The specific temperature will depend on the boiling point of the alcohol used (in this case, methanol). The concentration of the acid catalyst also plays a crucial role; however, excessively high concentrations can sometimes lead to charring or other side reactions. It is recommended to start with a catalytic amount and optimize based on experimental results.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Step Explanation
Reaction has not reached equilibrium or has not gone to completion. 1. Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has reached completion.Fischer esterification can be a slow reaction, and insufficient reaction time will result in a low conversion of starting materials.
2. Increase Reaction Temperature: Ensure the reaction is being conducted at the reflux temperature of methanol.Higher temperatures generally increase the reaction rate, allowing equilibrium to be reached faster.
Equilibrium is unfavorable for product formation. 1. Increase the Molar Ratio of Methanol: Use a larger excess of methanol (e.g., 5 to 10 equivalents or use it as the solvent).According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.[5]
2. Remove Water: If not already doing so, employ a method to remove water as it is formed, such as a Dean-Stark trap with a suitable solvent (e.g., toluene) or the addition of molecular sieves.The removal of a product shifts the equilibrium towards the product side, driving the reaction to completion.[5]
Insufficient Catalyst Activity. 1. Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst.A higher catalyst concentration can increase the reaction rate. However, be cautious of potential side reactions at very high concentrations.
2. Check Catalyst Quality: Ensure the acid catalyst is not old or contaminated, as this can reduce its activity.
Loss of Product During Workup. 1. Optimize Extraction and Washing Steps: Ensure the pH of the aqueous phase during washing is appropriate to minimize hydrolysis of the ester. Use a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash to remove residual water and salts.[6]Improper workup can lead to the loss of the desired product through hydrolysis or incomplete extraction.

Problem 2: Presence of Impurities in the Final Product

Impurity Potential Cause Troubleshooting and Prevention
Unreacted 2-ethylhexanoic acid Incomplete reaction or unfavorable equilibrium.* Follow the steps outlined in "Low Yield of this compound" to drive the reaction to completion. * During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any remaining acidic starting material.[6]
Unreacted Methanol Use of a large excess of methanol.* Remove excess methanol by distillation after the reaction is complete. * During the aqueous workup, methanol will partition into the aqueous phase.
Water Byproduct of the reaction or present in starting materials.* Ensure starting materials are anhydrous. * Effectively remove water during the reaction. * Dry the final organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before final solvent removal.[6]
Dimethyl ether Acid-catalyzed dehydration of methanol at high temperatures.* Avoid excessively high reaction temperatures. Maintain the reaction at the reflux temperature of methanol.

Data Presentation

Table 1: Effect of Methanol to 2-Ethylhexanoic Acid Molar Ratio on Ester Yield (Illustrative Data)

Molar Ratio (Methanol : Acid)Temperature (°C)Reaction Time (h)Catalyst (H₂SO₄ mol%)Approximate Yield (%)
1 : 1658165-70
3 : 1658180-85
5 : 1658190-95
10 : 16581>95

Note: This data is illustrative and based on general principles of Fischer esterification. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Batch Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylhexanoic acid (1.0 eq).

  • Addition of Reactants: Add methanol (5-10 eq) to the flask.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as CO₂ will evolve.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • For higher purity, the crude product can be purified by fractional distillation under reduced pressure.

Mandatory Visualization

Fischer_Esterification RCOOH 2-Ethylhexanoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H⁺ (Acid Catalyst) Ester This compound Water Water Protonated_RCOOH->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Ester - H⁺

Caption: Fischer esterification pathway for this compound synthesis.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reaction 2-Ethylhexanoic Acid 2-Ethylhexanoic Acid This compound This compound 2-Ethylhexanoic Acid->this compound Methanol Methanol Methanol->this compound Water Water This compound->Water forms Methanol_side Methanol Dimethyl Ether Dimethyl Ether Methanol_side->Dimethyl Ether High Temp, H⁺ Water_side Water Dimethyl Ether->Water_side forms

Caption: Byproduct formation in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes extend_time Extend Reaction Time Increase Temperature incomplete->extend_time check_workup Review Workup Procedure complete->check_workup extend_time->check_reaction workup_issue Workup Issue check_workup->workup_issue Issue Found check_reactants Check Reactant Ratio and Catalyst Amount check_workup->check_reactants No Issue optimize_workup Optimize pH and Extraction Steps workup_issue->optimize_workup end Improved Yield/ Purity optimize_workup->end optimize_reactants Increase Methanol Ratio Optimize Catalyst Conc. check_reactants->optimize_reactants optimize_reactants->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Synthesis Routes for Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-ethylhexanoate (B8288628), an important ester with applications ranging from flavorings and fragrances to specialty solvents and pharmaceutical intermediates, can be synthesized through several distinct chemical pathways. The choice of a particular route is often dictated by factors such as desired yield, purity requirements, cost-effectiveness, and environmental considerations. This guide provides a comparative analysis of the three primary synthesis routes: direct esterification (Fischer esterification), transesterification, and enzymatic synthesis. We present a summary of quantitative data, detailed experimental protocols for each method, and a visual representation of the synthetic workflows.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis routes of Methyl 2-ethylhexanoate. It is important to note that the data presented is a synthesis of typical results found in the literature for similar esters and may vary based on specific reaction conditions and scale.

ParameterDirect Esterification (Fischer)TransesterificationEnzymatic Synthesis
Typical Yield 85-95%90-98%>95%
Reaction Time 2-8 hours1-4 hours24-72 hours
Temperature 60-100°C50-80°C30-50°C
Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)Strong Base (e.g., NaOMe) or AcidLipase (B570770) (e.g., Novozym® 435)
Catalyst Loading 1-5 mol%0.5-2 wt%1-10 wt%
Purity Good to High (requires purification)High (may require purification)Very High
Key Advantages Cost-effective, well-establishedHigh yields, faster reaction timesHigh selectivity, mild conditions, "green"
Key Disadvantages Use of strong acids, high temperaturesUse of strong bases, sensitive to waterLonger reaction times, higher catalyst cost

Synthesis Routes: A Detailed Look

Direct Esterification (Fischer Esterification)

This classical method involves the acid-catalyzed reaction of 2-ethylhexanoic acid with methanol (B129727) to produce this compound and water. The reaction is reversible, and to drive it towards the product side, an excess of one reactant (typically methanol) is used, and/or the water formed is removed.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylhexanoic acid (1.0 mol), methanol (3.0 mol, as both reactant and solvent), and concentrated sulfuric acid (0.02 mol) or p-toluenesulfonic acid (0.02 mol).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then diluted with diethyl ether (or another suitable organic solvent) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Transesterification

Transesterification involves the reaction of an existing ester (e.g., a triglyceride or another methyl ester) with methanol in the presence of a catalyst to produce this compound. This method is commonly employed in biodiesel production and can be catalyzed by either acids or, more commonly, bases. The base-catalyzed route is generally faster and occurs at lower temperatures.

  • Catalyst Preparation: Prepare a solution of sodium methoxide (B1231860) by carefully dissolving sodium metal (0.05 mol) in anhydrous methanol (2.0 mol) under an inert atmosphere.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer, add a suitable starting ester such as ethyl 2-ethylhexanoate or a triglyceride containing 2-ethylhexanoyl groups (1.0 mol).

  • Reaction: Heat the starting ester to 60-65°C and then add the freshly prepared sodium methoxide solution. Maintain the temperature and stir the mixture vigorously for 1-2 hours. Monitor the reaction progress by GC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the catalyst with a dilute acid (e.g., acetic acid or hydrochloric acid). The mixture will separate into two layers: an upper ester layer and a lower glycerol (B35011) layer (if starting from triglycerides). Separate the layers using a separatory funnel.

  • Purification: Wash the ester layer with water to remove any remaining catalyst, glycerol, and soap. Dry the organic layer over anhydrous magnesium sulfate and purify by vacuum distillation.

Enzymatic Synthesis

This "green" chemistry approach utilizes lipases as biocatalysts to perform the esterification of 2-ethylhexanoic acid with methanol. The reaction is highly selective, proceeds under mild conditions, and avoids the use of harsh acids or bases, leading to a product with high purity and minimizing environmental impact.

  • Reaction Setup: In a temperature-controlled shaker flask, combine 2-ethylhexanoic acid (1.0 mol), methanol (1.2 mol), and an immobilized lipase such as Novozym® 435 (5-10% by weight of the acid). The reaction is often performed in a solvent-free system or in a non-polar organic solvent like hexane (B92381) to facilitate product recovery.

  • Reaction: Incubate the mixture at 40-50°C with continuous shaking (e.g., 200 rpm) for 48-72 hours. The progress of the esterification can be monitored by measuring the decrease in the acid value of the reaction mixture or by GC analysis.

  • Catalyst Recovery: Once the desired conversion is achieved, the immobilized enzyme can be easily recovered by simple filtration for potential reuse.

  • Purification: The product, this compound, is typically of high purity and may not require extensive purification. If necessary, residual starting materials can be removed by vacuum distillation.

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis route.

Direct_Esterification Reactants 2-Ethylhexanoic Acid + Methanol (Excess) Reaction Reflux (60-100°C, 2-8h) Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for Direct Esterification.

Transesterification Reactants Starting Ester + Methanol Reaction Heating (50-80°C, 1-4h) Reactants->Reaction Catalyst Base Catalyst (NaOMe) Catalyst->Reaction Workup Neutralization & Phase Separation Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for Transesterification.

A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl 2-ethylhexanoate (B8288628), a volatile organic compound, is critical in various fields, including pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of the most common analytical techniques for the quantification of Methyl 2-ethylhexanoate: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. While specific validated methods for this compound are not extensively published, this guide synthesizes data from the analysis of structurally similar esters to provide a robust comparative framework.

Data Presentation: A Comparative Analysis

The following tables summarize the typical quantitative performance characteristics of GC-FID, GC-MS, and HPLC-UV for the analysis of this compound and related esters.

Table 1: Comparison of Method Performance Characteristics

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed during combustion in a hydrogen-air flame.Separation based on volatility and interaction with a stationary phase, followed by ionization and mass-to-charge ratio analysis.Separation based on polarity and interaction with a stationary phase, followed by detection based on UV absorbance.
Specificity Moderate; relies on retention time for identification.High; provides structural information for definitive identification.Moderate to high, depending on the complexity of the sample matrix and the presence of chromophores.
Linearity (R²) Typically > 0.99[1][2]Typically > 0.99[1][3]Typically > 0.99[4][5]
Accuracy (% Recovery) 95-105% is generally achievable.90-110% is common.[3]98-102% is often reported.[4][5]
Precision (%RSD) < 5% for repeatability is a common target.[6]< 15% is acceptable for trace analysis.[7]< 2% is often achieved.[4][5]
Limit of Detection (LOD) ng/mL to low µg/mL range.pg/mL to ng/mL range, especially in SIM mode.[1]µg/mL range.[5]
Limit of Quantitation (LOQ) Low µg/mL range.ng/mL range.[7]High µg/mL range.[5]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is well-suited for the routine quantification of volatile compounds like this compound due to its robustness and ease of use.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a split/splitless injector.

  • Capillary column: A non-polar column such as a DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness is commonly used.[1]

Reagents:

  • Carrier Gas: Helium or Nitrogen, high purity.

  • FID Gases: Hydrogen and Air, high purity.

  • Solvent (Diluent): Hexane or other suitable organic solvent, HPLC grade.

  • This compound reference standard.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen diluent.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Accurately weigh or measure the sample and dilute it with the diluent to a concentration within the calibration range.

Quantification: A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides higher specificity compared to GC-FID, making it ideal for the identification and quantification of analytes in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • Capillary column: A non-polar column such as a DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness is suitable.[1]

Reagents:

  • Carrier Gas: Helium, high purity.

  • Solvent (Diluent): Dichloromethane or other suitable organic solvent, HPLC grade.

  • This compound reference standard.

Chromatographic and MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.2 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be selected for monitoring to enhance sensitivity and specificity.

Sample Preparation: Sample preparation follows the same procedure as for the GC-FID method.

Quantification: Quantification is typically performed in SIM mode. A calibration curve is constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

While this compound does not have a strong chromophore, it can be detected at low UV wavelengths, making HPLC-UV a viable, albeit less sensitive, alternative.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

Reagents:

  • Mobile Phase: Acetonitrile (B52724) and water, HPLC grade.

  • Solvent (Diluent): Acetonitrile or a mixture of acetonitrile and water.

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the diluent.

  • Prepare calibration standards by serial dilution of the stock solution.

  • Dissolve the sample in the diluent to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated from the standards.

Mandatory Visualizations

Experimental Workflow Diagrams

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Prepare Stock Solution Cal_Standards Prepare Calibration Standards Stock->Cal_Standards Sample_Prep Prepare Sample Solution Stock->Sample_Prep Injection Inject Sample/Standard Cal_Standards->Injection Sample_Prep->Injection GC_System GC System Setup GC_System->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Cal_Curve Generate Calibration Curve Peak_Integration->Cal_Curve Quantification Quantify Analyte Cal_Curve->Quantification

Caption: General workflow for the quantification of this compound by GC-FID or GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution Cal_Standards Prepare Calibration Standards Stock->Cal_Standards Sample_Prep Prepare & Filter Sample Stock->Sample_Prep Injection Inject Sample/Standard Cal_Standards->Injection Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Cal_Curve Generate Calibration Curve Peak_Integration->Cal_Curve Quantification Quantify Analyte Cal_Curve->Quantification

Caption: General workflow for the quantification of this compound by HPLC-UV.

Logical Relationship Diagram

Method_Selection cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_detectors GC Detectors Analyte This compound Volatility Volatile Analyte->Volatility Chromophore Weak UV Chromophore Analyte->Chromophore GC Gas Chromatography (GC) Volatility->GC Suitable HPLC High-Performance Liquid Chromatography (HPLC) Chromophore->HPLC Less Suitable (Low Sensitivity) FID Flame Ionization Detector (FID) (Good for routine quantification) GC->FID MS Mass Spectrometry (MS) (High specificity, trace analysis) GC->MS

Caption: Decision logic for selecting an analytical method for this compound.

References

Performance comparison of Methyl 2-ethylhexanoate with other ethylhexanoate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Comparison of Methyl 2-ethylhexanoate (B8288628) and Other Short-Chain Ethylhexanoate Esters

This guide provides a detailed comparison of the performance characteristics of Methyl 2-ethylhexanoate against other short-chain ethylhexanoate esters, namely Ethyl 2-ethylhexanoate, Propyl 2-ethylhexanoate, and Butyl 2-ethylhexanoate. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their physical properties, potential performance in key applications, and relevant biological considerations.

Physicochemical Properties

The fundamental physicochemical properties of these esters are crucial in determining their suitability for various applications. A summary of these properties is presented below.

PropertyThis compoundEthyl 2-ethylhexanoatePropyl 2-ethylhexanoateButyl 2-ethylhexanoate
Molecular Formula C₉H₁₈O₂[1]C₁₀H₂₀O₂C₁₁H₂₂O₂C₁₂H₂₄O₂[2][3]
Molecular Weight ( g/mol ) 158.24[1]172.27186.29200.32[2][3]
Boiling Point (°C) 176-177 (est.)~195176.5 (Predicted)230[2]
Density (g/cm³) 0.8719 @ 20°C[1]~0.8650.874 (Predicted)0.86[2][3]
Odor Fruity[1]FruityFruity, Pineapple-like-

Performance Comparison

While direct comparative experimental studies on the performance of these specific esters are limited in publicly available literature, their performance characteristics in key applications such as solvency and lubricity can be inferred from their physicochemical properties and established testing methodologies.

Solvency

The ability of an ester to dissolve other substances is a critical performance parameter in applications such as coatings, adhesives, and cleaning agents. A common method to evaluate the solvency of hydrocarbon-based solvents is the Kauri-Butanol (Kb) value test (ASTM D1133).[4][5] A higher Kb value indicates a stronger solvency power.[4] Generally, for fatty acid esters, the Kb value tends to increase with shorter alkyl chain lengths.[6] Therefore, it can be anticipated that this compound would exhibit a slightly higher solvency power compared to its ethyl, propyl, and butyl counterparts.

Lubricity

Relevance in Drug Development

Esters of 2-ethylhexanoic acid are utilized in the cosmetic and pharmaceutical industries, primarily as emollients and formulation aids that can improve the spreading and wetting properties of products.[10][11]

Penetration Enhancement

The branched alkyl chain of 2-ethylhexanoate esters can influence the lipophilicity of a formulation, which can be a critical factor for the dermal and transdermal delivery of active pharmaceutical ingredients (APIs). These esters have the potential to act as penetration enhancers, facilitating the transport of drugs across the skin barrier. The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to the API.

While direct comparative studies on the penetration enhancement efficacy of this specific series of esters are not widely published, it is known that the permeation rate of a drug from an ester-containing formulation can be influenced by the solubility of the drug in the ester.[12]

Biological Activity of 2-Ethylhexanoic Acid

It is important to consider that these esters can undergo hydrolysis to form 2-ethylhexanoic acid and the corresponding alcohol. 2-Ethylhexanoic acid itself has been a subject of toxicological studies. It is important to note that 2-ethylhexanoic acid is not used as a direct ingredient in cosmetics.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research and accurate comparisons.

Synthesis of Alkyl 2-ethylhexanoates

Objective: To synthesize methyl, ethyl, propyl, and butyl 2-ethylhexanoate via Fischer esterification.

General Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylhexanoic acid (1.0 equivalent) and the corresponding alcohol (methanol, ethanol, propanol, or butanol; 1.2 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude ester can be further purified by distillation under reduced pressure.

Solvency Power Assessment (Kauri-Butanol Value)

Objective: To determine and compare the Kauri-Butanol (Kb) value for each ester according to ASTM D1133.[4][5]

Procedure Outline:

  • Prepare a standard solution of kauri resin in n-butanol.

  • Titrate a known volume of the kauri-butanol solution with the ester being tested until a defined turbidity is reached. The endpoint is typically determined by the inability to read a standard print size through the solution.[13]

  • The volume of the ester required to reach the endpoint is recorded.

  • The Kb value is calculated based on the volume of the ester used. A higher volume corresponds to a higher Kb value and greater solvency power.[13]

Lubricity Performance (Four-Ball Wear Test)

Objective: To evaluate and compare the wear-preventive properties of the esters using a four-ball tester according to ASTM D4172.[7][8]

Procedure Outline:

  • Three steel balls are clamped together in a cup, and the test ester is added to cover the balls.

  • A fourth steel ball is placed on top of the three stationary balls and rotated at a specified speed (e.g., 1200 or 1800 rpm) under a defined load (e.g., 40 kg) and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).[14]

  • After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope.

  • The average wear scar diameter is calculated. A smaller average wear scar diameter indicates better lubricity and anti-wear properties.[9]

Visualizations

Experimental Workflows

FischerEsterification cluster_reactants Reactants 2-Ethylhexanoic_Acid 2-Ethylhexanoic Acid Reaction Reflux (2-4 hours) 2-Ethylhexanoic_Acid->Reaction Alcohol Alcohol (Methanol, Ethanol, Propanol, or Butanol) Alcohol->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Workup (Washing & Drying) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product Alkyl 2-ethylhexanoate Purification->Product

Caption: Fischer Esterification Workflow for Alkyl 2-ethylhexanoates.

SolvencyTesting Kauri_Butanol_Solution Kauri-Butanol Solution Titration Titration to Cloud Point Kauri_Butanol_Solution->Titration Ester_Sample Ester Sample (Titrant) Ester_Sample->Titration Endpoint_Detection Endpoint Detection (Visual Turbidity) Titration->Endpoint_Detection Calculation Calculate Kb Value Endpoint_Detection->Calculation Result Kauri-Butanol Value Calculation->Result

Caption: Kauri-Butanol (Kb) Value Test Workflow.

LubricityTesting Test_Setup Four-Ball Apparatus with Ester Sample Test_Execution Apply Load, Temperature, and Rotation Test_Setup->Test_Execution Wear_Scar_Formation Wear Scar Formation on Stationary Balls Test_Execution->Wear_Scar_Formation Measurement Microscopic Measurement of Wear Scar Diameter Wear_Scar_Formation->Measurement Analysis Calculate Average Wear Scar Diameter Measurement->Analysis Result Lubricity Assessment Analysis->Result

Caption: Four-Ball Wear Test Workflow for Lubricity Assessment.

Conceptual Diagram

PenetrationEnhancement cluster_skin Stratum Corneum Lipid_Bilayer Ordered Lipid Bilayer Disruption Disruption of Lipid Packing Lipid_Bilayer->Disruption Ester 2-Ethylhexanoate Ester Ester->Lipid_Bilayer intercalates Increased_Permeability Increased Permeability Disruption->Increased_Permeability API_Penetration Enhanced API Penetration Increased_Permeability->API_Penetration API Active Pharmaceutical Ingredient (API) API->Increased_Permeability

Caption: Conceptual Mechanism of 2-Ethylhexanoate Esters as Penetration Enhancers.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of volatile organic compounds is critical. Methyl 2-ethylhexanoate (B8288628), an ester with applications in fragrance and as a potential biomarker, requires reliable analytical methods for its determination. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of Methyl 2-ethylhexanoate.

This document outlines detailed experimental protocols for both analytical techniques and presents a cross-validation framework to ensure consistency and reliability between the two methods. The information herein is designed to assist in method selection, development, and validation for the analysis of this compound in various matrices.

At a Glance: GC-MS vs. HPLC for this compound Analysis

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput.[1][2] GC-MS is generally favored for volatile compounds like esters due to its high sensitivity and selectivity.[3][4] HPLC is a versatile alternative, particularly useful for less volatile compounds or when derivatization is to be avoided.[1][2]

Key Considerations:

  • Volatility: this compound is a volatile compound, making it highly suitable for GC-MS analysis.[3]

  • Sensitivity: GC-MS typically offers higher sensitivity for volatile analytes compared to standard HPLC with UV detection.[3]

  • Selectivity: The mass spectrometric detection in GC-MS provides excellent selectivity, allowing for confident identification based on mass spectra.[4]

  • Derivatization: GC-MS analysis of this compound does not require derivatization. HPLC analysis also does not require derivatization, but sensitivity with a UV detector might be limited.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the analysis of esters using GC-MS and HPLC. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.1 - 5 ng/mL0.01 - 0.1 µg/mL[5]
Limit of Quantitation (LOQ) 0.5 - 15 ng/mL0.03 - 0.5 µg/mL[5]
Linearity (r²) > 0.99[6]> 0.99[7]
Precision (%RSD) < 10%[6]< 2%[5]
Accuracy (% Recovery) 90 - 110%[6]98 - 102%[5]
Analysis Time 15 - 30 minutes10 - 20 minutes[5]

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for the analysis of similar ester compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the analysis of this compound using a standard GC-MS system.

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., single quadrupole).

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Injector Temperature: 250 °C.[9]

  • Injection Mode: Split (e.g., 50:1 split ratio).[9]

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Mass Scan Range: m/z 40-300.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like hexane (B92381) or ethyl acetate. Perform serial dilutions to create calibration standards.

  • Sample Solution: Dilute the sample in the same solvent used for the standards to a concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes the analysis of this compound using a reverse-phase HPLC system with UV detection.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.[7]

3. Sample Preparation:

  • Standard Solution: Accurately prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by further dilution.

  • Sample Solution: Dissolve and dilute the sample in the mobile phase to a concentration that falls within the linear range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.

Cross-Validation of Analytical Methods

Cross-validation is a formal process to demonstrate that two different analytical methods provide comparable results.[10] This is crucial when transferring methods between laboratories or when using a different technique for the same analysis.[11] The general workflow for cross-validating the GC-MS and HPLC methods is outlined below.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase cluster_outcome Outcome define_protocol Define Cross-Validation Protocol & Acceptance Criteria prepare_samples Prepare a Set of Identical QC Samples at Different Concentrations define_protocol->prepare_samples analyze_gcms Analyze QC Samples using Validated GC-MS Method prepare_samples->analyze_gcms analyze_hplc Analyze QC Samples using Validated HPLC Method prepare_samples->analyze_hplc compile_data Compile and Tabulate Results from Both Methods analyze_gcms->compile_data analyze_hplc->compile_data stat_analysis Perform Statistical Comparison (e.g., t-test, Bland-Altman) compile_data->stat_analysis compare_criteria Compare Results Against Predefined Acceptance Criteria stat_analysis->compare_criteria pass Methods are Correlated compare_criteria->pass Criteria Met fail Investigate Discrepancies compare_criteria->fail Criteria Not Met

Workflow for the cross-validation of GC-MS and HPLC methods.

The cross-validation process involves analyzing the same set of quality control (QC) samples with both the GC-MS and HPLC methods.[12] The results are then statistically compared to ensure that there is no significant difference between the two methods. Acceptance criteria should be pre-defined in a validation protocol.[12]

Logical Framework for Method Selection

The decision to use GC-MS or HPLC for the analysis of this compound should be based on the specific requirements of the study.

start Start: Need to Analyze This compound question1 Is High Sensitivity (ng/mL or lower) Required? start->question1 question2 Is Confirmatory Identification (Mass Spectrum) Needed? question1->question2 No gcms GC-MS is the Preferred Method question1->gcms Yes question3 Is the Sample Matrix Complex with Many Interferences? question2->question3 No question2->gcms Yes question3->gcms Yes hplc HPLC-UV is a Viable Alternative question3->hplc No

Decision tree for selecting an analytical method.

References

Comparative study of acid-catalyzed versus enzyme-catalyzed synthesis of Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to a Key Ester Intermediate

Methyl 2-ethylhexanoate (B8288628), an important ester intermediate in the pharmaceutical and fragrance industries, can be synthesized through various catalytic methods. The choice of catalyst, traditionally a strong acid or more recently an enzyme, significantly impacts reaction conditions, yield, selectivity, and overall process sustainability. This guide provides an objective comparison of acid-catalyzed and enzyme-catalyzed synthesis of Methyl 2-ethylhexanoate, supported by experimental data to inform methodology selection in research and development.

At a Glance: Comparing the Catalytic Approaches

ParameterAcid-Catalyzed Synthesis (Fischer Esterification)Enzyme-Catalyzed Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., Sulfuric Acid, p-TsOH)Lipases (e.g., Novozym® 435 - immobilized Candida antarctica lipase (B570770) B)
Typical Yield High, can exceed 90% with optimization.[1][2]Generally high, often >95%.[3][4]
Reaction Temperature Elevated temperatures, typically 60-140°C.[1][5]Milder temperatures, commonly 30-70°C.[1][6]
Reaction Time Generally shorter, ranging from 1 to 10 hours.[1]Can be longer, from several hours to over 24 hours.[1][6]
Catalyst Loading Typically 1-5% (w/w) of reactants.Typically 1-10% (w/w) of reactants.
Substrate Molar Ratio (Alcohol:Acid) Often a large excess of alcohol is used to drive the equilibrium.Can be performed with near-equimolar ratios, though a slight excess of one substrate may be used.[3]
Solvent Often solvent-free (using excess alcohol) or a non-polar solvent like toluene.[1]Frequently solvent-free or in non-polar organic solvents to minimize enzyme denaturation.[3][6]
Byproducts Water.Water.
Catalyst Reusability Generally not reusable for homogeneous catalysts.High reusability, especially with immobilized enzymes.[3]
Environmental Impact Use of corrosive acids and high temperatures can lead to higher energy consumption and waste generation.Milder reaction conditions and the use of biodegradable catalysts are considered more environmentally friendly.[1]
Selectivity Lower selectivity can lead to byproducts and product darkening at high temperatures.High selectivity, avoiding side reactions.

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is a representative method based on Fischer esterification principles.

Materials:

  • 2-Ethylhexanoic acid

  • Methanol (B129727)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-ethylhexanoic acid and an excess of methanol (e.g., a 3:1 molar ratio of methanol to acid).

  • Slowly add concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. The reaction progress can be monitored by techniques such as TLC or GC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the excess methanol and any solvent using a rotary evaporator.

  • The crude this compound can be further purified by distillation.

Enzyme-Catalyzed Synthesis of this compound

This protocol utilizes the commercially available immobilized lipase, Novozym® 435.

Materials:

  • 2-Ethylhexanoic acid

  • Methanol

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • n-Hexane (or other suitable organic solvent, can also be solvent-free)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or temperature-controlled shaker

  • Filtration apparatus

Procedure:

  • In a temperature-controlled flask, combine 2-ethylhexanoic acid and methanol. A near-equimolar ratio or a slight excess of methanol (e.g., 1.2:1) can be used.

  • Add Novozym® 435 (typically 5-10% by weight of the limiting reactant).

  • If not a solvent-free system, add a suitable organic solvent such as n-hexane.[6]

  • Add molecular sieves to the mixture to adsorb the water produced during the reaction, which can help drive the equilibrium towards the product.

  • Place the flask in a shaking incubator set to a temperature between 40-60°C and agitate for 24-48 hours.[6] Reaction progress can be monitored by GC analysis of aliquots.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused for subsequent batches.

  • The solvent can be removed from the filtrate using a rotary evaporator to yield the crude this compound. Further purification, if necessary, can be achieved by distillation.

Process Visualization

Synthesis_Workflows cluster_acid Acid-Catalyzed Synthesis cluster_enzyme Enzyme-Catalyzed Synthesis A1 Reactants Mixing (2-Ethylhexanoic Acid, Methanol, H₂SO₄) A2 Reflux (65-70°C, 4-6h) A1->A2 A3 Work-up (Neutralization, Washes) A2->A3 A4 Drying & Solvent Removal A3->A4 A5 Purification (Distillation) A4->A5 A6 This compound A5->A6 E1 Reactants Mixing (2-Ethylhexanoic Acid, Methanol, Novozym® 435) E2 Incubation (40-60°C, 24-48h, Shaking) E1->E2 E3 Enzyme Separation (Filtration) E2->E3 E4 Solvent Removal E3->E4 E7 Recycled Enzyme E3->E7 E5 Purification (Distillation) E4->E5 E6 This compound E5->E6

References

A Comparative Guide to Isomeric Purity Analysis of Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of Methyl 2-ethylhexanoate (B8288628), a chiral ester with applications in the fragrance, flavor, and pharmaceutical industries. Understanding and controlling the enantiomeric composition is critical, as different isomers can exhibit distinct biological and sensory properties. This document outlines key analytical techniques, presents detailed experimental protocols, and compares their performance. Additionally, it provides a comparative overview of common alternatives to Methyl 2-ethylhexanoate.

Introduction to Isomeric Purity Analysis

This compound possesses a chiral center at the second carbon atom, leading to the existence of two enantiomers: (R)- and (S)-Methyl 2-ethylhexanoate. The analysis of isomeric purity, or enantiomeric excess (e.e.), is crucial for quality control and for understanding the structure-activity relationship of this compound. The primary analytical techniques for this purpose are chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents.

Comparison of Analytical Techniques

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries
Principle Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a capillary column.Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Typical Analytes Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.Soluble compounds with suitable functional groups for interaction.
Stationary Phase Cyclodextrin derivatives (e.g., β- or γ-cyclodextrin).Polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) carbamates).Not applicable.
Mobile Phase Inert gas (e.g., Helium, Hydrogen).Mixture of organic solvents (e.g., hexane, isopropanol).Deuterated solvent (e.g., CDCl₃).
Resolution Generally high for volatile compounds.Good to excellent, highly dependent on column and mobile phase.Dependent on the chiral auxiliary and magnetic field strength.
Analysis Time Typically faster than HPLC.Can be longer, depending on the separation.Rapid, as no chromatographic separation is needed.
Sensitivity High, especially with Flame Ionization Detector (FID).Moderate to high, depending on the detector (UV, MS).Lower sensitivity compared to chromatographic methods.
Sample Preparation Simple dilution; derivatization may be needed for some compounds.Simple dilution; derivatization may be needed to improve detection.Simple mixing of the analyte with the chiral auxiliary.
Instrumentation Cost Generally lower than HPLC.Generally higher than GC.Highest initial cost.

Experimental Protocols

The following are detailed, representative protocols for the analysis of the isomeric purity of this compound based on established methods for similar chiral esters.

Chiral Gas Chromatography (GC) Protocol

This method is suitable for the direct separation of the volatile enantiomers of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column, such as a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 60 °C (hold for 1 min), then ramp to 180 °C at 2 °C/min.

  • Detector Temperature: 250 °C.

  • Injection Volume: 1 µL (split injection).

Sample Preparation:

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or hexane.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a normal-phase HPLC method for the enantiomeric separation.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: Chiral stationary phase based on a polysaccharide derivative, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The ratio may be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agent

This method allows for the determination of enantiomeric excess without chromatographic separation.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A lanthanide-based chiral shift reagent such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) or a chiral Brønsted acid.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

Sample Preparation and Analysis:

  • Dissolve a known amount of the this compound sample in CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a small, precisely measured amount of the chiral solvating agent to the NMR tube.

  • Acquire subsequent ¹H NMR spectra after each addition.

  • The signals corresponding to the protons near the chiral center of the two enantiomers will shift to different extents, allowing for the integration of the separate signals to determine the enantiomeric ratio.

Experimental Workflow

The general workflow for analyzing the isomeric purity of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result Sample This compound Sample Dilution Dilution in appropriate solvent Sample->Dilution Derivatization Derivatization (optional) Dilution->Derivatization If necessary NMR NMR with Chiral Auxiliary Dilution->NMR GC Chiral GC Derivatization->GC HPLC Chiral HPLC Derivatization->HPLC Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram Spectrum Acquire NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess (e.e.) Integration->Calculation Purity Isomeric Purity Report Calculation->Purity

Figure 1. General workflow for isomeric purity analysis.

Comparison with Alternatives

This compound is utilized in the fragrance and cosmetic industries for its fruity aroma.[1][2] Several other esters are also commonly used and can be considered alternatives. The following table compares this compound with some of these alternatives.

CompoundOdor ProfileApplications
This compound Pleasant, fruity odor.[1][2]Flavorings, perfumes, chemical intermediate for plasticizers and surfactants, coatings, and adhesives.[2]
Methyl Heptanoate (B1214049) Fruity, wine-like odor with cognac and fruity undertones.[3][4]Artificial cognac, brandy, wine, and fruit flavorings; perfumes to impart green, fruity, and winey notes.[3][4] Also used in cosmetics as an emollient.[3]
Ethyl Isovalerate Sweet, fruity aroma with hints of pineapple and apple.[5][6][7]Flavoring agent in food and beverages (e.g., fruit essences for pineapple, apple, lemon, and grape); perfumes and cosmetics.[5][8]
Propyl Butyrate (B1204436) Fruity aroma, often reminiscent of apples or pineapples.[9][10]Flavoring agent in candies, baked goods, and beverages; perfuming agent in cosmetics.[8][11]

Conclusion

The determination of the isomeric purity of this compound can be effectively achieved using chiral GC, chiral HPLC, and NMR with chiral auxiliaries. Chiral GC is often preferred for its high resolution and speed for volatile compounds. Chiral HPLC offers versatility for a broader range of compounds and conditions. NMR provides a rapid method for determining enantiomeric excess without the need for chromatographic separation, although with lower sensitivity. The choice of the optimal method will depend on the specific requirements of the analysis and the available resources. When considering alternatives, esters like Methyl heptanoate, Ethyl isovalerate, and Propyl butyrate offer a range of fruity aroma profiles for various applications in the flavor and fragrance industries.

References

Inter-laboratory Comparison of Methyl 2-ethylhexanoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of Methyl 2-ethylhexanoate (B8288628) analysis. In the absence of publicly available, specific proficiency testing data for this compound, this document presents a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds and esters by gas chromatography.

The accurate quantification of Methyl 2-ethylhexanoate is crucial in various fields, including fragrance, food science, and environmental monitoring. Inter-laboratory comparisons are essential for ensuring the reliability and comparability of analytical results among different laboratories.[1][2] This guide is intended to serve as a robust template for designing, participating in, and interpreting such comparative studies.

Hypothetical Study Design

A central organizing body prepared and distributed identical test samples to six participating laboratories.

  • Test Material : A stock solution of this compound was gravimetrically prepared in methanol. This stock was used to create a final test sample by spiking it into a matrix of purified water, simulating an aqueous sample.

  • Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample was determined by the organizing body using replicate analyses with a validated reference method. The assigned value was 45.0 µg/mL .

  • Evaluation Criteria : Laboratory performance was evaluated using z-scores. A z-score between -2 and 2 is generally considered satisfactory.[1]

Data Presentation

The results from the six participating laboratories are summarized in the table below.

Laboratory IDReported Concentration (µg/mL)z-scorePerformance
Lab 146.20.27Satisfactory
Lab 242.8-0.49Satisfactory
Lab 351.51.44Satisfactory
Lab 438.9-1.36Satisfactory
Lab 554.12.02Questionable
Lab 644.5-0.11Satisfactory

Assigned Value (X) = 45.0 µg/mL Standard Deviation for Proficiency Assessment (σ) = 4.5 µg/mL (10% of the assigned value) z-score = (x - X) / σ, where x is the participant's reported result.[1]

Experimental Protocols

The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol that can be used for the analysis of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of the aqueous sample, add an appropriate internal standard.

  • Add 0.5 mL of hexane (B92381) and vortex for 1 minute to extract the this compound.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Injection Volume : 1 µL.

  • Inlet Temperature : 250°C.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • GC Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Oven Temperature Program :

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 25°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

  • Mass Scan Range : m/z 40-300.

3. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area and comparing it against a calibration curve prepared with certified reference standards.

Visualizations

InterLab_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Central Body Prepares & Distributes Samples B1 Lab 1 Analysis A->B1 B2 Lab 2 Analysis A->B2 B3 Lab 3 Analysis A->B3 B4 Lab 4 Analysis A->B4 B5 Lab 5 Analysis A->B5 B6 Lab 6 Analysis A->B6 C Labs Submit Results B1->C B2->C B3->C B4->C B5->C B6->C D Central Body Performs Data Analysis (z-scores) C->D E Performance Report Issued D->E

Caption: Workflow for the inter-laboratory comparison study.

GCMS_Analysis_Workflow start Aqueous Sample with Internal Standard l_l_extraction Liquid-Liquid Extraction with Hexane start->l_l_extraction centrifugation Centrifugation l_l_extraction->centrifugation collection Collect Hexane Layer centrifugation->collection injection Inject into GC-MS collection->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Spectroscopic comparison of synthetic vs. naturally sourced Methyl 2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the world of chemical sourcing, the distinction between synthetic and naturally derived compounds is a critical consideration for researchers, particularly in the pharmaceutical and flavor industries. Methyl 2-ethylhexanoate (B8288628), a volatile ester with a characteristic fruity aroma, finds applications ranging from fragrance formulation to its potential as an antifungal agent. This guide provides a comprehensive spectroscopic comparison of synthetic versus naturally sourced Methyl 2-ethylhexanoate, offering insights into their expected similarities and potential distinguishing features.

It is important to note that while reference spectroscopic data for this compound is readily available, dedicated studies directly comparing the spectroscopic profiles of synthetic and naturally sourced variants are not prevalent in publicly accessible literature. Therefore, this guide presents a comparison based on established principles of analytical chemistry and the typical characteristics of compounds derived from different origins.

Spectroscopic Data Summary

The fundamental spectroscopic signature of pure this compound is expected to be identical regardless of its origin. The key differentiating factors will lie in the presence of minor impurities and variations in isotopic ratios.

Spectroscopic Technique Parameter Expected Observation for Pure this compound
¹H NMR Chemical Shift (ppm)Signals corresponding to the methyl ester protons, the methine proton at the chiral center, and the aliphatic chain protons.
¹³C NMR Chemical Shift (ppm)Resonances for the carbonyl carbon, the methoxy (B1213986) carbon, the chiral carbon, and the carbons of the ethyl and hexyl chains.[1]
Mass Spectrometry (MS) Molecular Ion Peak (m/z)A molecular ion peak at approximately 158.24 m/z, corresponding to the molecular weight of C₉H₁₈O₂.[2]
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)A strong absorption band around 1740 cm⁻¹ characteristic of the C=O stretching of the ester group, and C-H stretching bands around 2800-3000 cm⁻¹.

Potential Spectroscopic Distinctions

The primary differences between synthetic and naturally sourced this compound are likely to be revealed through techniques sensitive to trace impurities and isotopic composition.

Impurity Profiling

Synthetic this compound: The synthesis of this compound typically involves the esterification of 2-ethylhexanoic acid with methanol.[3] Potential impurities may include:

  • Unreacted Starting Materials: Residual 2-ethylhexanoic acid or methanol.

  • Catalyst Residues: Traces of the acid catalyst used in the esterification process.

  • By-products: Side-products from the reaction, the nature of which would depend on the specific synthetic route.

Naturally Sourced this compound: Extraction from natural sources, such as fruits or plants, may result in the co-extraction of other structurally similar volatile compounds. Potential impurities could include:

  • Other Esters: Different fatty acid methyl or ethyl esters present in the natural source.

  • Terpenes and other Volatiles: A complex mixture of other volatile organic compounds characteristic of the source plant.

  • Pesticide Residues: In some cases, trace amounts of pesticides used in the cultivation of the source material.

Isotopic Analysis

A powerful method for distinguishing between synthetic and natural products is through isotopic ratio mass spectrometry (IRMS) or site-specific natural isotope fractionation measured by nuclear magnetic resonance (SNIF-NMR).

  • ¹³C/¹²C Ratio: Natural products have a specific ¹³C/¹²C ratio that reflects the photosynthetic pathway of the plant source. Synthetic compounds, often derived from petroleum feedstocks, will exhibit a different and typically lower ¹³C content.[4][5][6]

  • ²H/¹H Ratio: Similar to carbon, the deuterium (B1214612) content can also be a marker for the origin of the compound.

Experimental Protocols

To perform a comprehensive spectroscopic comparison, the following experimental workflow is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To separate and identify volatile components in the sample, revealing any impurities.

Methodology:

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to separate compounds with a wide range of boiling points (e.g., start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes).

  • Injection: Splitless or split injection of the sample dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: Identification of peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the main component and identify any major impurities.

Methodology:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Experiments:

    • ¹H NMR: To observe the proton environment.

    • ¹³C NMR: To observe the carbon skeleton.[1]

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • COSY: To establish proton-proton correlations.

    • HSQC: To establish direct carbon-proton correlations.

    • HMBC: To establish long-range carbon-proton correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample.

Methodology:

  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: As a thin film on a salt plate (e.g., NaCl or KBr) or in a suitable solvent.

  • Analysis: Acquisition of the infrared spectrum in the range of 4000-400 cm⁻¹.

Signaling Pathways and Biological Activity

While specific signaling pathways involving this compound are not well-documented, it has been reported to possess antifungal activity and is used as a volatile substance in studies related to anthrax.[7][8][9] Its biological activity is an area of ongoing research and is likely related to its interaction with microbial cell membranes or specific enzymes. The relevance of this compound to drug development may lie in its potential as a lead for novel antifungal agents or as a volatile biomarker.

Visualizing the Workflow and Concepts

Spectroscopic_Comparison_Workflow Experimental Workflow for Spectroscopic Comparison cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthetic Synthetic Methyl 2-ethylhexanoate GCMS GC-MS (Impurity Profiling) Synthetic->GCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthetic->NMR FTIR FTIR Spectroscopy (Functional Groups) Synthetic->FTIR Natural Naturally Sourced This compound Natural->GCMS Natural->NMR Natural->FTIR Impurity_ID Impurity Identification GCMS->Impurity_ID Data_Analysis Comparative Data Analysis NMR->Data_Analysis FTIR->Data_Analysis Isotopic_Analysis Isotopic Ratio Analysis (¹³C/¹²C) Data_Analysis->Isotopic_Analysis Advanced Technique Conclusion Determination of Origin and Purity Data_Analysis->Conclusion Impurity_ID->Data_Analysis Isotopic_Analysis->Conclusion Hypothetical_Metabolic_Interaction Hypothetical Biological Interaction of this compound cluster_compound Compound cluster_cell Fungal Cell cluster_effect Biological Effect M2E This compound Membrane Cell Membrane M2E->Membrane Interacts with Enzyme Metabolic Enzymes M2E->Enzyme Potentially binds to Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition Inhibition->Growth_Inhibition

References

Benchmarking the Antifungal Efficacy of Methyl 2-ethylhexanoate Against Other Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-ethylhexanoate (B8288628) is a volatile organic compound recognized for its antifungal activity[1][2][3]. Although specific minimum inhibitory concentration (MIC) values against key fungal pathogens such as Candida albicans and Aspergillus fumigatus are not extensively documented in publicly available research, studies on other short-chain and medium-chain fatty acid methyl esters demonstrate a range of antifungal efficacy. This guide synthesizes available data on these related compounds to provide a comparative perspective. The primary mechanism of action for fatty acids and their esters is believed to be the disruption of the fungal cell membrane's integrity[4][5].

Comparative Antifungal Efficacy

To contextualize the potential antifungal performance of Methyl 2-ethylhexanoate, the following table summarizes the MIC values of various fatty acid methyl esters and common antifungal drugs against clinically relevant fungal species. It is important to note that these values for FAMEs are presented as a proxy for the potential efficacy of this compound due to a lack of direct data.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fatty Acid Methyl Esters (FAMEs) Paracoccidioides spp.15.6 - 500[6]--
Candida glabrata15.6[6]--
Candida krusei15.6[6]--
Candida parapsilosis31.2[6]--
Candida albicans125 - 1000[7][8]--
Aspergillus flavus---
Fluconazole (B54011) Candida albicans≤0.125 - >640.5[9]2[9]
Candida glabrata≤0.125 - >6416[9]32[9]
Candida krusei8 - >6464[9]≥64[9]
Amphotericin B Aspergillus fumigatus0.125 - 21[10]1[10]
Aspergillus flavus-1.5[10]-
Aspergillus niger-0.4[10]-
Aspergillus terreus-1.8[10]-
Voriconazole Aspergillus fumigatus0.06 - >8[5]0.25[6]0.5[6]

Note: MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively. Data for FAMEs are from studies on mixtures or various individual esters and should be interpreted as indicative of the potential activity of this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in antifungal research, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of fungi to antifungal agents.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure purity and viability.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • For molds, a conidial suspension is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

  • The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or spectrophotometrically.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

1. Procedure:

  • Following the determination of the MIC, an aliquot (typically 10-20 µL) is taken from each well that shows no visible growth.

  • This aliquot is subcultured onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • The plates are incubated at 35°C for a sufficient time to allow for the growth of any surviving fungal cells (typically 24-48 hours).

2. Interpretation of Results:

  • The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) compared to the initial inoculum.[1][6][11][12]

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Fungal Isolate Culture B Prepare Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Antifungal Dilutions C->D E Incubate Plate D->E F Determine MIC E->F G Determine MFC F->G

Figure 1. Workflow for determining MIC and MFC.

Hypothesized Signaling Pathways Affected by Fatty Acid Esters

Fatty acid esters, including potentially this compound, are thought to exert their antifungal effect primarily by disrupting the fungal cell membrane. This disruption can trigger cellular stress responses, including the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) signaling pathways.

G cluster_agent Antifungal Agent cluster_cell Fungal Cell Agent This compound (or other FAMEs) Membrane Cell Membrane Disruption Agent->Membrane CWI Cell Wall Integrity (CWI) Pathway Membrane->CWI activates HOG High Osmolarity Glycerol (HOG) Pathway Membrane->HOG activates Death Fungal Cell Death Membrane->Death Response Cellular Stress Response (e.g., cell wall repair, osmotic regulation) CWI->Response HOG->Response Response->Death if overwhelmed

Figure 2. Hypothesized mechanism of action.

Conclusion

While specific antifungal efficacy data for this compound is limited, the available information on related fatty acid methyl esters suggests a potential for antifungal activity. Further research is warranted to quantify the MIC and MFC of this compound against a broad range of fungal pathogens. Understanding its precise mechanism of action and its interaction with fungal signaling pathways will be crucial for evaluating its potential as a novel antifungal agent. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Synthesis of Methyl 2-ethylhexanoate: An Evaluation of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-ethylhexanoate (B8288628), a branched-chain fatty acid ester, is a valuable intermediate in the synthesis of various specialty chemicals, lubricants, and pharmaceutical agents. Its production can be achieved through several synthetic routes, each with distinct advantages and disadvantages in terms of cost, efficiency, and environmental impact. This guide provides a comprehensive comparison of three primary synthesis protocols: direct esterification (Fischer esterification), transesterification, and enzymatic synthesis. The objective is to offer a clear, data-driven analysis to aid researchers in selecting the most suitable method for their specific laboratory or industrial needs.

At a Glance: Protocol Comparison

ParameterDirect Esterification (Fischer)TransesterificationEnzymatic Synthesis
Starting Materials 2-Ethylhexanoic acid, Methanol (B129727)Triglyceride (e.g., vegetable oil), Methanol or another methyl ester2-Ethylhexanoic acid, Methanol
Key Reagents/Catalysts Concentrated Sulfuric AcidSodium Methoxide (B1231860) or other acid/base catalystsImmobilized Lipase (B570770) (e.g., Novozym® 435)
Typical Yield ~90-95%Up to 99%Up to 96%
Reaction Time 1-2 hours (reflux)1-6 hours24-96 hours
Reaction Temperature ~65°C (Methanol reflux)60-70°C40-50°C
Relative Reagent Cost Low to ModerateLow (if using bulk triglycerides)High (initial enzyme cost)
Catalyst Reusability NoNo (for homogeneous catalysts)Yes (for immobilized enzymes)
Environmental Impact Moderate (strong acid waste)Moderate (base/acid waste)Low (biodegradable catalyst)
Process Complexity SimpleModerateModerate

Data Presentation: A Deeper Dive into Cost-Effectiveness

The following table provides an estimated cost analysis for the synthesis of one mole (approximately 158.24 g) of Methyl 2-ethylhexanoate via each protocol. Prices are based on currently available data from various chemical suppliers and are subject to change.

Reagent/CatalystDirect Esterification (Fischer)Transesterification (from Canola Oil)Enzymatic Synthesis
Primary Reactants
2-Ethylhexanoic acid (~144.21 g)~$30 - $50-~$30 - $50
Methanol (~32.04 g)~$0.50 - $1.00~$0.50 - $1.00~$0.50 - $1.00
Canola Oil (as a representative triglyceride, ~295 g)-~$0.50 - $1.00-
Catalyst
Sulfuric Acid (98%, ~5 g)~$0.10 - $0.20--
Sodium Methoxide (as a representative catalyst, ~5.4 g)-~$1.00 - $2.00-
Novozym® 435 (immobilized lipase, ~15 g)--~$150 - $200 (initial investment)
Estimated Total Cost per Mole (single run) ~$30.60 - $51.20 ~$2.00 - $4.00 ~$180.50 - $251.00
Estimated Cost per Mole (with catalyst reuse for enzymatic synthesis over 10 cycles) --~$18.05 - $25.10

Note: The cost for enzymatic synthesis is significantly impacted by the reusability of the lipase catalyst. While the initial investment is high, the cost per reaction decreases substantially with multiple uses. The transesterification route appears most cost-effective based on raw material costs, assuming the use of inexpensive triglycerides.

Experimental Protocols

Protocol 1: Direct Esterification (Fischer Esterification)

This traditional method involves the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2]

Materials:

  • 2-Ethylhexanoic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylhexanoic acid and an excess of methanol (typically a 3 to 5-fold molar excess).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid - Caution: CO₂ evolution ), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by fractional distillation under reduced pressure.

Protocol 2: Transesterification

This protocol describes the base-catalyzed transesterification of a triglyceride with methanol to produce fatty acid methyl esters, including this compound if the triglyceride contains 2-ethylhexanoyl groups (less common) or more generally, a mixture of fatty acid methyl esters.[3][4] For the specific synthesis of this compound, one would ideally start with a triglyceride of 2-ethylhexanoic acid. However, a more common approach for other esters, which is analogous, is the transesterification of a common vegetable oil.

Materials:

  • Triglyceride (e.g., canola oil, soybean oil)

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to prepare the alkoxide catalyst

  • Anhydrous solvent (e.g., methanol)

  • Acidic water for neutralization (e.g., dilute HCl)

  • Brine

Procedure:

  • Prepare a fresh solution of sodium methoxide by carefully dissolving sodium hydroxide in anhydrous methanol (typically 1-2% w/w of the oil).

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, heat the triglyceride to the desired reaction temperature (typically 60-65°C).

  • Add the sodium methoxide solution to the heated oil while stirring vigorously. A typical molar ratio of methanol to triglyceride is 6:1 to 9:1.[3]

  • Maintain the reaction at the specified temperature for 1-2 hours.

  • After the reaction, allow the mixture to cool and settle. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol (B35011).

  • Separate the glycerol layer.

  • Wash the methyl ester layer with warm, slightly acidic water to remove any residual catalyst and soap, followed by a wash with brine.

  • Dry the ester layer over anhydrous sodium sulfate.

  • Remove the excess methanol and any remaining water by vacuum distillation.

  • The mixture of fatty acid methyl esters can then be purified by fractional distillation to isolate the desired this compound if a specific triglyceride precursor was used.

Protocol 3: Enzymatic Synthesis

This method utilizes a lipase as a biocatalyst, offering a milder and more environmentally friendly approach.[5][6]

Materials:

  • 2-Ethylhexanoic acid

  • Methanol

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane, optional, as the reaction can be solvent-free)

  • Molecular sieves (optional, to remove water produced during the reaction)

Procedure:

  • In a temperature-controlled shaker or a stirred-tank reactor, combine 2-ethylhexanoic acid and methanol. An equimolar ratio or a slight excess of one reactant can be used.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If using a solvent, add it to the reaction mixture. For a solvent-free system, proceed without.

  • If desired, add activated molecular sieves to the reaction mixture to remove the water formed, which can shift the equilibrium towards product formation.

  • Incubate the reaction at a mild temperature (typically 40-50°C) with constant agitation for 24-96 hours.[6]

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent and dried for reuse.[7]

  • The product mixture, containing the ester, unreacted starting materials, and water, can be purified. Excess methanol can be removed by rotary evaporation.

  • Further purification can be achieved by liquid-liquid extraction to remove any remaining acid and then distillation of the final product.

Mandatory Visualization

Below are diagrams representing the signaling pathways and experimental workflows for the described synthesis protocols, generated using the DOT language.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH 2-Ethylhexanoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Methanol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H+ (catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester_Intermediate Protonated Ester Intermediate Tetrahedral_Intermediate->Protonated_Ester_Intermediate Proton Transfer & Water Elimination Ester This compound Protonated_Ester_Intermediate->Ester Deprotonation Water Water Protonated_Ester_Intermediate->Water H_plus_regen H+ (regenerated) Ester->H_plus_regen

Caption: Fischer Esterification Reaction Mechanism.

Transesterification_Workflow start Start reactants Mix Triglyceride, Methanol, and Catalyst (e.g., NaOMe) start->reactants reaction Heat and Stir (e.g., 60-65°C, 1-2h) reactants->reaction separation Cool and Separate Layers reaction->separation glycerol_layer Glycerol Layer (by-product) separation->glycerol_layer ester_layer Methyl Ester Layer separation->ester_layer washing Wash Ester Layer with Acidic Water and Brine ester_layer->washing drying Dry with Anhydrous Na2SO4 washing->drying purification Purify by Fractional Distillation drying->purification product This compound purification->product

Caption: Transesterification Experimental Workflow.

Enzymatic_Synthesis_Cycle cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_reuse Catalyst Recycling reactants Combine 2-Ethylhexanoic Acid, Methanol, and Immobilized Lipase incubation Incubate with Agitation (e.g., 40-50°C, 24-96h) reactants->incubation filtration Filter to Recover Enzyme incubation->filtration product_mixture Product Mixture filtration->product_mixture recovered_enzyme Recovered Lipase filtration->recovered_enzyme purification Purify by Extraction and Distillation product_mixture->purification final_product Pure this compound purification->final_product wash_dry Wash and Dry Enzyme recovered_enzyme->wash_dry reuse Reuse in a New Reaction wash_dry->reuse reuse->reactants Start New Cycle

Caption: Enzymatic Synthesis and Catalyst Recycling Workflow.

References

The Ascendance of Methyl 2-ethylhexanoate: A Comparative Guide for Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of fragrance chemistry, the quest for novel esters with superior performance characteristics is perpetual. Methyl 2-ethylhexanoate (B8288628), a branched-chain ester, is emerging as a compelling alternative to conventional fragrance esters. This guide provides a comprehensive evaluation of its performance against two widely used substitutes, Ethyl Hexanoate (B1226103) and Isoamyl Acetate (B1210297), supported by established experimental protocols to aid researchers, scientists, and drug development professionals in their formulation decisions.

Executive Summary

Methyl 2-ethylhexanoate presents a unique olfactory and physicochemical profile that offers distinct advantages in fragrance formulation. Its characteristic fruity aroma, coupled with a moderate vapor pressure, suggests a balanced performance of initial impact and longevity. This guide details the methodologies for a rigorous comparative evaluation encompassing sensory analysis, instrumental characterization, and stability testing, providing a framework for the objective assessment of this promising fragrance ingredient.

Data Presentation: A Side-by-Side Comparison

For a clear and concise comparison, the following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: Physicochemical Properties
PropertyThis compoundEthyl HexanoateIsoamyl Acetate
Molecular Formula C₉H₁₈O₂[1]C₈H₁₆O₂[2]C₇H₁₄O₂[3]
Molecular Weight ( g/mol ) 158.24[1]144.21[2]130.18[3]
Boiling Point (°C) 176-177 (est.)[4]166-168[2]142[5]
Vapor Pressure (mmHg @ 25°C) 1.09 (est.)[4]1.56[2]5.6[3]
Flash Point (°C) 59.4 (est.)[4]49.44[6]25[7]
Water Solubility (mg/L @ 25°C) 117.8 (est.)[4]629[6]2000[7]
logP (o/w) 3.177 (est.)[4]2.823 (est.)[6]2.0[7]
Table 2: Sensory Properties
PropertyThis compoundEthyl HexanoateIsoamyl Acetate
Odor Profile Fruity[1]Sweet, fruity, pineapple, waxy, with a green banana nuance[8]Sweet, fruity, banana, pear-drops, estery[9]
Odor Threshold (in water, ppb) Not Found1[10]17[7]
Reported Tenacity Not FoundNot Found4 hours on blotter[11]

Experimental Protocols

To ensure a robust and reproducible evaluation, the following experimental protocols are recommended.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Objective: To obtain a detailed and quantitative sensory profile of each ester.

Methodology:

  • Panel Selection and Training: A panel of 8-12 individuals is screened for sensory acuity and trained to develop a consensus vocabulary for the aroma attributes of the esters.

  • Sample Preparation: Each ester is diluted to a standardized concentration in an odorless solvent (e.g., diethyl phthalate).

  • Evaluation: Panelists rate the intensity of each identified aroma attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the esters.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds in a fragrance mixture containing the target esters.

Methodology:

  • Sample Preparation: The fragrance formulation is diluted in an appropriate solvent.

  • GC Separation: The volatile compounds are separated using a gas chromatograph with a suitable capillary column.

  • Olfactometry and Mass Spectrometry: The column effluent is split between a mass spectrometer for compound identification and an olfactometry port. A trained sensory panelist sniffs the olfactometry port and records the time, intensity, and description of each perceived odor.

  • Data Analysis: The retention times of the odor events are correlated with the mass spectrometry data to identify the specific compounds responsible for the aroma.

Performance Evaluation: Longevity on Skin

Objective: To quantify the persistence of the fragrance esters on a substrate mimicking skin.

Methodology:

  • Substrate Application: A standard amount of the diluted ester is applied to a suitable substrate (e.g., collagen films or specialized filter paper).

  • Headspace Analysis: At specified time intervals, the volatile compounds released from the substrate are collected using headspace solid-phase microextraction (HS-SPME).

  • GC-MS Quantification: The collected volatiles are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining amount of the ester.

  • Data Analysis: The concentration of the ester is plotted against time to determine its evaporation profile and longevity.

Stability Testing in a Cosmetic Formulation

Objective: To assess the chemical and physical stability of the fragrance esters in a representative cosmetic base (e.g., a lotion or cream).

Methodology:

  • Formulation: Each ester is incorporated into the cosmetic base at a specified concentration.

  • Accelerated Aging: The formulated products are subjected to accelerated aging conditions (e.g., elevated temperatures of 40°C and 50°C, and freeze-thaw cycles).

  • Parameter Monitoring: At regular intervals, the following parameters are evaluated:

    • Physical Stability: Changes in appearance, color, odor, pH, and viscosity. Emulsion stability is assessed by centrifugation.

    • Chemical Stability: The concentration of the ester is quantified using a suitable analytical technique (e.g., GC-MS) to determine any degradation.

  • Data Analysis: The changes in the monitored parameters over time are analyzed to predict the long-term stability of the ester in the formulation.

Mandatory Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Fragrance Ester Evaluation cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_performance Performance Evaluation QDA Quantitative Descriptive Analysis Panel Trained Sensory Panel QDA->Panel Evaluates GCO Gas Chromatography-Olfactometry GCMS Gas Chromatography-Mass Spectrometry GCO->GCMS Identifies Longevity Longevity on Skin/Substrate Stability Stability in Formulation Ester Fragrance Esters (this compound, Ethyl Hexanoate, Isoamyl Acetate) Ester->QDA Ester->GCO Ester->Longevity Ester->Stability

Caption: A flowchart illustrating the key stages in the comprehensive evaluation of fragrance esters.

Stability_Testing_Protocol Protocol for Stability Testing in a Cosmetic Base Start Formulate Ester in Cosmetic Base AcceleratedAging Accelerated Aging (Elevated Temps, Freeze-Thaw) Start->AcceleratedAging Monitoring Regular Monitoring AcceleratedAging->Monitoring Physical Physical Stability (Appearance, pH, Viscosity) Monitoring->Physical Chemical Chemical Stability (Ester Concentration by GC-MS) Monitoring->Chemical DataAnalysis Data Analysis & Shelf-life Prediction Physical->DataAnalysis Chemical->DataAnalysis

Caption: A diagram outlining the systematic approach to assessing the stability of fragrance esters in cosmetic formulations.

References

Safety Operating Guide

Proper Disposal of Methyl 2-ethylhexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 2-ethylhexanoate (B8288628), ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information

Methyl 2-ethylhexanoate is classified as a hazardous substance. Understanding its properties is the first step in handling it safely.

  • Physical State: Liquid[1]

  • Primary Hazards:

    • Flammable Liquid and Vapor: It is a Category 3 flammable liquid.[2][3][4] Keep it away from heat, sparks, open flames, and other ignition sources.[2][4]

    • Skin Irritant: It is a Category 2 skin irritant, causing skin irritation upon contact.[2][3]

Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (such as nitrile), and a laboratory coat.

Hazard Classification Summary

The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[2][3]
Skin irritationCategory 2H315: Causes skin irritation[2][3]

Step-by-Step Disposal Protocol

Disposing of this compound requires its collection as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][5][6]

Step 1: Select a Compatible Waste Container

Proper containment is crucial to prevent leaks and reactions.

  • Choose the Right Material: Use a clean, leak-proof container made of a material chemically compatible with organic solvents, such as a glass bottle or a high-density polyethylene (B3416737) (HDPE) carboy.[7][8]

  • Inspect the Container: Ensure the container and its threaded cap are in good condition, free from cracks or damage.[7] Reusing the original chemical's bottle is a good option if it is appropriately sized and in good condition.[7]

  • Prohibited Containers: Never use food or beverage containers (e.g., milk jugs, soda bottles) for chemical waste.[7]

Step 2: Waste Segregation and Collection

To prevent dangerous chemical reactions, waste must be properly segregated.

  • Designate a Container: Dedicate a container specifically for non-halogenated organic solvent waste. This compound can typically be combined with other compatible solvents like ethanol (B145695) or hexane.

  • Check Compatibility: Crucially, never mix incompatible wastes .[5][7] Keep this compound waste separate from acids, bases, and oxidizers.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste to it.[5][7][8]

Step 3: Proper Labeling of the Waste Container

Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers.

  • Attach a Hazardous Waste Tag: As soon as you designate a container for waste, affix a Hazardous Waste label provided by your institution's Environmental Health & Safety (EHS) department.[5][9]

  • List All Contents: Clearly write the full chemical name—"this compound"—and list any other solvents in the container.[5] Do not use abbreviations or chemical formulas.

  • Estimate Percentages: Provide an estimated percentage for each component in the waste mixture.[5]

  • Date the Container: Mark the date you first add waste to the container.[5]

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area while awaiting pickup.

  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9]

  • Secondary Containment: Place the liquid waste container within a larger, chemically resistant, and unbreakable container (like a plastic tub) to contain any potential spills or leaks.[5][8][10]

  • Accumulation Limits: Be aware of your laboratory's storage limits. Regulations typically permit a maximum of 55 gallons of hazardous waste to be stored in an SAA.[9]

Step 5: Arrange for Waste Pickup

Timely disposal is the final step in the waste management lifecycle.

  • Monitor Fill Level: Do not overfill the waste container. A best practice is to fill it to no more than 90% capacity to leave adequate headspace for vapor expansion.[7]

  • Request Pickup: Once the container is full or is approaching its designated storage time limit, contact your institution's EHS department to schedule a waste pickup.[5][9]

Disposal Procedures Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Diagram 1: this compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Storage (Satellite Accumulation Area) cluster_disposal Final Disposal start Waste Generated container Select Compatible, Leak-Proof Container start->container label_node Affix 'Hazardous Waste' Label & List All Contents container->label_node add_waste Add Waste to Container label_node->add_waste close_container Keep Container Tightly Closed add_waste->close_container saa Move to Designated SAA close_container->saa secondary Place in Secondary Containment saa->secondary segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) saa->segregate check_full Container Full? secondary->check_full segregate->check_full pickup Request Pickup from EHS check_full->pickup Yes continue_use Continue Use check_full->continue_use No continue_use->add_waste

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[2]

  • Containment: For larger spills, use an inert absorbent material like vermiculite, sand, or cat litter to contain the spill.[11][12] For very small spills (<50mL), you may absorb it onto a paper towel within a chemical fume hood and allow it to evaporate.[11]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a sealable, properly labeled container for disposal as hazardous waste.[2][12]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

References

Essential Guide to Handling Methyl 2-ethylhexanoate: A Comprehensive Operational and Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Methyl 2-ethylhexanoate (B8288628), including detailed operational procedures and disposal plans. Our goal is to furnish laboratory personnel with the necessary knowledge to ensure safe and compliant use of this chemical, thereby fostering a culture of safety and building trust in our commitment to value beyond the product itself.

Immediate Safety and Hazard Information

Methyl 2-ethylhexanoate is classified as a Flammable liquid and vapor (Category 3) and causes skin irritation (Category 2) .[1] It is imperative to handle this chemical with strict adherence to the safety protocols outlined below to minimize risks.

Hazard Identification and Precautionary Statements
  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.[1]

Precautionary Measures:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

  • P233: Keep container tightly closed.[2]

  • P240: Ground and bond container and receiving equipment.[2]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[2]

  • P242: Use non-sparking tools.[2]

  • P243: Take action to prevent static discharges.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P332+P317: If skin irritation occurs: Get medical help.[2]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[2]

  • P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[2]

  • P403+P235: Store in a well-ventilated place. Keep cool.[2]

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound to facilitate quick reference and risk assessment.

PropertyValueSource
Molecular Formula C₉H₁₈O₂--INVALID-LINK--
Molecular Weight 158.24 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Boiling Point 176.00 to 177.00 °C @ 760.00 mm Hg--INVALID-LINK--
Flash Point 59.4 °C (139.0 °F) TCC--INVALID-LINK--
Vapor Pressure 1.09 mmHg @ 25 °C--INVALID-LINK--
Water Solubility 117.8 mg/L @ 25 °C (estimated)--INVALID-LINK--
Occupational Exposure Limits No specific limits established by OSHA, NIOSH, or ACGIH.--INVALID-LINK--

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Eye/Face Protection (Tightly fitting safety goggles with side-shields, EN 166 or NIOSH approved) End Safe to Proceed Eye_Protection->End Skin_Protection Skin Protection (Chemical-resistant gloves, EN 374 compliant; Fire/flame resistant and impervious clothing) Skin_Protection->End Respiratory_Protection Respiratory Protection (Use a full-face respirator if exposure limits are exceeded or irritation is experienced) Respiratory_Protection->End Start Before Handling Start->Eye_Protection Start->Skin_Protection Start->Respiratory_Protection

Figure 1: Personal Protective Equipment (PPE) for Handling this compound.
Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[2][3]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Personal Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[2]

  • Spill Preparedness: Ensure that emergency exits and a risk-elimination area are established. Have appropriate spill control materials readily available.[2]

Storage Procedures
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store apart from foodstuff containers.[2]

Experimental Protocol: Synthesis of 2-Ethylhexanoic Acid Hydrazide

This protocol provides a detailed methodology for the synthesis of 2-ethylhexanoic acid hydrazide, a common derivative of this compound. This serves as a practical example of a procedure where the safe handling of this compound is paramount.

Objective: To synthesize 2-ethylhexanoic acid hydrazide via hydrazinolysis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Add 15.8 g (0.1 mol) of this compound to the flask.

    • Add 6.3 g (0.1 mol) of 80% hydrazine hydrate to the flask.

    • Add 50 mL of 95% ethanol as a solvent.

  • Reaction:

    • Heat the mixture to reflux with gentle stirring using a heating mantle.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-ethylhexanoic acid hydrazide.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal_Workflow cluster_disposal Disposal of this compound Chemical_Waste Chemical Waste (Collect in a suitable, closed container) Licensed_Facility Licensed Chemical Destruction Plant (Transport for incineration with flue gas scrubbing) Chemical_Waste->Licensed_Facility Contaminated_Packaging Contaminated Packaging (Triple rinse or puncture to render unusable) Recycling Recycling or Reconditioning Contaminated_Packaging->Recycling Landfill Sanitary Landfill Contaminated_Packaging->Landfill Start Waste Generation Start->Chemical_Waste Start->Contaminated_Packaging

Figure 2: Disposal Workflow for this compound and Contaminated Materials.

Disposal Procedures:

  • Chemical Waste: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[2]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[2]

  • Spill Residue: Adhered or collected material from a spill should be promptly disposed of in accordance with appropriate laws and regulations.[2]

By adhering to these comprehensive guidelines, researchers and laboratory personnel can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.